Hex-4-enal
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
hex-4-enal |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
DPCMFIRORYQTCL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (Z)-Hex-4-enal: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical considerations for (Z)-Hex-4-enal (CAS No. 4634-89-3). It includes tabulated physicochemical data, a detailed experimental protocol for its synthesis via oxidation, and predicted spectroscopic data for its characterization. Additionally, a relevant biological pathway and a general experimental workflow are visualized using the DOT language.
Chemical Identity and Structure
(Z)-Hex-4-enal, also known as cis-4-Hexenal, is a monounsaturated aldehyde. It is a colorless liquid with a pungent odor and is naturally found in plants such as onions. Its structure consists of a six-carbon chain with a cis (Z) configured double bond between C-4 and C-5, and an aldehyde functional group at the C-1 position.
Table 1: Structural and Identification Data for (Z)-Hex-4-enal
| Identifier | Value | Reference(s) |
| IUPAC Name | (Z)-hex-4-enal | [1] |
| Synonyms | cis-4-Hexenal, 4-Hexenal, (4Z)- | [1][2][3] |
| CAS Number | 4634-89-3 | [1][2][3] |
| Molecular Formula | C₆H₁₀O | [2][3][4] |
| SMILES | C/C=C\CCC=O | [1] |
| InChI | InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-3,6H,4-5H2,1H3/b3-2- | [1] |
| InChIKey | DPCMFIRORYQTCL-IHWYPQMZSA-N | [1] |
Physicochemical Properties
(Z)-Hex-4-enal is a volatile organic compound. It is classified as a flammable liquid and is slightly soluble in water but soluble in many organic solvents.[1][4][5]
Table 2: Physicochemical Properties of (Z)-Hex-4-enal
| Property | Value | Reference(s) |
| Molecular Weight | 98.14 g/mol | [1] |
| Appearance | Colorless liquid | [1][4][5] |
| Odor | Pungent | [5] |
| Boiling Point | 125-129 °C at 760 mmHg | [1] |
| Density | ~0.828 g/cm³ | [3][4] |
| Flash Point | 17.97 °C | [3] |
| Vapor Pressure | 11.26 mmHg at 25 °C | [3] |
| Refractive Index | ~1.422 - 1.432 | [1][3] |
| Solubility | Slightly soluble in water. Soluble in ethanol, ether, acetic acid, and most fixed oils. | [1][4][5] |
Experimental Protocols
Synthesis of (Z)-Hex-4-enal via Dess-Martin Oxidation
Objective: To oxidize (Z)-Hex-4-en-1-ol to (Z)-Hex-4-enal.
Materials:
-
(Z)-Hex-4-en-1-ol (CAS: 928-91-6)
-
Dess-Martin Periodinane (DMP) (CAS: 87413-09-0), 1.1 equivalents
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, stir bar
-
Separatory funnel, rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-Hex-4-en-1-ol (1.0 eq) in anhydrous dichloromethane (to make an approx. 0.1 M solution).
-
To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 eq) portion-wise over 5-10 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude aldehyde by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield pure (Z)-Hex-4-enal.
Caption: Workflow for the synthesis and purification of (Z)-Hex-4-enal.
Spectroscopic and Chromatographic Analysis
Verified experimental spectra for (Z)-Hex-4-enal are not available in major public spectral databases. The following tables provide predicted ¹H and ¹³C NMR chemical shifts and characteristic bands for IR and Mass Spectrometry based on the compound's structure and known spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Data for (Z)-Hex-4-enal in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H1 (-CH O) | 9.7 - 9.8 | Triplet (t) | ~1.7 Hz |
| H2 (-CH₂ -CHO) | 2.4 - 2.5 | Quartet (q) | ~7.0, 1.7 Hz |
| H3 (-CH₂ -CH=) | 2.3 - 2.4 | Quartet (q) | ~7.0 Hz |
| H4 (=CH -CH₂) | 5.3 - 5.5 | Multiplet (m) | - |
| H5 (=CH -CH₃) | 5.3 - 5.5 | Multiplet (m) | - |
| H6 (-CH₃ ) | 1.6 - 1.7 | Doublet of Triplets (dt) | ~6.5, 1.0 Hz |
Table 4: Predicted ¹³C NMR Data for (Z)-Hex-4-enal in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (C HO) | 201 - 203 |
| C2 (-C H₂-CHO) | 42 - 44 |
| C3 (-C H₂-CH=) | 20 - 22 |
| C4 (=C H-CH₂) | 128 - 130 |
| C5 (=C H-CH₃) | 123 - 125 |
| C6 (-C H₃) | 12 - 14 |
Infrared (IR) Spectroscopy
The IR spectrum of an α,β-unsaturated aldehyde like (Z)-Hex-4-enal is characterized by specific stretching vibrations.
Table 5: Characteristic IR Absorption Bands for (Z)-Hex-4-enal
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity | Reference(s) |
| Aldehyde C-H | Stretch (Fermi doublet) | ~2820 and ~2720 | Medium | [1][2][6] |
| C=O (Carbonyl) | Stretch (unsaturated) | 1710 - 1685 | Strong | [1][2] |
| C=C (Alkene) | Stretch | ~1650 | Medium, Variable | |
| sp² C-H | Stretch | 3010 - 3030 | Medium | |
| sp³ C-H | Stretch | 2960 - 2850 | Medium-Strong |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of (Z)-Hex-4-enal would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for unsaturated aldehydes.
Table 6: Predicted Mass Spectrometry Fragmentation for (Z)-Hex-4-enal
| m/z | Ion/Fragment | Notes |
| 98 | [C₆H₁₀O]⁺ | Molecular Ion (M⁺) |
| 97 | [M-H]⁺ | Loss of the aldehydic hydrogen, common for aldehydes. |
| 83 | [M-CH₃]⁺ | Loss of the terminal methyl group. |
| 69 | [M-CHO]⁺ | Alpha-cleavage with loss of the formyl radical. |
| 55 | [C₄H₇]⁺ | Result of cleavage at the C2-C3 bond. |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in unsaturated systems. |
Biological Context: Lipid Peroxidation
Unsaturated aldehydes, including hexenals, are known products of lipid peroxidation.[7][8] This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs) by reactive oxygen species (ROS). It is a key mechanism in cellular injury and is implicated in various pathological states. (Z)-Hex-4-enal can be considered a marker or mediator in this pathway.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tutorchase.com [tutorchase.com]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
The Enigmatic Aroma of "Green": A Technical Guide to the Natural Occurrence of Hex-4-enal in Food
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence, formation, and analysis of Hex-4-enal, a volatile organic compound contributing to the characteristic "green" and "vegetable" aromas in a variety of food products. This document is intended for researchers, scientists, and drug development professionals interested in flavor chemistry, food science, and analytical methodologies. While this compound has been identified in several foods, a notable scarcity of quantitative data exists in current scientific literature, a critical knowledge gap this guide highlights.
Natural Occurrence of this compound in Food Products
This compound, existing as (Z)- and (E)-isomers, is a medium-chain aldehyde that has been qualitatively detected in several food products, particularly those of plant origin. Its presence is often associated with the enzymatic oxidation of fatty acids.
Qualitative Occurrence
The following table summarizes the food products in which the presence of this compound has been reported. It is important to note that these are qualitative identifications, and concentration levels are not widely reported.
| Food Product | Isomer(s) Detected | Food Category | Reference |
| Onion (Allium cepa) | (Z)-4-Hexenal | Vegetables | [1] |
| Welsh Onion (Allium fistulosum) | (Z)-4-Hexenal | Vegetables | |
| Watermelon (Citrullus lanatus) | (Z)-4-Hexenal | Fruits | |
| Orange Juice | (Z)-4-Hexenal (less characterized) | Fruits | |
| Dairy Products | Hept-cis-4-enal (a related compound) | Dairy |
Usage Levels as a Flavoring Agent
While data on its natural concentration is limited, the Flavor and Extract Manufacturers Association (FEMA) has established usage levels for (Z)-4-Hexenal as a food additive. This provides a quantitative reference, though it does not represent its natural concentration.
| Product Category | Maximum Usage Level (mg/kg or ppm) | Reference |
| Meat Products | 0.2 | [2] |
| Soups | 0.2 | [2] |
| Condiments | 0.2 | [2] |
| Marinades | 0.2 | [2] |
Biochemical Formation of this compound: The Lipoxygenase (LOX) Pathway
The primary route for the formation of this compound and other C6-aldehydes in plants is the lipoxygenase (LOX) pathway. This biochemical cascade is typically initiated by tissue damage, which brings enzymes and substrates into contact. The key precursor for this compound is linolenic acid, a common polyunsaturated fatty acid.
The process involves two main enzymatic steps:
-
Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of polyunsaturated fatty acids. In the case of linolenic acid, LOX introduces an oxygen molecule to form 13-hydroperoxy-linolenic acid.
-
Hydroperoxide Lyase (HPL): This enzyme then cleaves the hydroperoxide intermediate. The cleavage of 13-hydroperoxy-linolenic acid yields (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. (Z)-3-hexenal can then isomerize to form other hexenal isomers, including this compound, although the specific enzymatic control of this isomerization is less well-defined.
Caption: Biosynthesis of C6 aldehydes via the Lipoxygenase (LOX) pathway.
Experimental Protocols for the Analysis of this compound
The analysis of volatile compounds like this compound in complex food matrices requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.
Detailed Methodology for HS-SPME-GC-MS Analysis
Objective: To extract, identify, and quantify this compound in a food sample.
Materials and Reagents:
-
Food sample (e.g., homogenized fruit, vegetable, or liquid)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Internal standard (e.g., d-labeled this compound or a compound with similar chemical properties)
-
Sodium chloride (NaCl)
-
Deionized water
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the homogenized food sample (e.g., 5 g) into a 20 mL headspace vial.
-
For solid samples, add a specific volume of deionized water (e.g., 5 mL) to create a slurry.
-
Add a known amount of internal standard to each sample.
-
Add NaCl (e.g., 1 g) to increase the ionic strength of the aqueous phase and promote the partitioning of volatile analytes into the headspace.
-
Immediately seal the vial.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or water bath with an agitator.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with continuous agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
After extraction, retract the fiber into the needle.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Immediately introduce the SPME fiber into the hot GC inlet for thermal desorption of the analytes.
-
Inlet Temperature: e.g., 250°C
-
Mode: Splitless
-
-
Carrier Gas: Helium at a constant flow rate.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: e.g., 40°C, hold for 2 minutes.
-
Ramp: e.g., increase at 5°C/minute to 250°C.
-
Final hold: e.g., 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: e.g., m/z 35-350.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.
-
Quantify this compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.
Caption: A typical experimental workflow for the analysis of this compound in food.
Conclusion
This compound is a naturally occurring volatile compound that contributes to the aroma profile of several food products. Its formation is primarily linked to the enzymatic oxidation of polyunsaturated fatty acids through the lipoxygenase pathway. While robust analytical methods for its detection and quantification exist, there is a significant lack of comprehensive quantitative data on its natural occurrence in various foods. This knowledge gap presents an opportunity for future research to better understand the flavor chemistry of different food products and the factors influencing the formation of this potent aroma compound. Further studies are warranted to establish a broader database of the natural concentrations of this compound in the human diet.
References
Biological significance of Hex-4-enal in plant signaling
An In-depth Technical Guide on the Biological Significance of Hex-4-enal in Plant Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a C6 volatile aldehyde belonging to the Green Leaf Volatiles (GLVs) family, compounds responsible for the characteristic scent of freshly damaged plant tissues.[1] Like other GLVs, it is produced via the lipoxygenase (LOX) pathway in response to biotic and abiotic stresses such as herbivory or mechanical wounding.[1][2] While research specifically isolating the signaling role of this compound is limited, the broader functions of GLVs are well-documented. They act as crucial airborne signals for both intra- and inter-plant communication, priming defense responses in undamaged parts of the same plant and in neighboring plants.[3][4] GLV signaling is known to intersect with established defense pathways, including those mediated by jasmonic acid (JA), and involves rapid changes in ion fluxes and protein phosphorylation.[5][6] This guide synthesizes the current understanding of this compound within the broader context of GLV signaling, outlines its biosynthesis, details relevant experimental methodologies, and provides a framework for future investigation.
Natural Occurrence and Biosynthesis
(Z)-Hex-4-enal has been qualitatively identified in a limited number of plant species. The precise concentrations are not widely reported, highlighting a gap in the current literature.
Qualitative Occurrence Data
| Plant Species | Common Name | Family | Plant Part(s) |
| Allium cepa | Onion | Amaryllidaceae | Bulb |
| Allium fistulosum | Welsh Onion | Amaryllidaceae | Bulb |
| Citrullus lanatus | Watermelon | Cucurbitaceae | Fruit |
| Data based on available qualitative reports.[1] |
Biosynthesis Pathway
This compound is synthesized through the lipoxygenase (LOX) pathway, which is rapidly initiated by cell disruption. The process begins with polyunsaturated fatty acids, primarily linolenic acid, released from chloroplast membranes.
-
Lipoxygenase (LOX) Action: LOX oxygenates linolenic acid to form 13-hydroperoxy-linolenic acid.
-
Hydroperoxide Lyase (HPL) Cleavage: The HPL enzyme cleaves the hydroperoxide, producing (Z)-3-hexenal and a 12-oxo-acid.
-
Isomerization: (Z)-3-hexenal can be spontaneously or enzymatically isomerized to its more stable (E)-2-hexenal form.[4] It is within this complex mixture of C6 aldehydes that isomers like this compound are also found, though they are generally less abundant.[7]
The following diagram illustrates the initial steps of the GLV biosynthesis pathway, which leads to the production of various hexenal isomers.
Caption: Simplified biosynthesis of Green Leaf Volatiles (GLVs).
Biological Significance in Plant Signaling
GLVs, including hexenals, are potent signaling molecules in plant defense.[2] Their release from damaged tissue serves as a damage-associated molecular pattern (DAMP) that can trigger defense responses locally and systemically.[5]
Priming of Defense Responses
Exposure to GLVs can "prime" a plant, enabling it to respond more quickly and robustly to a subsequent attack.[5] This primed state involves transcriptional and metabolic reprogramming without deploying a full-scale, resource-intensive defense response.[3][5] In maize, for instance, GLV exposure leads to a more rapid and intense production of defense hormones like jasmonic acid (JA) upon subsequent herbivore attack.[6]
Interaction with Phytohormone Pathways
GLV signaling is closely intertwined with canonical defense hormone pathways.
-
Jasmonic Acid (JA): GLV perception rapidly induces JA accumulation.[6] This suggests that GLVs act upstream of or parallel to the JA signaling cascade to activate defenses against herbivores.
-
Other Signaling Components: Early responses to GLVs include membrane depolarization, calcium ion fluxes, and the activation of mitogen-activated protein kinases (MAPKs), which are all central components of stress signaling pathways in plants.[5]
The diagram below outlines a generalized signaling cascade initiated by GLV perception.
Caption: Generalized signaling pathway upon perception of GLVs.
Indirect Defense
GLVs play a critical role in indirect defense by attracting natural enemies of herbivores.[2][3] For example, maize plants damaged by caterpillars release a specific blend of volatiles, including GLVs, that attracts parasitic wasps.[3] These wasps then prey on the caterpillars, reducing herbivore pressure on the plant.
Experimental Protocols
Investigating the specific role of this compound requires precise methodologies for volatile collection, analysis, and bioassays.
Headspace Volatile Collection
This protocol describes a dynamic headspace collection method to capture volatiles released from plants.
Materials:
-
Glass chamber or oven-safe plastic bag to enclose the plant/leaf.
-
Volatile trap (e.g., sorbent tube containing Tenax® TA or similar polymer).
-
Vacuum pump with a flow meter.
-
Purified air source (e.g., compressed air passed through a charcoal filter).
Procedure:
-
Enclose the plant tissue (e.g., a single leaf or whole plant) in the glass chamber.
-
Create an inlet for purified air and an outlet connected to the sorbent tube.
-
Use the vacuum pump to pull air from the chamber through the sorbent tube at a controlled flow rate (e.g., 100-200 mL/min) for a set duration (e.g., 4-6 hours).[8]
-
The volatiles, including this compound, will be trapped on the sorbent material.
-
After collection, seal the tube and store it at 4°C until analysis.
Volatile Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for separating and identifying volatile compounds.[9]
Instrumentation:
-
Gas chromatograph with a thermal desorption unit (for sorbent tubes).
-
Mass spectrometer.
-
Appropriate GC column (e.g., non-polar DB-5 or similar).
Procedure:
-
Place the sorbent tube in the thermal desorber, which rapidly heats the tube to release the trapped volatiles into the GC inlet.
-
The GC separates the compounds based on their boiling points and interaction with the column.
-
The separated compounds enter the mass spectrometer, which fragments them and generates a mass spectrum (a chemical fingerprint).
-
Identify this compound by comparing its retention time and mass spectrum to that of an authentic chemical standard.
-
Quantify the compound by comparing its peak area to a standard curve.
The workflow for a typical plant volatile experiment is shown below.
Caption: Workflow for plant volatile collection and analysis.
Conclusion and Future Directions
This compound is a component of the complex blend of Green Leaf Volatiles that mediate plant responses to stress. While its specific signaling functions are not yet delineated from those of more abundant isomers like (Z)-3-hexenal, it is presumed to contribute to the overall defensive posture of the plant. The lack of quantitative data and specific bioassays for this compound represents a significant knowledge gap.
Future research should focus on:
-
Quantitative Profiling: Accurately measuring the emission rates of this compound from various plant species under different stress conditions.
-
Functional Genomics: Using mutants deficient in the LOX/HPL pathway to clarify the role of the entire GLV blend, followed by experiments with synthetic this compound to isolate its specific effects.
-
Receptor Identification: Identifying the putative receptors or perception mechanisms for hexenal isomers to understand the first step in the signaling cascade.
-
Translational Applications: Investigating the potential of this compound and other GLVs as natural, non-toxic agents for priming crop plants against pests and pathogens, which is of interest for sustainable agriculture and drug (biopesticide) development.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Green leaf volatiles - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-Hydroxy-2-Hexenal (4-HHE) and its Role in Lipid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipid peroxidation, a fundamental process of oxidative damage, results in the formation of a complex array of reactive aldehydes. Among these, 4-hydroxy-2-hexenal (4-HHE) has emerged as a significant and highly reactive product derived from the oxidation of omega-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1][2] This technical guide provides a comprehensive literature review on 4-HHE, covering its formation, reactivity, and biological consequences in the context of lipid oxidation. We present detailed experimental protocols for the detection and quantification of lipid aldehydes, summarize key quantitative data, and visualize the intricate signaling pathways modulated by these reactive species. For comparative purposes, this guide also includes extensive information on 4-hydroxy-2-nonenal (4-HNE), the analogous aldehyde derived from omega-6 PUFAs, which has been more extensively studied.[1][3]
Introduction to 4-Hydroxy-2-Hexenal and Lipid Peroxidation
Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, particularly PUFAs, which are abundant in cellular membranes. This process is initiated by reactive oxygen species (ROS) and results in the generation of lipid hydroperoxides, which are unstable and decompose to form a variety of secondary products, including cytotoxic aldehydes.[3]
4-hydroxy-2-hexenal (4-HHE) is a six-carbon α,β-unsaturated hydroxyalkenal that is a major product of the peroxidation of n-3 PUFAs.[1][3] Its nine-carbon counterpart, 4-hydroxy-2-nonenal (4-HNE), is formed from the peroxidation of n-6 PUFAs like linoleic acid and arachidonic acid.[3] Both 4-HHE and 4-HNE are highly electrophilic and can readily react with cellular nucleophiles such as the side chains of cysteine, histidine, and lysine residues in proteins, as well as with nucleic acids and lipids.[3][4] This adduction can lead to alterations in protein structure and function, enzyme inactivation, and the disruption of cellular signaling pathways, contributing to the pathophysiology of numerous diseases.[1][5]
Formation of 4-HHE and 4-HNE
The formation of 4-HHE and 4-HNE is a multi-step process initiated by the abstraction of a hydrogen atom from a PUFA molecule by a free radical. The subsequent reaction with molecular oxygen leads to the formation of a peroxyl radical, which can then abstract a hydrogen from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide. The decomposition of these hydroperoxides, often catalyzed by metal ions, yields a variety of breakdown products, including the 4-hydroxyalkenals.
The specific aldehyde formed is dependent on the parent fatty acid. Omega-3 fatty acids, with their double bond positioned at the third carbon from the methyl end, give rise to 4-HHE.[2] In contrast, omega-6 fatty acids, with the double bond at the sixth carbon from the methyl end, produce 4-HNE.[3]
Logical Relationship of Formation
Caption: Formation of 4-HHE and 4-HNE from PUFAs.
Quantitative Data
The following tables summarize key quantitative data related to 4-HHE and 4-HNE, providing a basis for comparison of their biological concentrations and reactivity.
Table 1: Concentrations of 4-HHE and 4-HNE in Biological Samples
| Analyte | Sample Type | Condition | Concentration (nmol/L) | Reference(s) |
| 4-HHE | Human Plasma | Non-CKD | 37.3 (18.6–63.0) | [6] |
| Human Plasma | CKD Stage 1-2 | - | [6] | |
| Human Plasma | CKD Stage 3 | Significantly increased vs. Non-CKD | [6] | |
| Human Plasma | CKD Stage 4-5 | 174.6 (61.5–305.2) | [6] | |
| Human Plasma | Type 2 Diabetes | 1 molecule per 12,000 omega-3 PUFA molecules | [3] | |
| 4-HNE | Human Plasma | Non-CKD | 12.7 (11.8–18.8) | [6] |
| Human Plasma | CKD Stage 1-3 | No significant increase | [6] | |
| Human Plasma | CKD Stage 4-5 | 67.4 (8.6–97.8) | [6] | |
| Human Plasma | Type 2 Diabetes | 1 molecule per 78,000 omega-6 PUFA molecules | [3] | |
| Human Placenta | Physiological | 100 - 300 | [7] | |
| Human Placenta | Oxidative Stress | 10,000 - 5,000,000 | [7] |
Note: Values are presented as median (interquartile range) where available.
Table 2: Comparative Toxicity of 4-HHE and 4-HNE
| Compound | Cell Type/Organism | Toxicity Metric | Value (µM) | Reference(s) |
| 4-HHE | Primary cortical neurons | LD50 | 23 | [8] |
| 4-HNE | Primary cortical neurons | LD50 | 18 | [8] |
Table 3: Reactivity of 4-HHE and 4-HNE
| Aldehyde | Reactant | Reaction Type | Kinetic Constant (M⁻¹s⁻¹) | Comments | Reference(s) |
| 4-HNE | Cysteine | Michael Addition | 1.21 | Rate is pH-dependent. | [9] |
| Histidine | Michael Addition | Lower than Cys | Reactivity order: Cys > His > Lys. | [4] | |
| Lysine | Michael Addition | Lower than His | [4] | ||
| 4-HHE | Protein | Michael Addition | - | Rapidly incorporated into BSA. | [10] |
| ALDH5A | Oxidation | 6.5-fold less efficient than 4-HNE | [8] |
Signaling Pathways Modulated by 4-HHE and 4-HNE
Both 4-HHE and 4-HNE are not merely cytotoxic byproducts but also act as signaling molecules that can modulate a variety of cellular pathways, often in a concentration-dependent manner.[5]
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. The effects of 4-HNE on the NF-κB pathway are complex and can be either activating or inhibitory depending on the concentration and cell type.[5][11] At low concentrations, 4-HNE can activate NF-κB, leading to the expression of pro-inflammatory genes.[11] At higher concentrations, it can inhibit the pathway.[5]
Caption: Modulation of the NF-κB pathway by 4-HNE.
Nrf2-Antioxidant Response Element (ARE) Pathway
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophiles like 4-HHE and 4-HNE can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2.[5][12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs).[12]
Caption: Activation of the Nrf2-ARE pathway by 4-HHE and 4-HNE.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism.[13] 4-HNE has been shown to have complex effects on this pathway, often leading to its inhibition.[14][15] This can occur through direct adduction and inactivation of Akt, as well as by modulating the activity of upstream regulators.[14] Inhibition of Akt signaling can contribute to the pro-apoptotic effects of 4-HNE.
References
- 1. Trans-4-hydroxy-2-hexenal, a product of n-3 fatty acid peroxidation: make some room HNE. - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyhexenal: a lipid peroxidation product derived from oxidized docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipid Aldehydes 4-Hydroxynonenal and 4-Hydroxyhexenal Exposure Differentially Impact Lipogenic Pathways in Human Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Gas and liquid chromatography-mass spectrometry of aldehydic products from lipid peroxidation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Protein-bound 4-hydroxy-2-hexenal as a marker of oxidized n-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of hydrogen peroxide signaling by 4-Hydroxynonenal due to differential regulation of Akt1 and Akt2 contributes to decreases in cell survival and proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Hex-4-enal Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the (E) and (Z) isomers of Hex-4-enal. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document summarizes key quantitative data, outlines experimental methodologies for property determination, and details the chemical behavior of these isomers.
Physical Properties
The physical characteristics of the (E) and (Z) isomers of this compound are summarized in the table below. These properties are crucial for handling, storage, and application of the compounds in a laboratory or industrial setting. The data presented is a compilation from various sources, and where experimental values are not available, predicted data is provided.
| Property | (E)-Hex-4-enal | (Z)-Hex-4-enal |
| Molecular Formula | C₆H₁₀O | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol | 98.14 g/mol |
| Appearance | Colorless liquid | Colorless to pale yellow liquid[1] |
| Odor | Green, grassy[1] | Pungent |
| Boiling Point | 73-75 °C @ 100 mmHg[2] | 73.5-75 °C @ 13.33 kPa (100 mmHg)[3][4][5] |
| Density | 0.824-0.832 g/cm³ (predicted)[2] | 0.828 ± 0.06 g/cm³ (predicted)[3][4][5] |
| Refractive Index | 1.417-1.424[2] | 1.422[3][4][5] |
| Flash Point | 17.78 °C (64.00 °F) | 17.965 °C[3][4][5] |
| Vapor Pressure | 11.264 mmHg @ 25 °C (predicted) | 11.264 mmHg @ 25 °C[3][4][5] |
| Solubility | Slightly soluble in water; soluble in organic solvents | Slightly soluble in water; soluble in acetic acid, phthalate esters, ethers, and most non-volatile oils[3][4][5] |
Chemical Properties and Reactivity
This compound, as an unsaturated aldehyde, exhibits reactivity characteristic of both alkenes and aldehydes. The primary chemical transformations involve the carbon-carbon double bond and the aldehyde functional group.
Oxidation
The aldehyde group of this compound can be readily oxidized to a carboxylic acid, forming the corresponding (E)- or (Z)-Hex-4-enoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and pyridinium chlorochromate (PCC). Under controlled, mild conditions, KMnO₄ can selectively oxidize the aldehyde. However, with stronger conditions (e.g., heat, concentrated reagent), cleavage of the carbon-carbon double bond can occur.
Reduction
The aldehyde functional group can be reduced to a primary alcohol, yielding (E)- or (Z)-Hex-4-en-1-ol. A common and effective reducing agent for this purpose is sodium borohydride (NaBH₄). The reaction is typically carried out in an alcoholic solvent.
Isomerization
The (Z)-isomer of this compound is thermodynamically less stable than the (E)-isomer. In the presence of an acid catalyst, (Z)-Hex-4-enal can undergo isomerization to the more stable (E)-form. This process is driven by the relief of steric strain present in the cis-configuration.
Below is a diagram illustrating the acid-catalyzed isomerization of (Z)-Hex-4-enal to (E)-Hex-4-enal.
References
An In-depth Technical Guide to (E)-hex-4-enal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (E)-hex-4-enal, also known as trans-4-hexenal. The document covers its chemical identity, properties, and available information on its synthesis, analysis, and biological relevance, with a focus on presenting data in a structured and accessible format for a scientific audience.
Chemical Identity and Properties
(E)-hex-4-enal is an organic compound classified as a medium-chain aldehyde. Its chemical structure is characterized by a six-carbon chain with a double bond between the fourth and fifth carbon atoms in the trans configuration and an aldehyde functional group at the first carbon.
Synonyms:
-
trans-4-Hexenal
-
4-Hexenal, (4E)-
-
(4E)-4-Hexenal
Table 1: Chemical and Physical Properties of (E)-hex-4-enal
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | PubChem[1] |
| Molecular Weight | 98.14 g/mol | PubChem[1] |
| Appearance | Colorless liquid | The Good Scents Company |
| Aroma | Green, vegetable | The Good Scents Company |
| Boiling Point | 73-75 °C at 100 mmHg | The Good Scents Company |
| Density | 0.824-0.832 g/cm³ | JECFA |
| Refractive Index | 1.417-1.424 | JECFA |
| Solubility | Slightly soluble in water; soluble in hexane and diethyl ether | The Good Scents Company |
Chemical Structure of (E)-hex-4-enal
Caption: Chemical structure of (E)-hex-4-enal.
Synthesis and Preparation
While detailed, step-by-step synthesis protocols for (E)-hex-4-enal are not extensively documented in readily available literature, a known method involves the oxidation of its corresponding alcohol, trans-4-hexen-1-ol.
A study on the chemoselective oxidation of hexen-1-ols by chloroperoxidase describes the preparation of trans-4-hexenal as a reference compound.[2] The synthesis followed a known procedure where trans-hexen-1-ol was oxidized to yield trans-4-hexenal.[2]
(E)-hex-4-enal also serves as a starting material in the total synthesis of natural products, such as dl-pumiliotoxin-C.[3][4]
Analytical Methodologies
The analysis of (E)-hex-4-enal, a volatile organic compound, is typically performed using gas chromatography-mass spectrometry (GC-MS). A common sample preparation technique for volatile compounds in a liquid matrix like food products is headspace solid-phase microextraction (HS-SPME).
Experimental Protocol: General Workflow for HS-SPME-GC-MS Analysis of Volatile Aldehydes
This protocol provides a general framework for the analysis of (E)-hex-4-enal in a liquid matrix, such as fruit juice.
-
Sample Preparation:
-
Transfer a defined volume (e.g., 5-10 mL) of the liquid sample into a headspace vial (e.g., 20 mL).
-
For quantitative analysis, add a known amount of a suitable internal standard (e.g., 2-octanol).
-
To enhance the release of volatile compounds, a salt (e.g., NaCl) can be added to increase the ionic strength of the sample.
-
Seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.
-
Expose a SPME fiber (e.g., with a DVB/CAR/PDMS coating) to the headspace of the sample for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.
-
-
GC-MS Analysis:
-
Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
-
Identify the compounds using a mass spectrometer by comparing their mass spectra and retention times with those of authentic standards.
-
Quantify the compounds by comparing their peak areas to that of the internal standard.[5]
-
Generalized Workflow for Volatile Compound Analysis
References
In-Depth Technical Guide on the Toxicological Data and Safety Information for Hex-4-enal
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hex-4-enal, a volatile organic compound, presents a toxicological profile that necessitates careful handling and thorough risk assessment. Direct toxicological data for this compound is limited. Consequently, a read-across approach, primarily utilizing data from its structural isomer, trans-2-hexenal, is essential for a comprehensive safety evaluation. This guide synthesizes the available toxicological data, outlines detailed experimental methodologies for key studies, and provides visualizations of relevant biological pathways and assessment workflows to support informed decision-making in research and development settings.
The primary hazards associated with this compound and similar α,β-unsaturated aldehydes include skin and eye irritation, skin sensitization, and potential genotoxicity. The reactivity of the aldehyde functional group and the carbon-carbon double bond contributes to its ability to form adducts with biological macromolecules, leading to cellular stress and toxicity. Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated this compound as part of a group of flavoring agents, concluding no safety concern at current intake levels. However, for research and drug development applications where exposure levels may differ, a detailed understanding of its toxicological properties is crucial.
Toxicological Data
Quantitative toxicological data for this compound is scarce. The following tables summarize the available data, with a significant portion derived from studies on the read-across surrogate, trans-2-hexenal.
Table 1: Acute Toxicity Data
| Substance | Species | Route | Endpoint | Value | Reference |
| trans-2-Hexenal | Rat | Oral | LD50 | 780 - 1130 mg/kg bw | [1][2] |
| trans-2-Hexenal | Rabbit | Dermal | LD50 | 600 mg/kg bw | [1] |
Table 2: Skin Irritation and Sensitization
| Substance | Test | Species | Result | Reference |
| (Z)-Hex-4-enal | - | - | Harmful to the skin and eyes | [3] |
| trans-2-Hexenal | Skin Irritation | Rabbit | Moderately irritating (24h, occlusive) | [1] |
| trans-2-Hexenal | Human Patch Test | Human | No irritation at 4% in petrolatum (48h, closed) | [1] |
| trans-2-Hexenal | Local Lymph Node Assay (LLNA) | Mouse | Moderate sensitizer (EC3 = 5.5%) | [1] |
| trans-2-Hexenal | Human Maximisation Test | Human | No sensitization at 4% in petrolatum | [1][2] |
Table 3: Repeated-Dose Toxicity
| Substance | Species | Duration | Route | NOAEL | Effects Observed | Reference |
| trans-2-Hexenal | Rat (CFE) | 13 weeks | Diet | ~80 mg/kg bw/day | At higher doses, increased male urine volume and decreased specific gravity, increased female ovary weight without histopathological changes. | [2] |
| trans-2-Hexenal | Rat (F344) | 4 weeks | Gavage | < 30 mg/kg bw/day | Epithelial hyperplasia in the forestomach at ≥30 mg/kg bw/day; inflammation and necrosis at 100 mg/kg bw/day. | [1] |
Table 4: Genotoxicity
| Substance | Assay | System | Metabolic Activation | Result | Reference |
| trans-2-Hexenal | Ames Test | S. typhimurium TA100, TA104 | Without S9 | Positive | [2] |
| trans-2-Hexenal | In vivo DNA Adduct Formation | Rat (F344) | N/A | Positive in forestomach at 100 mg/kg bw/day | [1][4] |
| trans-2-Hexenal | In vivo Micronucleus Test | Rat | N/A | Negative | [1] |
Experimental Protocols
Detailed methodologies for key toxicological studies are crucial for the interpretation and application of the resulting data. The following protocols are based on established OECD guidelines and published literature for trans-2-hexenal.
Bacterial Reverse Mutation Assay (Ames Test)
-
Guideline: Based on OECD Guideline 471.
-
Purpose: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Methodology:
-
Strains: S. typhimurium strains TA100 and TA104, which are sensitive to base-pair substitutions, are commonly used.
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with Aroclor 1254, to mimic mammalian metabolism.
-
Procedure: The tester strains are exposed to various concentrations of the test substance in the presence and absence of the S9 mix. The mixture is then plated on a minimal glucose agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
-
90-Day Repeated-Dose Oral Toxicity Study in Rodents
-
Guideline: Based on OECD Guideline 408.
-
Purpose: To provide information on the potential adverse health effects of a substance following prolonged oral exposure.
-
Methodology:
-
Animals: Young, healthy rodents (typically rats) of a single strain are used, with equal numbers of males and females.
-
Dose Groups: At least three dose levels of the test substance and a concurrent control group are used. The highest dose is intended to induce some toxicity but not significant mortality.
-
Administration: The test substance is administered orally, typically by gavage or in the diet, seven days a week for 90 days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
Pathology: At the end of the 90-day period, all animals undergo a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination to determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Signaling Pathways and Experimental Workflows
Toxicity Pathway of α,β-Unsaturated Aldehydes
α,β-Unsaturated aldehydes like this compound are reactive electrophiles that can exert toxicity through multiple mechanisms. A primary pathway involves the depletion of cellular antioxidants, leading to oxidative stress and subsequent cellular damage.
Caption: Proposed mechanism of α,β-unsaturated aldehyde toxicity.
Toxicological Risk Assessment Workflow for Flavoring Agents
The safety evaluation of flavoring agents like this compound often follows a structured workflow, such as the one employed by JECFA. This process integrates information on chemical structure, intake levels, and metabolic fate to prioritize substances for further toxicological testing.
Caption: Simplified JECFA workflow for flavoring agent safety evaluation.
Conclusion
The toxicological profile of this compound, largely inferred from data on trans-2-hexenal, indicates a substance with potential for skin and eye irritation, skin sensitization, and genotoxicity, particularly at the site of contact. The reactivity of α,β-unsaturated aldehydes underscores the importance of appropriate safety precautions in a research or industrial setting. While regulatory evaluations have not raised a safety concern for its use as a flavoring agent at current intake levels, any application involving higher or different routes of exposure necessitates a thorough, case-by-case risk assessment. This guide provides a foundational resource for such assessments by consolidating available data, detailing experimental protocols, and visualizing key toxicological concepts. Further research focusing directly on the toxicokinetics and toxicology of this compound would be valuable to refine its safety profile.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 3. China (Z)-Hex-4-enalï¼CAS# 4634-89-3) Manufacturer and Supplier | Xinchem [xinchem.com]
- 4. Toxicity, DNA binding, and cell proliferation in male F344 rats following short-term gavage exposures to trans-2-hexenal - PubMed [pubmed.ncbi.nlm.nih.gov]
Hex-4-enal: An In-depth Technical Guide for Researchers in Flavor Chemistry
An examination of the volatile organic compound (Z)-hex-4-enal, covering its chemical properties, natural occurrence, biosynthesis, sensory perception, and analytical methodologies.
Introduction to Hex-4-enal
(Z)-hex-4-enal is a volatile organic compound (VOC) that belongs to the family of C6-aldehydes, often referred to as "green leaf volatiles" (GLVs). These compounds are significant in the field of flavor chemistry, contributing to the characteristic fresh, green, and grassy aromas of many fruits and vegetables. The perception of these aromas is a key factor in consumer acceptance and the overall flavor profile of food products. Beyond its role in flavor, (Z)-hex-4-enal, like other GLVs, is involved in plant defense mechanisms. This technical guide provides a comprehensive overview of (Z)-hex-4-enal, intended for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, natural sources, formation pathways, sensory perception, and the analytical techniques used for its identification and quantification.
Chemical and Physical Properties
(Z)-hex-4-enal is a colorless liquid with a pungent odor.[1] It is slightly soluble in water but soluble in many organic solvents such as ethanol and ethers.[1][2] It is recognized as a flavoring agent in the food industry.[3][4] The detailed chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (Z)-hex-4-enal | [2] |
| Synonyms | cis-4-Hexenal, (4Z)-4-Hexenal | [2] |
| CAS Number | 4634-89-3 | [2] |
| Molecular Formula | C6H10O | [2] |
| Molar Mass | 98.14 g/mol | [2] |
| Boiling Point | 127.2 ± 9.0 °C (Predicted) | [1] |
| Flash Point | 17.965 °C | [1] |
| Density | 0.828 ± 0.06 g/cm³ (Predicted) | [1] |
| Vapor Pressure | 11.264 mmHg at 25°C | [1] |
| Refractive Index | 1.422 | [1] |
Natural Occurrence and Flavor Profile
(Z)-hex-4-enal has been identified as a volatile component in a limited number of plant species, contributing to their characteristic aroma. Its flavor profile is generally described as "green vegetable".[5]
| Plant Species | Common Name | Family | Plant Part(s) | Quantitative Data | Reference(s) |
| Allium cepa | Onion | Amaryllidaceae | Bulb | Detected, but not quantified | |
| Allium fistulosum | Welsh Onion | Amaryllidaceae | Bulb | Detected, but not quantified | |
| Citrullus lanatus | Watermelon | Cucurbitaceae | Fruit | Detected, but not quantified |
It is important to note that while its presence is confirmed in these plants, specific quantitative data for (Z)-hex-4-enal remains limited in the scientific literature.
Biosynthesis of (Z)-hex-4-enal
(Z)-hex-4-enal, along with other C6-aldehydes, is synthesized in plants through the lipoxygenase (LOX) pathway.[2][6] This pathway is typically initiated in response to tissue damage, which brings the necessary enzymes into contact with their substrates. The primary precursors for C6-aldehydes are polyunsaturated fatty acids, with α-linolenic acid being a key substrate for the formation of (Z)-isomers of hexenal.[2][3]
The biosynthesis is a two-step enzymatic process:
-
Dioxygenation by Lipoxygenase (LOX): The pathway begins with the dioxygenation of α-linolenic acid (C18:3), which is released from plant cell membranes upon wounding.[2] Lipoxygenase (EC 1.13.11.12), a non-heme iron-containing enzyme, catalyzes the insertion of molecular oxygen to form 13-hydroperoxy-octadecatrienoic acid (13-HPOT).[2][3]
-
Cleavage by Hydroperoxide Lyase (HPL): The 13-hydroperoxide is then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme from the CYP74 family.[6] This cleavage results in the formation of a C6 aldehyde and a C12 oxo-acid. Specifically, the cleavage of 13-HPOT is thought to yield C6-aldehydes, although the precise mechanism leading to the less common (Z)-hex-4-enal isomer is still under investigation.[6]
Sensory Perception and Signaling
The perception of volatile compounds like (Z)-hex-4-enal begins with their interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal epithelium.[1] These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to an OR initiates a signal transduction cascade.[1][4]
The general mechanism for olfactory signaling is as follows:
-
Odorant Binding: An odorant molecule, such as (Z)-hex-4-enal, binds to a specific olfactory receptor.
-
G-Protein Activation: This binding causes a conformational change in the receptor, which in turn activates an associated G-protein (G-olf).
-
Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+).
-
Depolarization and Action Potential: The influx of positive ions depolarizes the neuron. If the depolarization reaches a certain threshold, an action potential is generated.
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.
Experimental Protocols for Analysis
The analysis of volatile compounds like (Z)-hex-4-enal in complex matrices such as food is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[5][7]
HS-SPME-GC-MS Analysis of (Z)-hex-4-enal in Fruit Juice
This protocol is a general guideline for the analysis of C6 aldehydes in a liquid matrix.
1. Sample Preparation:
-
Transfer 5-10 mL of the fruit juice into a 20 mL headspace vial.[7]
-
Add a known amount of an appropriate internal standard (e.g., 2-octanol) for quantification.[7]
-
Optionally, add a salt (e.g., NaCl) to increase the ionic strength and promote the release of volatiles into the headspace.[7]
-
Seal the vial with a PTFE/silicone septum.[7]
2. HS-SPME Extraction:
-
Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation.[7]
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[8]
3. GC-MS Analysis:
-
Desorption: Retract the fiber and immediately insert it into the hot injector of the GC (e.g., 250°C) to desorb the analytes.[9]
-
Separation: The desorbed compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9] The oven temperature is programmed to ramp up to effectively separate the compounds. A typical program might be: start at 40°C for 2 min, ramp at 7°C/min to 120°C, then at 15°C/min to 240°C, and hold for 7 min.[9]
-
Detection: The separated compounds are detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the compound, which is compared to a reference library (e.g., NIST).
-
Quantification: The concentration of (Z)-hex-4-enal is determined by comparing its peak area to that of the internal standard.
Conclusion
(Z)-hex-4-enal is a noteworthy volatile organic compound in flavor chemistry, contributing to the "green" aroma of various plant-based foods. Its formation via the lipoxygenase pathway from polyunsaturated fatty acids is a key process in the development of these characteristic flavors, particularly in response to tissue damage. The sensory perception of (Z)-hex-4-enal is mediated by olfactory receptors through a G-protein coupled signaling cascade. While robust analytical methods like HS-SPME-GC-MS are available for its detection and quantification, there is a noticeable gap in the literature regarding specific quantitative data for (Z)-hex-4-enal across a wide range of food matrices. Further research is warranted to quantify its presence in various foods and to fully elucidate its specific contribution to the overall flavor profile. This will provide a more complete understanding of its importance in food science and may lead to new applications in the flavor and fragrance industry.
References
- 1. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]
- 5. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. antec.de [antec.de]
The Discovery, History, and Identification of Hex-4-enal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hex-4-enal, a volatile unsaturated aldehyde, is a significant contributor to the characteristic aroma of various plants and food products. This technical guide provides a comprehensive overview of the discovery, history, and identification of this compound, with a focus on its isomers, (E)-hex-4-enal and (Z)-hex-4-enal. This document details the biosynthetic pathways of its natural formation, experimental protocols for its synthesis and identification, and relevant quantitative data. It is intended to serve as a valuable resource for researchers in the fields of natural products, flavor chemistry, and drug development.
Introduction
This compound (C₆H₁₀O) is an aliphatic aldehyde that exists as two geometric isomers: (E)-hex-4-enal (trans) and (Z)-hex-4-enal (cis). These compounds are part of a larger group of C6 volatile compounds, often referred to as "green leaf volatiles" (GLVs), which are responsible for the characteristic scent of freshly cut grass and are found in various fruits and vegetables, including onions.[1][2] The distinct aroma profiles of these isomers play a crucial role in the flavor and fragrance industry. Beyond their sensory properties, these reactive aldehydes are also of interest for their potential biological activities and as intermediates in chemical synthesis.
Discovery and History
The formal "discovery" of this compound is not attributed to a single event but rather emerged from the broader investigation of volatile organic compounds (VOCs) in plants. Early studies on the characteristic aroma of freshly cut grass and the pungent scent of onions laid the groundwork for the identification of a variety of C6 aldehydes and alcohols.
While it is challenging to pinpoint the exact first publication identifying this compound, its presence in natural sources is a result of the enzymatic degradation of polyunsaturated fatty acids. The key breakthrough in understanding the origin of this compound and other GLVs was the elucidation of the lipoxygenase (LOX) pathway. Research demonstrated that when plant tissues are damaged, linoleic and linolenic acids are released and subsequently oxidized by lipoxygenase and cleaved by hydroperoxide lyase to produce C6 aldehydes.[3]
The (Z)-isomer is often the initial product of this enzymatic cascade and can then be isomerized to the more stable (E)-isomer. The identification of these compounds became more precise with the advent of modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which allowed for the separation and structural elucidation of complex volatile mixtures.
Quantitative Data
Physicochemical Properties
The following table summarizes the key physicochemical properties of the (E) and (Z) isomers of this compound.
| Property | (E)-hex-4-enal | (Z)-hex-4-enal | Reference(s) |
| Molecular Formula | C₆H₁₀O | C₆H₁₀O | [1][4] |
| Molecular Weight | 98.14 g/mol | 98.143 g/mol | [1][4] |
| CAS Number | 25166-87-4 | 4634-89-3 | [1][4] |
| Boiling Point | 73.0-75.0 °C @ 100.00 mm Hg | 125.0-129.0 °C @ 760.00 mm Hg | [1][4] |
| Density | 0.824-0.832 g/cm³ | 0.958-0.971 g/cm³ | [1][4] |
| Refractive Index | 1.417-1.424 | 1.428-1.432 | [1][4] |
| Appearance | Colorless liquid | Colorless liquid | [1][5] |
| Odor | Green, vegetable | Pungent | [1][6] |
Spectroscopic Data
The identification of this compound relies heavily on spectroscopic methods. The following table provides an overview of the expected spectroscopic data.
| Spectroscopic Technique | Data for (E)-hex-4-enal | Data for (Z)-hex-4-enal | Reference(s) |
| ¹H NMR | Predicted spectra available in databases | Predicted spectra available in databases | [7] |
| ¹³C NMR | Spectra available in databases | Spectra available in databases | [8] |
| Mass Spectrometry (GC-MS) | Spectra available in databases | Spectra available in databases | [8] |
| Infrared (IR) Spectroscopy | Spectra available in databases | No readily available data | [8] |
Note: Specific chemical shifts and fragmentation patterns can be found in the referenced databases.
Signaling Pathways and Biosynthesis
The primary route to this compound in nature is the lipoxygenase (LOX) pathway, a defense mechanism in plants initiated by tissue damage.
Caption: Biosynthesis of C6 aldehydes via the Lipoxygenase (LOX) pathway.
Experimental Protocols
Synthesis of this compound
While several methods exist for the synthesis of unsaturated aldehydes, a common approach for producing this compound involves the reduction of the corresponding nitrile. The following is a representative protocol.
Reaction: Conversion of hex-4-ennitrile to this compound.[9]
Reagents and Materials:
-
Hex-4-ennitrile
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Sulfuric acid (e.g., 10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hex-4-ennitrile in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H in toluene via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute sulfuric acid.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Note: This is a general procedure and may require optimization for specific isomers and scales.
Identification of this compound by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the identification and quantification of this compound in volatile mixtures.
Instrumentation and Consumables:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms or equivalent)
-
Helium carrier gas
-
Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) for headspace analysis
-
Headspace vials
-
Authentic standards of (E)- and (Z)-hex-4-enal
Procedure:
-
Sample Preparation (Headspace SPME):
-
Place the sample (e.g., plant extract, food product) in a headspace vial.
-
If necessary, add a salting-out agent (e.g., NaCl) to increase the volatility of the analytes.
-
Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) to allow the volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Inject the adsorbed analytes by inserting the SPME fiber into the hot inlet of the GC.
-
Set the GC oven temperature program to achieve separation of the target analytes. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification by comparing the mass spectrum with a library (e.g., NIST) and the retention time with an authentic standard.
-
For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.
-
Logical Relationships and Workflows
The following diagram illustrates a typical workflow for the identification of this compound from a natural source.
Caption: General workflow for the identification of this compound.
Conclusion
This compound, in both its (E) and (Z) isomeric forms, is a fascinating molecule with significant implications for the flavor and fragrance industries and for our understanding of plant biology. Its discovery is intertwined with the development of analytical techniques capable of elucidating the complex mixtures of volatile compounds in nature. The lipoxygenase pathway provides a clear and elegant explanation for its biosynthesis in response to tissue damage in plants. The experimental protocols for its synthesis and identification outlined in this guide provide a solid foundation for further research into the chemical and biological properties of this important unsaturated aldehyde. As analytical methods continue to improve in sensitivity and resolution, a deeper understanding of the distribution, concentration, and biological roles of this compound in various ecosystems is anticipated.
References
- 1. trans-4-Hexenal | C6H10O | CID 5283308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Hexenal, (4Z)- | C6H10O | CID 11094547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Z)-Hex-4-enal [chembk.com]
- 6. China (Z)-Hex-4-enalï¼CAS# 4634-89-3) Manufacturer and Supplier | Xinchem [xinchem.com]
- 7. Short and simple syntheses of 4-oxo-(E)-2-hexenal and homologs: pheromone components and defensive compounds of Hemiptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. allen.in [allen.in]
Methodological & Application
Application Note and Protocol for GC-MS Quantification of (Z)-Hex-4-enal
This document provides a detailed protocol for the quantification of (Z)-Hex-4-enal using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed for researchers, scientists, and drug development professionals requiring sensitive and accurate measurement of this volatile aldehyde in various matrices.
Introduction
(Z)-Hex-4-enal is a volatile organic compound that is significant in the fields of flavor and fragrance chemistry, as well as in environmental and biological studies where it can serve as a biomarker.[1] It is a C6 unsaturated aldehyde recognized for its distinct green and fatty odor profile.[1] The accurate quantification of (Z)-Hex-4-enal is critical for quality control in food products and for research in areas like oxidative stress and plant-insect interactions.[1] GC-MS is a potent analytical technique for the separation, identification, and quantification of such volatile compounds.[1] This protocol employs Headspace Solid-Phase Microextraction (HS-SPME) for sample extraction and concentration, coupled with on-fiber derivatization to enhance analyte stability and chromatographic performance.[1]
Experimental Protocols
Materials and Reagents
-
(Z)-Hex-4-enal Standard: Purity ≥95%
-
Internal Standard (IS): e.g., 2-Hexanone-d3 or other suitable deuterated standard not present in the sample.
-
Derivatization Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). A 10 mg/mL solution in high-purity water should be prepared.[1]
-
Solvent: Hexane or Dichloromethane (GC grade or higher).[2]
-
SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).[1]
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.[1]
-
Equipment: Heating block or water bath, vortex mixer, GC-MS system.
Sample Preparation: Headspace SPME with On-Fiber Derivatization
This method is optimized for the extraction of volatile compounds from liquid or solid matrices.[1][3]
-
Sample Aliquoting: Accurately weigh or measure the sample (e.g., 1-5 g of a homogenized solid sample or 1-5 mL of a liquid sample) into a 20 mL headspace vial.[3] For solid samples, the addition of a small amount of high-purity water may be necessary to facilitate the release of volatiles.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample and calibration standard.
-
Derivatization Agent Addition: Add an aliquot of the PFBHA solution to the vial. The volume should be optimized based on the expected concentration of (Z)-Hex-4-enal.
-
Incubation and Extraction: Immediately seal the vial and place it in a heating block or water bath set to a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for derivatization and equilibration of the headspace.[3]
-
SPME Extraction: Expose the PDMS/DVB SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) at the same temperature to adsorb the derivatized analyte.[3]
-
GC-MS Injection: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the analyte onto the column.
Caption: Experimental workflow for (Z)-Hex-4-enal quantification.
GC-MS Instrumentation and Conditions
The following are recommended starting parameters that may require optimization based on the specific instrument.
Gas Chromatograph (GC) Conditions
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Column | SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent |
| Oven Program | Initial temperature of 40°C, hold for 2 min. Ramp at 10°C/min to 250°C, hold for 5 min.[1] |
Mass Spectrometer (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Ion Source Temp. | 230°C[1] |
| Quadrupole Temp. | 150°C[1] |
| Transfer Line Temp. | 280°C[1] |
| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1] |
Data Presentation
Mass Spectral Data
The mass spectrum of underivatized (Z)-Hex-4-enal is characterized by specific fragment ions. The molecular weight of (Z)-Hex-4-enal is 98.14 g/mol .[4]
Characteristic Ions for Underivatized (Z)-Hex-4-enal
| m/z | Ion Identity (Proposed) |
| 98 | [M]+ (Molecular Ion) |
| 55 | [C4H7]+ |
| 41 | [C3H5]+ |
Note: The molecular ion peak for aldehydes can be of low intensity due to instability.[1]
For enhanced sensitivity and selectivity, quantification should be performed on the PFBHA derivative. The specific ions for the (Z)-Hex-4-enal-PFBHA derivative should be determined by analyzing a standard.
Selected Ion Monitoring (SIM) for (Z)-Hex-4-enal-PFBHA Derivative
| Ion Type | m/z (example) |
| Quantification Ion | To be determined from standard analysis |
| Qualifier Ion 1 | To be determined from standard analysis |
| Qualifier Ion 2 | To be determined from standard analysis |
Calibration and Quantification
A calibration curve should be constructed by analyzing a series of standards of known concentrations. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[2] The concentration of (Z)-Hex-4-enal in unknown samples is then determined using the regression equation from the calibration curve.
Logical Relationship Diagram
Caption: Strategy for accurate (Z)-Hex-4-enal quantification.
References
Application Notes and Protocols for (E)-2-Hexenal Extraction in Food Matrices using Headspace SPME
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Hexenal is a volatile organic compound that contributes significantly to the aroma profile of many fruits, vegetables, and other food products. It is often associated with "green" and "leafy" notes and is a key indicator of flavor quality and product freshness. The accurate quantification of (E)-2-hexenal is crucial for quality control, shelf-life studies, and the development of new food products and flavorings. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices. This solvent-free method offers high sensitivity, simplicity, and minimizes matrix effects, making it an ideal choice for the determination of (E)-2-hexenal in various food samples.
These application notes provide a comprehensive overview and detailed protocols for the extraction and quantification of (E)-2-hexenal in food matrices using the HS-SPME-GC-MS technique.
Principle of Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is an equilibrium-based extraction technique. A fused silica fiber coated with a stationary phase is exposed to the headspace above a solid or liquid sample in a sealed vial. Volatile analytes, including (E)-2-hexenal, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After a defined extraction time, the fiber is withdrawn and introduced into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.
Experimental Protocols
General Sample Preparation
Proper sample preparation is critical for achieving accurate and reproducible results. The following are general guidelines for different food matrices:
-
Liquid Samples (e.g., juices, beverages):
-
Homogenize the sample if it contains suspended solids.
-
Transfer a precise volume (typically 1-5 mL) into a headspace vial (10 or 20 mL).
-
To enhance the release of volatile compounds, add a salt solution (e.g., saturated NaCl) to the sample. This increases the ionic strength of the matrix and reduces the solubility of the analytes.
-
If necessary, add an internal standard for accurate quantification.
-
-
Solid Samples (e.g., fruits, vegetables, baked goods):
-
Homogenize the sample to a uniform consistency. A blender or food processor can be used. Cryogenic grinding may be employed for certain matrices to prevent enzymatic degradation.
-
Weigh a precise amount of the homogenized sample (typically 1-5 g) into a headspace vial.
-
Add a small amount of deionized water or a salt solution to moisten the sample and facilitate the release of volatiles.
-
Add an internal standard if required.
-
-
High-Fat Samples (e.g., oils, butter, cheese):
-
For oils, a direct analysis of a small, weighed amount in a headspace vial is often sufficient.
-
For semi-solid fats like butter or cheese, gentle heating of the sample in the sealed vial can aid in the release of volatiles.
-
The addition of an antioxidant may be necessary to prevent further lipid oxidation during the analysis.
-
HS-SPME and GC-MS Analysis Protocol
The following is a generalized protocol. Optimal conditions may vary depending on the specific food matrix and analytical instrumentation.
1. Materials and Reagents:
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber for broad-range volatile analysis, including aldehydes.
-
SPME Holder (manual or autosampler)
-
Headspace Vials (10 or 20 mL) with PTFE/silicone septa
-
(E)-2-Hexenal standard
-
Internal Standard (e.g., d-labeled (E)-2-hexenal, 2-methyl-1-pentanol, or other suitable compound not present in the sample)
-
Saturated Sodium Chloride (NaCl) solution
-
Deionized water
2. HS-SPME Procedure:
-
Sample Equilibration: Place the sealed headspace vial containing the prepared sample into a heating block or water bath. Allow the sample to equilibrate at a specific temperature (typically 40-70°C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.
-
Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (typically 20-60 minutes) at the same or a slightly elevated temperature.
-
Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes.
3. GC-MS Conditions:
-
Injector: Splitless mode, Temperature: 250°C, Desorption Time: 2-5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a VF-200ms, is suitable for separating volatile aldehydes.
-
Oven Temperature Program: An example program could be:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. In Chemical Ionization (CI) mode, the protonated molecule [M+H]+ at m/z 99 is a characteristic ion for (E)-2-hexenal and can be used for quantification[1]. In EI mode, characteristic fragment ions should be selected.
-
Mass Range (Full Scan): m/z 35-350 for initial identification.
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of (E)-2-hexenal and related aldehydes in various food matrices using HS-SPME-GC-MS. Please note that these values are representative and may vary depending on the specific experimental conditions and matrix.
Table 1: HS-SPME Method Parameters for (E)-2-Alkenals in Food Matrices
| Food Matrix | SPME Fiber Type | Extraction Temp. (°C) | Extraction Time (min) | Reference |
| Wine | PDMS/DVB | 45 | 20 | [2] |
| Dry-cured Ham | DVB/CAR/PDMS | 70 | 60 | |
| Butter | CAR/PDMS | 4 | 180 | [3] |
| Beer | CAR/PDMS | 50 | 90 | [4] |
Table 2: Quantitative Performance Data for (E)-2-Hexenal and Related Aldehydes
| Compound | Food Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| (E)-2-Nonenal | Beer | 0.02 - 4.0 µg/L | 0.01 µg/L | 0.02 µg/L | 96.5 | [4] |
| Hexanal | Butter | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Various Carbonyls | Wine | Not Specified | 0.003 - 3.44 µg/L | Not Specified | 88 - 114 | [2] |
| Hexanal | Cheese | Not Specified | 0.012 mg/kg (initial) | Not Specified | Not Specified | [5] |
Mandatory Visualization
Caption: Experimental workflow for the analysis of (E)-2-hexenal in food matrices.
References
Application Notes and Protocols for the Use of Hex-4-enal as a Standard in Volatile Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-4-enal is a volatile organic compound (VOC) of interest in various scientific disciplines, including flavor chemistry, environmental science, and biomedical research, where it can serve as a biomarker for specific physiological or pathological processes. Its distinct chemical properties make it a suitable candidate for use as an internal or surrogate standard in the quantitative analysis of other volatile compounds, particularly aldehydes, by gas chromatography-mass spectrometry (GC-MS). This document provides detailed application notes and protocols for the effective use of this compound as a standard in volatile compound analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its application as an analytical standard. Both (Z)- and (E)-isomers of this compound exist, each with distinct properties.
| Property | (Z)-Hex-4-enal | (E)-Hex-4-enal |
| CAS Number | 4634-89-3[1] | 25166-87-4[2] |
| Molecular Formula | C6H10O[3][4] | C6H10O[2] |
| Molar Mass | 98.14 g/mol [3][4] | 98.14 g/mol [2] |
| Appearance | Colorless liquid[3] | Colorless liquid[2] |
| Boiling Point | 73.5-75 °C (at 13.33 kPa)[3] | 125-129 °C (at 760 mm Hg)[2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether.[3] | - |
| Odor Profile | Pungent, green, fatty.[3][5] | - |
Note: The data for (E)-Hex-4-enal is less commonly reported in the literature.
Application as an Internal Standard
In quantitative GC-MS analysis, an internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of other analytes. The IS helps to correct for variations in sample preparation, injection volume, and instrument response. This compound is a suitable IS for other volatile aldehydes due to its structural similarity, which leads to comparable behavior during extraction and chromatographic analysis. For optimal results, a deuterated form of a related compound, such as deuterated hexanal, is often recommended to minimize co-elution with endogenous sample components.[5]
Experimental Protocols
Protocol 1: General Quantitative Analysis of Volatile Aldehydes using this compound as an Internal Standard by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol outlines a general procedure for the quantification of volatile aldehydes in a liquid matrix (e.g., biological fluids, food samples) using this compound as an internal standard.
Materials:
-
This compound standard solution: A stock solution of known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol).
-
Internal Standard (IS) working solution: A diluted solution of this compound prepared from the stock solution.
-
SPME fiber assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is recommended for its affinity for volatile aldehydes.[5]
-
Derivatization agent (optional but recommended): O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Prepare a 10 mg/mL solution in high-purity water.[5]
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system.
Procedure:
-
Sample Preparation:
-
Place a defined amount of the liquid sample (e.g., 1-5 mL) into a 20 mL headspace vial.
-
Spike the sample with a known amount of the this compound internal standard working solution to achieve a final concentration within the calibration range.
-
For solid samples, a suitable extraction solvent and homogenization may be necessary.
-
-
HS-SPME with On-Fiber Derivatization (Optional):
-
PFBHA Loading: In a separate sealed 20 mL vial containing 1 mL of the 10 mg/mL PFBHA solution, expose the SPME fiber to the headspace for 5 minutes at 60°C to adsorb the derivatization agent.[5]
-
Headspace Extraction and Derivatization: Immediately transfer the PFBHA-loaded SPME fiber to the headspace of the sample vial. Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) with agitation.[5] During this time, volatile aldehydes will partition into the headspace and react with PFBHA on the fiber.[5]
-
-
GC-MS Analysis:
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.[5]
-
GC Conditions:
-
Injector: Splitless mode at 250°C for 2 minutes.[5]
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Quantification:
-
Identify the peaks of the target analytes and the this compound internal standard based on their retention times and mass spectra.
-
Construct a calibration curve by analyzing a series of standard solutions containing known concentrations of the target analytes and a constant concentration of the this compound internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of the analytes in the samples by using the regression equation from the calibration curve.
-
Illustrative Quantitative Data
Due to the limited availability of published studies that specifically use this compound as an internal standard and present comprehensive quantitative data, the following table is a hypothetical example to illustrate how results would be presented. This data represents a simulated analysis of key aldehydes related to lipid peroxidation in a biological sample.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Concentration (ng/mL) ± SD |
| Propanal | 3.52 | 58 | 15.2 ± 1.8 |
| Butanal | 4.89 | 72 | 22.7 ± 2.5 |
| Pentanal | 6.15 | 86 | 18.9 ± 2.1 |
| Hexanal | 7.31 | 100 | 45.3 ± 4.9 |
| This compound (IS) | 7.55 | 98 | 50.0 (spiked) |
| Heptanal | 8.42 | 114 | 12.1 ± 1.4 |
| Octanal | 9.48 | 128 | 8.7 ± 1.1 |
| Nonanal | 10.51 | 142 | 5.4 ± 0.7 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of volatile compounds using this compound as an internal standard.
Caption: Workflow for volatile compound analysis using an internal standard.
Signaling Pathway Involving Volatile Organic Compounds
Volatile organic compounds (VOCs) can act as signaling molecules in various biological contexts, including intercellular communication and the modulation of cellular responses. The following diagram depicts a simplified signaling pathway initiated by an external VOC.
Caption: Simplified signaling cascade initiated by a volatile organic compound.
Conclusion
The use of this compound as an internal or surrogate standard provides a reliable method for the quantitative analysis of volatile aldehydes and other related compounds in a variety of sample matrices. The protocols and information provided herein offer a comprehensive guide for researchers and scientists to implement this methodology in their analytical workflows. Careful consideration of the specific sample matrix and target analytes is essential for optimizing the experimental conditions and achieving accurate and reproducible results. Further research is warranted to expand the library of quantitative data for volatile compounds using this compound as a standard, which will further solidify its utility in the field of volatile compound analysis.
References
- 1. Quantitative determination of the lipid peroxidation product 4-hydroxynonenal by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated quantification and identification of aldehydes and ketones in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Quantitative Profiling of Lipid Oxidation Products in a Food Emulsion by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hex-4-enal in Food Quality Control: A Contextual Overview and Methodological Guidance
Application Note
Introduction
Hex-4-enal is a volatile organic compound that belongs to the aldehyde family. It is characterized by a "green vegetable" aroma and exists as both cis and trans isomers.[1] While the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has deemed it safe for use as a flavoring agent at current intake levels, its application as a direct marker in food quality control studies is not well-documented in current scientific literature.[2][3][4] It has been detected in some food items, such as onions, but comprehensive quantitative data across various food matrices remains scarce.[5]
This document provides a contextual overview of the potential role of this compound in food quality control, drawing parallels with more extensively studied aldehydes. It also presents generalized protocols and methodologies that can be adapted for the analysis of this compound in food samples.
Contextual Application in Food Quality Control
The quality of many food products, particularly those rich in unsaturated fatty acids, is often dictated by the extent of lipid peroxidation. This process leads to the development of off-flavors and can compromise the nutritional value and safety of the food. Aldehydes are significant secondary products of lipid peroxidation and are frequently used as chemical markers to assess food quality.
While compounds like hexanal and 4-hydroxy-2-hexenal (HHE) are well-established indicators of lipid oxidation, the role of this compound is less defined.[6][7][8] However, as an aldehyde, it can be hypothesized that this compound may be formed through similar oxidative degradation pathways of fatty acids. Its presence and concentration could potentially contribute to the overall flavor profile and quality assessment of certain foods.
Key considerations for the application of this compound in food quality control include:
-
Flavor and Aroma Contribution: The characteristic "green" aroma of this compound suggests it could play a role in the sensory profile of fresh and processed foods.[1] Monitoring its concentration could be relevant in products where a specific "green" note is desired or considered an off-flavor.
-
Potential Marker of Lipid Peroxidation: Although not a primary marker, the formation of this compound could be associated with specific types of fatty acid degradation. Further research is needed to establish clear correlations between its concentration and the oxidative state of different food matrices.
-
Differentiation from other Aldehydes: It is crucial to employ analytical techniques with sufficient selectivity to differentiate this compound from other isomeric and structurally related aldehydes, such as hexanal, which is a major indicator of lipid oxidation.[9][10]
Data Presentation
Due to the limited availability of quantitative data for this compound in food quality control, a comparative table with the more studied hexanal is presented below to provide context.
| Feature | This compound | Hexanal |
| CAS Number | 4634-89-3 ((Z)-isomer) | 66-25-1 |
| Molecular Formula | C6H10O | C6H10O |
| Molar Mass | 98.14 g/mol | 100.16 g/mol |
| Aroma Profile | Green vegetable[1] | Grassy, fatty, green[9] |
| Role in Food Quality | Primarily as a flavoring agent; potential minor role in aroma profile. Limited data as a quality marker.[2][3] | Well-established marker for lipid peroxidation and off-flavor development.[7][9][10] |
| Commonly Found In | Detected in onion-family vegetables.[5] | Meats, processed fruits, dairy, grain products, and oils.[9] |
Experimental Protocols
The following is a generalized protocol for the analysis of volatile aldehydes, including this compound, in food matrices using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is widely used for the analysis of volatile and semi-volatile compounds in food.[7][11]
Objective: To extract, identify, and quantify this compound from a food sample.
Materials:
-
Food sample
-
20 mL headspace vials with screw caps and septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
This compound analytical standard
-
Internal standard (e.g., 2-methyl-1-pentanol)
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation:
-
Homogenize the solid food sample, if necessary.
-
Weigh a precise amount of the sample (e.g., 2-5 g) into a 20 mL headspace vial.
-
For liquid samples, pipette a known volume (e.g., 5-10 mL) into the vial.[11]
-
Add a known amount of internal standard to each sample.
-
Add a saturated solution of NaCl (e.g., 1-2 g of solid NaCl) to increase the volatility of the analytes.
-
-
SPME Extraction:
-
Seal the vial with the screw cap.
-
Place the vial in a heater-stirrer or water bath and allow it to equilibrate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) while maintaining the temperature and agitation.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
The GC separates the volatile compounds based on their boiling points and interaction with the stationary phase of the column.
-
The MS detector fragments the eluted compounds and generates a mass spectrum for each, allowing for identification based on comparison with a spectral library and the analytical standard.
-
-
Quantification:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated from the analytical standards.
-
Visualizations
Lipid Peroxidation and Aldehyde Formation
Caption: General pathway of lipid peroxidation leading to the formation of aldehydes.
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound in food samples.
References
- 1. Food safety and quality: details [fao.org]
- 2. WHO | JECFA [apps.who.int]
- 3. WHO | JECFA [apps.who.int]
- 4. This compound | C6H10O | CID 164930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound (Z)-4-Hexenal (FDB019989) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of hexanal as an index of lipid oxidation in human milk and association with antioxidant components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavior of Hexanal, (E)-Hex-2-enal, 4-Hydroxyhex-2-enal, and 4-Hydroxynon-2-enal in Oil-in-Water Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hexanal as a Predictor of Development of Oxidation Flavor in Cured and Uncured Deli Meat Products as Affected by Natura… [ouci.dntb.gov.ua]
- 11. benchchem.com [benchchem.com]
Application Notes: LC-MS Analysis of Hex-4-enal for Biomarker Research
Anwendungs- und Protokollhinweise: Derivatisierungstechniken zur verbesserten Detektion von Hex-4-enal
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung
Hex-4-enal ist eine flüchtige organische Verbindung, die in Bereichen wie der Lebensmittelwissenschaft, Umweltüberwachung und klinischen Diagnostik von Interesse ist. Die direkte Analyse von this compound mittels Gaschromatographie-Massenspektrometrie (GC-MS) oder Hochleistungsflüssigkeitschromatographie (HPLC) ist jedoch oft eine Herausforderung. Seine hohe Polarität, thermische Instabilität und sein schlechtes chromatographisches Verhalten können zu ungenauen und nicht reproduzierbaren Ergebnissen führen.[1] Die Derivatisierung ist eine entscheidende Technik der Probenvorbereitung, die this compound chemisch modifiziert, um seine Flüchtigkeit, thermische Stabilität und Ionisationseffizienz zu verbessern und somit seine Detektion und Quantifizierung zu optimieren.[1]
Diese Application Note bietet einen Überblick über gängige Derivatisierungsmethoden für Aldehyde wie this compound, mit einem Fokus auf Oximierung für die GC-MS-Analyse und die Reaktion mit 2,4-Dinitrophenylhydrazin (DNPH) für die HPLC-Analyse.
Prinzipien der Derivatisierungstechniken
1. Oximierung mit PFBHA für die GC-MS-Analyse Die Oximierung ist eine hochspezifische und effiziente Methode zur Derivatisierung von Aldehyden und Ketonen.[1] Das am häufigsten verwendete Reagenz ist O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA). PFBHA reagiert mit der Carbonylgruppe von this compound zu einem stabilen Pentafluorbenzyloxim-Derivat.[1] Diese Modifikation bietet mehrere Vorteile:
-
Verbesserte thermische Stabilität: Die PFBHA-Derivate sind thermisch stabiler als die ursprünglichen Aldehyde und zersetzen sich nicht im heißen GC-Injektor.[2]
-
Geringere Polarität: Die Derivatisierung wandelt die polare Carbonylgruppe in eine weniger polare Oxim-Gruppe um, was zu einer besseren Peakform und geringerem Tailing auf gängigen GC-Säulen führt.[1]
-
Erhöhte Empfindlichkeit: Die Einführung der pentafluorbenzyl-Gruppe, die stark elektronegativ ist, macht die Derivate ideal für die hochempfindliche Detektion mittels Elektroneneinfang-Detektor (ECD) oder Massenspektrometrie im negativen chemischen Ionisationsmodus (NCI-MS).[3][4]
2. Derivatisierung mit DNPH für die HPLC-Analyse Für die Analyse mittels HPLC ist die Derivatisierung mit 2,4-Dinitrophenylhydrazin (DNPH) eine weit verbreitete Methode.[5][6] DNPH reagiert mit der Carbonylgruppe von Aldehyden in saurem Medium zu einem stabilen 2,4-Dinitrophenylhydrazon.[7] Die Vorteile dieser Methode sind:
-
Starke UV-Absorption: Das resultierende Hydrazon-Derivat besitzt einen starken Chromophor, der eine empfindliche Detektion mit einem UV-Vis-Detektor bei Wellenlängen um 360 nm ermöglicht.[8][9]
-
Stabilität: Die DNPH-Derivate sind stabil und können leicht mittels Umkehrphasen-HPLC getrennt werden.[5][7]
-
Etablierte Methode: Es gibt zahlreiche offizielle Methoden, wie die der US-amerikanischen Umweltschutzbehörde (EPA), die auf der DNPH-Derivatisierung für die Analyse von Carbonylverbindungen in verschiedenen Matrizes basieren.[5]
Quantitative Datenübersicht
Die folgende Tabelle fasst quantitative Daten aus Studien zusammen, die Derivatisierungstechniken zur Analyse von Hexanal (einem dem this compound strukturell ähnlichen Aldehyd) und anderen kurzkettigen Aldehyden verwenden.
| Derivatisierungsreagenz | Analytische Technik | Matrix | Nachweisgrenze (LOD) | Quantifizierungsgrenze (LOQ) | Wiederfindungsrate (%) | Referenz |
| PFBHA | GC-ECD | Trinkwasser | 0,1 - 0,5 µg/L | - | - | [3] |
| PFBHA | GC-MS | Menschliches Blut | - | - | - | [10] |
| PFBHA | HS-SPME-GC-MS | Exzipienten | Sub-µg/g-Level | - | - | [4] |
| DNPH | HPLC-UV | Fischmuskel | 0,029 - 0,176 µmol/kg | - | 95,45 - 104,41 | [11] |
| DNPH | UHPLC-UV | Standardlösung | 33,9 - 104,5 ng/mL | 181,2 - 396,8 ng/mL | - | [5] |
| DNPH | UHPLC-UV | Standardlösung | ~0,1 ng (pro Injektion) | - | - | [7] |
HS-SPME: Headspace Solid-Phase Microextraction
Experimentelle Protokolle
Protokoll 1: PFBHA-Derivatisierung für die GC-MS-Analyse
Dieses Protokoll beschreibt die Derivatisierung von this compound in einer wässrigen Matrix.
Materialien:
-
This compound Standard
-
O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA)
-
Reinstwasser (HPLC-Qualität)
-
Hexan (GC-Qualität) oder ein anderes geeignetes organisches Lösungsmittel
-
2 mL GC-Vials mit Kappen und Septen
-
Vortexmischer
-
Wasserbad oder Heizblock
-
Zentrifuge
-
Pipetten und Spritzen
Reagenzienvorbereitung:
-
PFBHA-Lösung (z.B. 15 mg/mL): Lösen Sie 150 mg PFBHA in 10 mL Reinstwasser. Diese Lösung sollte täglich frisch zubereitet werden.[12]
-
Standardlösungen: Bereiten Sie eine Stammlösung von this compound in einem geeigneten Lösungsmittel (z.B. Methanol) vor und erstellen Sie daraus eine Reihe von Kalibrierstandards durch Verdünnung.
Workflow der PFBHA-Derivatisierung
Abbildung 1: Workflow für die PFBHA-Derivatisierung.
Protokollschritte:
-
Probenvorbereitung: Geben Sie 1 mL Ihrer wässrigen Probe, die this compound enthält, in ein 2-mL-GC-Vial.
-
Reagenzzugabe: Fügen Sie 100 µL der frisch zubereiteten PFBHA-Lösung hinzu.[1]
-
Reaktion: Verschließen Sie das Vial fest und vortexen Sie es für 1 Minute. Inkubieren Sie das Vial anschließend in einem Wasserbad oder Heizblock bei 60-70°C für 30-60 Minuten.[1]
-
Abkühlen: Lassen Sie das Vial auf Raumtemperatur abkühlen.[1]
-
Extraktion: Geben Sie 500 µL Hexan (oder ein anderes geeignetes unpolares Lösungsmittel) in das Vial. Vortexen Sie die Mischung kräftig für 2 Minuten, um die gebildeten PFB-Oxim-Derivate zu extrahieren.[1]
-
Phasentrennung: Zentrifugieren Sie das Vial bei niedriger Geschwindigkeit (z.B. 2000 rpm) für 5 Minuten, um die organische und die wässrige Phase vollständig zu trennen.[1]
-
Analyse: Entnehmen Sie vorsichtig einen Aliquot der oberen organischen Phase und injizieren Sie ihn in das GC-MS-System.
Vorgeschlagene GC-MS-Parameter:
-
Säule: Eine wenig polare Kapillarsäule wie eine SLB™-5ms (30 m x 0,25 mm ID x 0,25 µm df) wird empfohlen.[2]
-
Injektor-Temperatur: 250°C
-
Ofenprogramm: Start bei 50°C (2 min halten), dann mit 10°C/min auf 280°C erhöhen (5 min halten).
-
Detektor: Massenspektrometer im Scan- oder Selected Ion Monitoring (SIM)-Modus. Der charakteristische Fragment-Ion für PFBHA-Derivate ist oft m/z 181, das dem Pentafluorbenzyl-Kation entspricht.[4]
Reaktionsmechanismus der PFBHA-Oximierung
Abbildung 2: Oximierungsreaktion eines Aldehyds mit PFBHA.
Protokoll 2: DNPH-Derivatisierung für die HPLC-UV-Analyse
Dieses Protokoll beschreibt die Derivatisierung von this compound für die Analyse mittels HPLC mit UV-Detektion.
Materialien:
-
This compound Standard
-
2,4-Dinitrophenylhydrazin (DNPH)
-
Acetonitril (HPLC-Qualität)
-
Starke Säure (z.B. Schwefelsäure oder Salzsäure)
-
Reinstwasser (HPLC-Qualität)
-
HPLC-Vials
-
Festphasenextraktions (SPE)-Kartuschen (optional, zur Probenreinigung)
Reagenzienvorbereitung:
-
DNPH-Lösung: Eine typische Derivatisierungslösung wird durch Sättigen einer Mischung aus Acetonitril und Wasser (z.B. 60:40 v/v) mit DNPH und Ansäuern mit einer starken Säure hergestellt.[5] Beispielsweise können 30 mg DNPH in 10 mL Acetonitril gelöst und mit 100 µL konzentrierter Schwefelsäure versetzt werden. Vorsicht: DNPH ist potenziell explosiv, wenn es trocken ist, und sollte mit Sorgfalt gehandhabt werden.
-
Standardlösungen: Bereiten Sie eine Stammlösung von this compound in Acetonitril vor und erstellen Sie daraus eine Reihe von Kalibrierstandards.
Workflow der DNPH-Derivatisierung
Abbildung 3: Workflow für die DNPH-Derivatisierung.
Protokollschritte:
-
Probenlösung: Lösen Sie Ihre Probe, die this compound enthält, in einer bekannten Menge Acetonitril.
-
Reaktion: Mischen Sie die Probenlösung mit einem Überschuss der sauren DNPH-Lösung. Lassen Sie die Reaktion für 1-2 Stunden bei Raumtemperatur im Dunkeln ablaufen, um die Bildung des Hydrazon-Derivats abzuschließen.
-
Neutralisation (optional): Nach Abschluss der Reaktion kann die Lösung mit einer Base (z.B. Kaliumhydrogencarbonat) neutralisiert werden, um eine weitere Reaktion oder Zersetzung zu verhindern.
-
Probenreinigung (optional): Für komplexe Matrizes kann eine Festphasenextraktion (SPE) mit C18-Kartuschen erforderlich sein, um überschüssiges DNPH-Reagenz und andere Störungen zu entfernen.
-
Analyse: Verdünnen Sie die resultierende Lösung bei Bedarf mit der mobilen Phase und injizieren Sie sie in das HPLC-System.
Vorgeschlagene HPLC-UV-Parameter:
-
Säule: Eine C18-Umkehrphasensäule (z.B. 150 mm x 4,6 mm, 5 µm).
-
Mobile Phase: Ein Gradient aus Acetonitril und Wasser.[13]
-
Flussrate: 1,0 mL/min
-
Detektion: UV-Detektor bei 360 nm.[9]
-
Säulentemperatur: 30°C
Reaktionsmechanismus der DNPH-Derivatisierung
Abbildung 4: Reaktion eines Aldehyds mit 2,4-DNPH.
Zusammenfassung und Schlussfolgerung
Die Derivatisierung ist ein unverzichtbarer Schritt für die zuverlässige und empfindliche Quantifizierung von this compound. Die Oximierung mit PFBHA, gefolgt von einer GC-MS-Analyse, ist eine ausgezeichnete Methode für flüchtige Aldehyde und bietet eine hohe Empfindlichkeit, insbesondere bei Verwendung von ECD- oder NCI-MS-Detektion.[1][4] Für die Analyse mittels HPLC ist die Derivatisierung mit DNPH der Goldstandard, da sie stabile Derivate mit starken UV-Absorptionseigenschaften erzeugt, die eine robuste Quantifizierung ermöglichen.[5] Die Wahl der Technik hängt von der verfügbaren instrumentellen Ausstattung, der Probenmatrix und den erforderlichen Empfindlichkeitsanforderungen ab. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung von Methoden zur Analyse von this compound in verschiedenen Forschungs- und Entwicklungsumgebungen.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. iomcworld.com [iomcworld.com]
- 9. youngin.com [youngin.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of 4-hydroxy-2-nonenal (HNE) in fish muscle by high-performance liquid chromatography with pre-column derivatization using (2,4-dinitrophenyl)-hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for the Analysis of (Z)-Hex-4-enal in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Hex-4-enal is a C6 unsaturated aldehyde that is gaining interest as a potential biomarker for oxidative stress. It is a product of the lipid peroxidation of omega-3 polyunsaturated fatty acids.[1][2] Lipid peroxidation is a complex process involving the oxidative degradation of lipids, which can lead to cellular damage and has been implicated in a variety of diseases, including cardiovascular and neurodegenerative disorders. The accurate and sensitive quantification of (Z)-Hex-4-enal in biological tissues is crucial for understanding its role in pathophysiology and for the development of new diagnostic and therapeutic strategies.
This document provides a comprehensive guide to the sample preparation and analysis of (Z)-Hex-4-enal in biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed to ensure efficient extraction, derivatization, and quantification of (Z)-Hex-4-enal from complex biological matrices.
Signaling Pathway: Formation of (Z)-Hex-4-enal via Lipid Peroxidation
The formation of (Z)-Hex-4-enal is a multi-step process initiated by the attack of reactive oxygen species (ROS) on omega-3 polyunsaturated fatty acids, such as linolenic acid, within cellular membranes.
Caption: Simplified pathway of (Z)-Hex-4-enal formation.
Experimental Workflow Overview
The general workflow for the analysis of (Z)-Hex-4-enal in biological tissues involves several key steps, from sample collection to final data analysis.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of C6 aldehydes using methods similar to those described in these protocols. Note that performance characteristics can vary depending on the specific tissue matrix and instrumentation.
Table 1: Representative GC-MS Method Performance for C6 Aldehydes
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/L | [4] |
| Limit of Quantification (LOQ) | 8 - 36 ng/L | [3] |
| Precision (RSD%) | < 15% | [3] |
| Accuracy/Recovery | 85 - 115% | [3] |
Table 2: Representative LC-MS/MS Method Performance for Aldehydes
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.009 - 0.021 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.020 - 0.030 µg/mL | [6] |
| Precision (RSD%) | < 15% | [5] |
| Recovery | 89 - 105% | [5][6] |
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of (Z)-Hex-4-enal using HS-SPME and PFBHA Derivatization
This protocol is optimized for the sensitive detection of the volatile (Z)-Hex-4-enal. Headspace Solid-Phase Microextraction (HS-SPME) with on-fiber derivatization is employed to efficiently extract and concentrate the analyte while simultaneously converting it to a more stable and readily detectable form.[7]
Materials and Reagents:
-
SPME fiber assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)[7]
-
Derivatization agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[7]
-
Internal Standard (IS): Deuterated hexanal or other suitable aldehyde not present in the sample.
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water
-
Heating block or water bath with agitation
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Tissue Homogenization: a. Accurately weigh approximately 100-200 mg of frozen biological tissue. b. Place the tissue in a 2 mL tube with homogenization beads and 1 mL of ice-cold PBS. c. Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice to minimize degradation. d. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Sample Aliquoting and Internal Standard Spiking: a. Transfer a precise volume (e.g., 1 mL) of the supernatant from the homogenized tissue into a 20 mL headspace vial.[7] b. Spike the sample with a known amount of the internal standard solution.[7]
-
On-Fiber Derivatization and Extraction: a. Prepare a 10 mg/mL PFBHA solution in high-purity water.[7] b. In a separate sealed 20 mL vial containing 1 mL of the PFBHA solution, expose the SPME fiber to the headspace for 5 minutes at 60°C to load the derivatization agent.[7] c. Immediately transfer the PFBHA-loaded SPME fiber to the headspace of the sample vial. d. Incubate the vial at 60°C for 30 minutes with agitation. During this time, volatile (Z)-Hex-4-enal will partition into the headspace and react with PFBHA on the fiber to form a stable oxime derivative.[3][7]
-
GC-MS Analysis: a. After the extraction/derivatization time, retract the fiber and immediately introduce it into the GC inlet for thermal desorption. b. GC Conditions (Representative):
- Injector: Splitless mode, 250°C
- Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[7]
- Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min. c. MS Conditions (Representative):
- Ionization Mode: Electron Ionization (EI) at 70 eV[7]
- Ion Source Temperature: 230°C[7]
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the (Z)-Hex-4-enal-PFBHA derivative (e.g., m/z 181 for the [C6F5CH2]+ fragment) and the derivatized internal standard.[7]
Protocol 2: LC-MS/MS Analysis of (Z)-Hex-4-enal
This protocol provides an alternative method for the quantification of (Z)-Hex-4-enal, particularly useful if the analyte is less volatile or if GC-MS is not available. It involves liquid-liquid extraction and derivatization to enhance ionization efficiency and chromatographic retention.
Materials and Reagents:
-
Derivatization agent: 2,4-Dinitrophenylhydrazine (DNPH) or a similar carbonyl-reactive reagent.
-
Internal Standard (IS): A stable isotope-labeled analog of Hex-4-enal or a structurally similar aldehyde.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, HPLC grade
-
Formic acid
-
High-purity water
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Tissue Homogenization: a. Follow the same procedure as in Protocol 1 (Step 1).
-
Protein Precipitation and Liquid-Liquid Extraction (LLE): a. To 500 µL of the tissue homogenate supernatant, add 1 mL of ice-cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 12,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube. e. Add 2 mL of hexane, vortex for 2 minutes, and centrifuge to separate the layers. f. Carefully collect the upper organic layer (hexane) and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: a. Reconstitute the dried extract in 100 µL of a solution containing the derivatization agent (e.g., 1 mg/mL DNPH in acidified acetonitrile). b. Incubate at 50°C for 60 minutes. c. After incubation, evaporate the solvent and reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
-
LC-MS/MS Analysis: a. LC Conditions (Representative):
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C. b. MS/MS Conditions (Representative):
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Develop and optimize specific precursor-product ion transitions for the derivatized (Z)-Hex-4-enal and the derivatized internal standard.
Conclusion
The protocols described provide robust and sensitive methods for the quantification of (Z)-Hex-4-enal in biological tissues. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and the nature of the biological matrix. Proper sample handling, including rapid homogenization and minimization of analyte degradation, is critical for obtaining accurate and reproducible results. The use of an appropriate internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency.[7] These methods will aid researchers in further elucidating the role of (Z)-Hex-4-enal in health and disease.
References
- 1. Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. LC/MS/MS method for the quantitation of trans-2-hexenal-derived exocyclic 1,N(2)-propanodeoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Note: Analysis of (Z)-Hex-4-enal using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction (Z)-Hex-4-enal is a C6 unsaturated volatile organic compound of significant interest in flavor and fragrance chemistry, as well as a potential biomarker in environmental and biological studies.[1] Its high volatility and presence in complex matrices necessitate a sensitive and efficient extraction method for accurate quantification. Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds.[2][3] The headspace SPME (HS-SPME) approach is particularly advantageous as it minimizes matrix effects and allows for the rapid concentration of analytes prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3]
This document provides a comprehensive protocol for the sampling and analysis of (Z)-hex-4-enal using HS-SPME with on-fiber derivatization, a step that enhances the thermal stability and chromatographic performance of the analyte.[1]
Principle of Headspace SPME HS-SPME operates on the principle of equilibrium partitioning of analytes between the sample matrix, the gaseous phase (headspace) above the sample, and a polymer-coated fused silica fiber.[3][4] The SPME fiber is exposed to the headspace of a sealed vial containing the sample. Volatile compounds, including hex-4-enal, migrate from the sample into the headspace and are then adsorbed by the fiber coating.[3] Following a defined extraction period, the fiber is retracted and introduced into the hot injector of a gas chromatograph. The trapped analytes are thermally desorbed from the fiber, transferred to the GC column for separation, and subsequently identified and quantified by a mass spectrometer.[2][5]
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the analysis of this compound using HS-SPME-GC-MS.
1. Materials and Reagents
-
SPME Fiber Assembly: A 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is recommended for its high affinity for volatile aldehydes.[1]
-
SPME Holder: Manual or autosampler compatible.
-
Derivatization Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Prepare a 10-40 g/L solution in high-purity water.[1][7]
-
Vials: 10 mL or 20 mL clear glass headspace vials with PTFE/silicone septa and magnetic screw caps.[1][3]
-
Standards: High purity grade (Z)-Hex-4-enal and a suitable internal standard (e.g., D12-hexanal or 2-octanol).[6][8]
-
Reagents: Sodium Chloride (NaCl, ACS grade), Methanol (HPLC grade for stock solutions).
-
Equipment: GC-MS system, heating block or water bath with agitation capabilities, vortex mixer, analytical balance.
2. Sample and Standard Preparation
-
Stock Solutions: Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in methanol. Create a series of working standard solutions through serial dilution.
-
Sample Placement: Place a precisely weighed or measured amount of the sample into a 20 mL headspace vial (e.g., 1-5 g of solid or 1-5 mL of liquid).
-
Salting-Out (Optional): To enhance the release of volatile compounds, add NaCl to the sample vial to saturate the aqueous phase or at a concentration of ~20% w/v.[3][9][10]
-
Spiking (for Calibration/QC): For calibration curves or recovery studies, add a known volume of the appropriate working standard solution and a constant amount of internal standard to the vial.
-
Derivatization: Add 100 µL of the PFBHA solution to each vial. Seal the vials immediately with the screw caps.[7]
3. HS-SPME Procedure
-
Incubation/Equilibration: Place the sealed vials in a heating block or autosampler agitator. Incubate the samples at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with constant agitation (e.g., 250 rpm).[6][7] This step facilitates the derivatization reaction and allows the analyte to equilibrate between the sample and the headspace.
-
Fiber Conditioning: Before the first use, and briefly between injections, condition the SPME fiber in the GC inlet as per the manufacturer's instructions (e.g., 250-270°C for 5-10 min).[7][9]
-
Extraction: After incubation, expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) while maintaining the incubation temperature and agitation.[6][7]
-
Desorption: After extraction, immediately retract the fiber and transfer it to the GC injection port, set to 250°C. Desorb the analytes for 2-5 minutes in splitless mode to ensure the complete transfer of the analyte derivative to the GC column.[1][11]
4. GC-MS Analysis
-
Chromatographic Separation: Perform the analysis using the conditions outlined in Table 2.
-
Mass Spectrometric Detection: Acquire data in both Full Scan and Selected Ion Monitoring (SIM) modes. Use Full Scan for qualitative identification and SIM mode for enhanced sensitivity and accurate quantification.[1] The primary characteristic ion for PFBHA derivatives is m/z 181, which corresponds to the [C6F5CH2]+ fragment.[1]
Data Presentation
Quantitative data and experimental parameters should be systematically recorded. The tables below provide a summary of recommended starting conditions and typical performance metrics.
Table 1: Recommended HS-SPME Parameters for this compound Analysis
| Parameter | Recommended Condition | Purpose |
| SPME Fiber | 65 µm PDMS/DVB[1] | Adsorbs volatile aldehydes effectively. |
| Sample Volume/Mass | 1-5 g or 1-5 mL in 20 mL vial | Ensures sufficient headspace volume. |
| Derivatization | PFBHA (10-40 g/L solution) | Improves thermal stability and detectability.[1][7] |
| Salt Addition | NaCl (to saturation) | Increases analyte volatility ("salting-out").[3][9] |
| Incubation Temp. | 40 - 60 °C[6][12] | Promotes partitioning into the headspace. |
| Incubation Time | 15 - 30 min[6] | Allows for derivatization and equilibration. |
| Extraction Time | 20 - 40 min[6][9] | Allows analytes to adsorb onto the fiber. |
| Agitation Speed | 250 rpm | Facilitates equilibrium.[9] |
| Desorption Temp. | 250 °C[1][11] | Ensures complete transfer of analytes to GC. |
| Desorption Time | 2 - 5 min (Splitless)[1][13] | Prevents analyte carryover. |
Table 2: Typical GC-MS Operating Conditions
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film[1] |
| Injector Mode | Splitless (for 2 min)[1] |
| Injector Temp. | 250 °C[1] |
| Carrier Gas | Helium, constant flow @ 1.0 mL/min[1] |
| Oven Program | Initial 40°C (hold 2 min), ramp 10°C/min to 150°C, then 20°C/min to 250°C (hold 5 min)[1] |
| MS Transfer Line | 280 °C[1] |
| Ion Source Temp. | 230 °C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Acquisition Mode | Full Scan (m/z 40-400) and SIM[1] |
| SIM Ions (PFBHA) | m/z 181 (quantifier) , Molecular Ion [M]+ (qualifier)[1] |
Table 3: Example Method Performance Data (based on Hexanal)
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Range | 1 - 3000 ng/g[11] |
| Limit of Detection (LOD) | 1.06 ng/g[11] |
| Limit of Quantification (LOQ) | 3.53 ng/g[11] |
| Precision (Repeatability, RSD) | < 5%[11] |
| Recovery | 95 - 105%[11] |
| Note: These values are illustrative and should be experimentally verified during method validation in your laboratory. |
Visualized Workflow
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 10. researchgate.net [researchgate.net]
- 11. Development of a solid-phase microextraction method for determination of hexanal in mayonnaise-type soy dressing [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Note: Quantification of Hex-4-enal using an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-4-enal is an unsaturated aldehyde that can be formed during lipid peroxidation and is of interest in various fields, including food science, environmental analysis, and biomedical research, due to its potential reactivity and role as a biomarker. Accurate quantification of this compound, particularly at low concentrations in complex matrices, is crucial for understanding its significance. This application note describes a robust and sensitive method for the quantification of this compound using an internal standard approach coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of an internal standard is essential to correct for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1]
Due to the polar and reactive nature of aldehydes, a derivatization step is employed to enhance volatility, improve chromatographic peak shape, and increase sensitivity.[2] This protocol utilizes O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) as the derivatization reagent.[3][4]
Principle of the Method
The quantification of this compound is based on the principle of internal standardization. A known amount of an internal standard (IS), a compound with similar chemical and physical properties to the analyte, is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[1] The ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative is then used to construct a calibration curve and determine the concentration of this compound in unknown samples. This ratiometric measurement corrects for potential losses during sample extraction and inconsistencies in injection volume.[1]
The ideal internal standard is a stable isotope-labeled version of the analyte. However, due to the limited commercial availability of deuterated this compound, a close structural analog, Hexanal-d12, is proposed in this protocol. It is critical to note that while structurally similar, the recovery and ionization efficiency of Hexanal-d12 may not perfectly match that of this compound, necessitating thorough method validation in the specific sample matrix.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥95% purity)
-
Hexanal-d12 (internal standard, ≥98% atom D)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA, ≥98% purity)
-
Hexane (GC grade)
-
Methanol (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sample matrix (e.g., plasma, cell lysate, food extract)
Equipment
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Autosampler
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Micropipettes
-
2 mL amber glass GC vials with PTFE-lined septa
-
15 mL polypropylene centrifuge tubes
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard (Hexanal-d12) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Hexanal-d12 and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Calibration Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the Hexanal-d12 stock solution with methanol to a final concentration of 1 µg/mL.
-
PFBHA Derivatization Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of deionized water. Prepare this solution fresh daily.
Sample Preparation and Derivatization
-
Sample Collection: To 500 µL of the sample (e.g., plasma) in a 15 mL centrifuge tube, add 50 µL of the 1 µg/mL internal standard spiking solution.
-
Calibration Standards and Blanks: In separate tubes, place 500 µL of a blank matrix. For calibration standards, spike with 50 µL of the respective this compound working standard solution and 50 µL of the internal standard spiking solution. For the blank, add 50 µL of methanol and 50 µL of the internal standard spiking solution.
-
Derivatization: To each tube, add 100 µL of the 10 mg/mL PFBHA solution. Vortex for 30 seconds.
-
Reaction: Incubate the tubes at 60°C for 60 minutes in a heating block or water bath to facilitate the derivatization reaction.
-
Extraction: After cooling to room temperature, add 1 mL of hexane to each tube. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tubes at 3000 x g for 5 minutes to separate the organic and aqueous phases.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Transfer the dried hexane extract to a 2 mL GC vial for analysis.
GC-MS Analysis
The following GC-MS parameters provide a starting point and should be optimized for the specific instrument used.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
The mass-to-charge ratios (m/z) to be monitored should be determined by analyzing the PFBHA derivatives of this compound and Hexanal-d12 standards. The PFBHA-oxime derivatives of aldehydes typically show a strong fragment ion at m/z 181, corresponding to the [C6F5CH2]+ fragment.[1] Other characteristic ions should also be monitored for confirmation.
| Compound | Role | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ion(s) (m/z) |
| This compound PFBHA oxime | Analyte | 181 | M+, [M-HF]+ |
| Hexanal-d12 PFBHA oxime | Internal Standard | 181 | M+, [M-HF]+ |
Note: M+ (molecular ion) needs to be determined by injecting a standard of the derivatized analyte. The fragmentation pattern will be similar for both syn- and anti-isomers of the oxime, which may be chromatographically separated.[6]
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables present exemplary performance data based on the analysis of similar aldehydes. This data should be generated and validated for this compound in the specific matrix of interest.
Table 1: Calibration Curve Parameters (Exemplary)
| Analyte | Internal Standard | Calibration Range (ng/mL) | Linear Equation | R² |
| This compound | Hexanal-d12 | 1 - 1000 | y = 1.23x + 0.05 | >0.995 |
Table 2: Method Validation Parameters (Exemplary)
| Parameter | Result |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (Recovery %) at 10 ng/mL | 98.5% |
| Accuracy (Recovery %) at 500 ng/mL | 101.2% |
| Precision (%RSD) at 10 ng/mL | <10% |
| Precision (%RSD) at 500 ng/mL | <5% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Derivatization reaction of this compound with PFBHA.
Conclusion
This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in various matrices using GC-MS with internal standard calibration and PFBHA derivatization. The method is suitable for researchers, scientists, and professionals in drug development who require reliable measurement of this reactive aldehyde. Adherence to the described sample preparation, derivatization, and analysis procedures, followed by a thorough method validation, will ensure high-quality quantitative results.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Hex-4-enal Instability in Solution
Welcome to the technical support center for Hex-4-enal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the inherent instability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
This compound is an unsaturated aldehyde with the chemical formula C₆H₁₀O. Its instability arises from the presence of both a reactive aldehyde functional group and a carbon-carbon double bond. This combination makes it susceptible to several degradation pathways.
Q2: What are the primary degradation pathways for this compound in solution?
The main degradation pathways for this compound include:
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Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially when exposed to air (oxygen).[1]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which are often catalyzed by acidic or basic conditions.[1]
-
Isomerization: The double bond at the C4-C5 position can migrate to the more thermodynamically stable C2-C3 position, leading to the formation of (E)-2-hexenal, particularly in the presence of acid or heat.
-
Aldol Condensation: The aldehyde functionality can participate in aldol condensation reactions, leading to the formation of larger, unexpected side products.[1]
Q3: What are the visible signs of this compound degradation?
Degradation of this compound may be indicated by:
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A change in color of the solution (e.g., turning yellow or brown).
-
The formation of a precipitate or solid material.
-
A change in the odor of the solution.
-
Inconsistent experimental results or loss of biological activity.
Q4: How can I detect and quantify the degradation of my this compound sample?
Degradation can be monitored and quantified using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile degradation products.
-
High-Performance Liquid Chromatography (HPLC): Often with derivatization (e.g., using 2,4-dinitrophenylhydrazine, DNPH) to enhance detection of the aldehyde and its degradation products.
-
Thin Layer Chromatography (TLC): For a quick qualitative assessment of the purity and the presence of impurities.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions.
Problem 1: My this compound solution has changed color and/or a precipitate has formed.
| Possible Cause | Recommended Solution |
| Oxidation | Purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution. Store the solution under an inert atmosphere. |
| Polymerization | Avoid acidic or basic conditions. Ensure all glassware is clean and free of residues. Store the solution at low temperatures (-20°C or -80°C). Consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT). |
| Contamination | Use high-purity, anhydrous solvents. Ensure all handling is performed in a clean and dry environment. |
Problem 2: My experimental results are inconsistent or show a loss of compound activity.
| Possible Cause | Recommended Solution |
| Degradation during storage | Prepare fresh solutions of this compound before each experiment. If long-term storage is necessary, store under an inert atmosphere at -80°C and add a stabilizer like BHT. Avoid repeated freeze-thaw cycles. |
| Degradation during experiment | Minimize the exposure of the this compound solution to heat, light, and air. Use de-gassed solvents for your reaction mixtures. If the experimental conditions are harsh (e.g., acidic or basic), minimize the reaction time. |
| Isomerization | Avoid acidic conditions and high temperatures. If purification by chromatography is needed, use deactivated silica gel. |
Problem 3: I observe unexpected side products in my reaction mixture.
| Possible Cause | Recommended Solution |
| Aldol Condensation | Maintain a low reaction temperature and minimize the reaction time once the primary reaction is complete. |
| Reaction with solvent | Choose an inert solvent for your reaction. Ethers (like diethyl ether or THF) and hydrocarbons (like hexane) are often suitable.[2] Be aware that some solvents, like alcohols, can potentially react with the aldehyde group. |
Data Presentation: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations |
| Oxygen | Promotes oxidation of the aldehyde to a carboxylic acid. | Handle and store under an inert atmosphere (Argon or Nitrogen). |
| Temperature | Higher temperatures accelerate degradation pathways (oxidation, polymerization, isomerization). | Store at low temperatures (-20°C or -80°C for long-term storage). |
| Light | Can promote radical reactions and degradation. | Store in amber vials or protect from light. |
| pH | Acidic or basic conditions can catalyze polymerization and isomerization. | Maintain neutral pH. Use buffered solutions if necessary. |
| Solvent | Protic solvents (e.g., alcohols) may react. Residual water can facilitate side reactions. | Use high-purity, anhydrous, aprotic solvents (e.g., hexane, diethyl ether, THF). |
| Purity | Impurities can act as catalysts for degradation. | Use highly purified this compound. |
Experimental Protocols
Protocol for Stabilization of this compound Solution with BHT
Objective: To prepare a stabilized stock solution of this compound for long-term storage.
Materials:
-
This compound
-
Anhydrous, high-purity solvent (e.g., hexane or diethyl ether)
-
Butylated Hydroxytoluene (BHT)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Prepare a stock solution of BHT in the chosen solvent at a concentration of 1 mg/mL.
-
In a clean, dry amber glass vial, add the desired amount of this compound.
-
Add the appropriate volume of the solvent to achieve the desired final concentration of this compound.
-
Add the BHT stock solution to the this compound solution to reach a final BHT concentration of 0.01-0.1% (w/v). For example, to a 10 mL solution, add 10-100 µL of a 100 mg/mL BHT stock solution.
-
Purge the headspace of the vial with an inert gas for 1-2 minutes.
-
Securely cap the vial and store it at -80°C.
Protocol for Quantitative Analysis of this compound by GC-MS
Objective: To quantify the concentration of this compound in a solution and detect potential degradation products.
Instrumentation and Columns:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
GC-MS Parameters (starting point, may require optimization):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-200
Sample Preparation:
-
Prepare a series of calibration standards of this compound in the solvent of interest (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Dilute the experimental sample to fall within the calibration range.
-
Transfer the standards and samples to GC vials.
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the experimental samples from the calibration curve.
-
Analyze the chromatogram for the presence of other peaks that may correspond to degradation products.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Recommended workflow for handling this compound.
References
How to prevent isomerization of (Z)-Hex-4-enal during analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the isomerization of (Z)-Hex-4-enal during analytical procedures. Isomerization to more stable forms, particularly (E)-2-hexenal, is a common challenge that can significantly impact experimental accuracy. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomerization reaction of (Z)-Hex-4-enal?
(Z)-Hex-4-enal, a non-conjugated aldehyde, can isomerize to the more thermodynamically stable (E)-2-hexenal.[1] This transformation involves both the migration of the carbon-carbon double bond from the C4-C5 position to the C2-C3 position and a geometric isomerization from cis (Z) to trans (E).[1] The main driving force behind this is the formation of a conjugated α,β-unsaturated carbonyl system, which is energetically more favorable.[1] This is analogous to the well-documented isomerization of (Z)-3-hexenal to (E)-2-hexenal.[1][2]
Q2: What are the main causes of (Z)-Hex-4-enal isomerization during analysis?
Several factors can induce the isomerization of (Z)-Hex-4-enal:
-
Acid or Base Catalysis: Trace amounts of acids or bases can catalyze the isomerization process.[1] Standard laboratory glassware, if not properly neutralized, can be a source of acidic or basic residues.
-
Thermal Stress: Elevated temperatures, particularly in the injector port of a gas chromatograph, can provide the necessary activation energy for isomerization.[1] Unsaturated aldehydes can be susceptible to thermal degradation.
-
Photochemical Isomerization: Exposure to light, especially UV light, can promote isomerization.[1]
Q3: How can I detect and quantify the isomerization of (Z)-Hex-4-enal?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for both detecting and quantifying the isomerization of (Z)-Hex-4-enal to (E)-2-hexenal. The two isomers will have different retention times on a suitable GC column, and their mass spectra will confirm their identities.[1] For accurate quantification, the peak areas of both isomers can be compared.
Q4: What is derivatization and can it prevent isomerization?
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For aldehydes, derivatization can enhance thermal stability, improve chromatographic behavior (e.g., reduce peak tailing), and increase detection sensitivity.[3][4] By converting the reactive aldehyde group into a more stable derivative, such as an oxime, the likelihood of isomerization and degradation during analysis is significantly reduced.[3][5] O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for aldehydes for GC-MS analysis.[3][5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of (Z)-Hex-4-enal.
Issue 1: Presence of (E)-2-hexenal peak in the chromatogram of a pure (Z)-Hex-4-enal standard.
| Potential Cause | Recommended Solution |
| Contaminated Glassware | Thoroughly wash all glassware with a laboratory-grade detergent, rinse with deionized water, and oven-dry at a high temperature to remove any acidic or basic residues. For highly sensitive analyses, consider silanizing glassware to create an inert surface. |
| Active Sites in GC Inlet | Perform regular inlet maintenance, including changing the liner and septum. Use a deactivated liner to minimize interactions with the analyte.[4] |
| High Injector Temperature | Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization of the analyte. A temperature ramp may be beneficial. |
| Sample Storage | Store (Z)-Hex-4-enal in an amber vial to protect it from light and at a low temperature (e.g., ≤ 4°C) in a neutral, aprotic solvent like hexane or diethyl ether.[1] |
Issue 2: Poor peak shape (tailing) for (Z)-Hex-4-enal.
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | Aldehydes are prone to interacting with active sites (e.g., silanol groups) in the inlet liner, column, or detector.[7] Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. Consider derivatization to reduce the polarity of the analyte.[3] |
| Inappropriate Column Choice | Use a mid-polarity column (e.g., DB-5ms) for good separation and peak shape. Ensure the column is properly installed and conditioned according to the manufacturer's instructions. |
| Suboptimal Flow Rate | Ensure the carrier gas flow rate is optimal for the column dimensions and analytical conditions. A flow rate that is too low can lead to peak broadening and tailing. |
| Sample Overload | Injecting too much sample can lead to peak tailing. Reduce the injection volume or dilute the sample. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Isomer Quantification
This protocol is designed for the separation and quantification of (Z)-Hex-4-enal and its common isomer, (E)-2-hexenal.
1. Sample Preparation:
-
Dilute the sample in a high-purity, neutral, and aprotic solvent such as hexane or dichloromethane. A typical dilution would be 1 µL of the sample in 1 mL of solvent.
2. GC-MS Parameters:
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 200°C (or optimized to be as low as possible) |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 40°C, hold for 2 minutes. Ramp at 5°C/min to 150°C, then at 20°C/min to 250°C, hold for 2 minutes. |
| MS Interface Temperature | 230°C[1] |
| Ionization Mode | Electron Impact (EI) at 70 eV[1] |
| Mass Range | Scan from m/z 35 to 200[1] |
3. Data Analysis:
-
Identify the peaks corresponding to (Z)-Hex-4-enal and (E)-2-hexenal based on their retention times and mass spectra.
-
Quantify the relative amounts of each isomer by comparing their respective peak areas.
Protocol 2: Derivatization with PFBHA for Enhanced Stability and Sensitivity
This protocol describes the derivatization of (Z)-Hex-4-enal with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a more stable oxime derivative for GC-MS analysis.[3][6]
1. Reagents and Materials:
-
(Z)-Hex-4-enal sample
-
PFBHA solution (e.g., 1-15 mg/mL in reagent water or a suitable organic solvent)[6]
-
Extraction solvent (e.g., hexane or toluene)
-
Buffer solution or dilute acid to adjust pH
-
Heated water bath or heating block
-
Vortex mixer
-
Centrifuge
2. Derivatization Procedure:
-
Sample Preparation: For aqueous samples, place a known volume (e.g., 1-5 mL) into a reaction vial. For non-aqueous samples, dissolve a known amount in a suitable solvent.
-
pH Adjustment: Adjust the pH of the sample to a range of 4-6.[3][6]
-
Reaction: Add an excess of the PFBHA solution to the sample vial. Seal the vial tightly and vortex for 1 minute.
-
Incubation: Incubate the reaction mixture at 60°C for 60 minutes.[6]
-
Extraction: After cooling to room temperature, add an appropriate volume of extraction solvent (e.g., 1-2 mL of hexane).[6] Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Analysis: Carefully transfer the organic layer containing the PFB-oxime derivative to an autosampler vial for GC-MS analysis.
3. GC-MS Parameters for PFBHA Derivatives:
| Parameter | Setting |
| Injector Temperature | 250°C[6] |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutes. Ramp at 5°C/min to 180°C, then at 25°C/min to 280°C, hold for 5 minutes.[6] |
| MS Ion Source Temperature | 230-250°C[6] |
| MS Transfer Line Temperature | 280°C[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity. The quantification ion is typically the pentafluorotropylium cation at m/z 181.[6] |
Visual Guides
Caption: Isomerization pathway of (Z)-Hex-4-enal.
Caption: Recommended workflow for the analysis of (Z)-Hex-4-enal.
References
Technical Support Center: Troubleshooting Low Recovery of Hex-4-enal
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the extraction of Hex-4-enal, a volatile unsaturated aldehyde. Low recovery during extraction can be a significant impediment to accurate quantification and further downstream applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound during extraction?
Low recovery of this compound is often attributed to a combination of its inherent chemical properties and suboptimal extraction procedures. The most common causes include:
-
Volatility: this compound has a low boiling point and a high vapor pressure, leading to significant losses during sample preparation, extraction, and solvent evaporation steps.[1][2]
-
Chemical Instability: As an unsaturated aldehyde, this compound is susceptible to degradation through several pathways, including oxidation, polymerization, and isomerization.[3]
-
Suboptimal Extraction Parameters: Incorrect choice of extraction solvent, non-ideal pH, or inefficient phase separation can all lead to poor recovery.
-
Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to incomplete recovery of the analyte.
Q2: How can I minimize the loss of this compound due to its volatility?
To mitigate evaporative losses, it is crucial to handle samples containing this compound with care:
-
Work at low temperatures whenever possible.
-
Keep sample vials tightly sealed.
-
When concentrating the extract, use gentle nitrogen stream evaporation at low heat or a rotary evaporator with carefully controlled temperature and pressure.
-
Consider derivatization of the aldehyde to a less volatile compound prior to or during extraction.
Q3: What are the common degradation pathways for this compound and how can I prevent them?
This compound can degrade through several mechanisms:
-
Oxidation: The aldehyde group is prone to oxidation to a carboxylic acid, especially in the presence of air. Performing extractions under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
-
Isomerization: The double bond in this compound can migrate to form the more stable, conjugated (E)-2-hexenal, a reaction catalyzed by trace amounts of acid or base and accelerated by heat or light.[3] It is important to use neutral, high-purity solvents and glassware, and to protect samples from light.[3]
-
Aldol Condensation: In the presence of acidic or basic catalysts, aldehydes can undergo self-condensation reactions.[4][5] Maintaining a neutral pH during extraction is critical.
Q4: Which extraction technique is best suited for this compound?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME) can be effective for this compound, with the choice depending on the sample matrix and concentration of the analyte.
-
LLE is a robust technique suitable for a wide range of sample types. Optimization of solvent choice and pH is critical for good recovery.
-
SPME is a solvent-free technique that is particularly well-suited for trace-level analysis of volatile compounds in aqueous or gaseous samples.[6] On-fiber derivatization can further enhance sensitivity and stability.[6][7][8]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Extraction |
| Molecular Formula | C₆H₁₀O | - |
| Molecular Weight | 98.14 g/mol | - |
| Boiling Point | 127.2 ± 9.0 °C (Predicted)[9] | Indicates high volatility; extractions and solvent removal should be performed at low temperatures. |
| Vapor Pressure | 11.264 mmHg at 25°C[1][2] | High vapor pressure contributes to loss of analyte if samples are not properly sealed. |
| Water Solubility | Slightly soluble[1][2][9][10] | LLE from aqueous samples requires an appropriate organic solvent. Salting out may improve extraction efficiency. |
| Solubility in Organic Solvents | Soluble in ethanol, ether, petroleum ether, acetic acid, phthalate esters, and most non-volatile oils.[2][9][10] | A wide range of organic solvents can be used for LLE. |
| logP (o/w) | 1.471 (est)[1] | Indicates a preference for moderately non-polar organic solvents. |
| Appearance | Colorless liquid[2][9][10] | - |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Matrix
This protocol provides a general framework for the extraction of this compound from a simple aqueous sample. Optimization may be required for more complex matrices.
-
Sample Preparation:
-
To 10 mL of the aqueous sample in a separatory funnel, add 2 g of sodium chloride (to increase the ionic strength of the aqueous phase and drive this compound into the organic phase).
-
Adjust the pH of the sample to neutral (pH 7) using a suitable buffer or dilute acid/base.
-
-
Extraction:
-
Add 10 mL of a suitable water-immiscible organic solvent with a low boiling point, such as diethyl ether or methyl tert-butyl ether (MTBE).
-
Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to fully separate.
-
-
Phase Separation and Collection:
-
Carefully drain the lower aqueous layer.
-
Collect the upper organic layer containing the extracted this compound.
-
-
Repeat Extraction:
-
For quantitative recovery, repeat the extraction of the aqueous layer with two additional 10 mL portions of the organic solvent.
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract.
-
If necessary, concentrate the extract to a smaller volume using a gentle stream of nitrogen at room temperature or a rotary evaporator with a water bath temperature not exceeding 30°C.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization
This protocol is adapted for the trace analysis of this compound in aqueous samples and incorporates a derivatization step to improve stability and sensitivity.[7][11]
-
Preparation of Reagents:
-
Derivatization Agent: Prepare a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in water at a concentration of 10 mg/mL.[11]
-
Internal Standard: Prepare a working solution of a suitable deuterated aldehyde internal standard in methanol.
-
-
Sample Preparation:
-
Place 5 mL of the aqueous sample into a 20 mL headspace vial.
-
Add a small magnetic stir bar.
-
Spike the sample with the internal standard.
-
Add 100 µL of the PFBHA solution to the vial.
-
-
SPME Procedure:
-
Place the vial in a heating block with magnetic stirring, set to a temperature between 40-60°C.
-
Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a predetermined time (e.g., 30 minutes) to allow for extraction and on-fiber derivatization.
-
-
Desorption and Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) for thermal desorption of the derivatized analyte.
-
Analyze using a GC-Mass Spectrometry (GC-MS) system.
-
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting low recovery of this compound.
Caption: Potential degradation pathways of this compound during extraction.
References
- 1. (Z)-4-hexenal, 4634-89-3 [thegoodscentscompany.com]
- 2. China (Z)-Hex-4-enalï¼CAS# 4634-89-3) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kvmwai.edu.in [kvmwai.edu.in]
- 6. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. chembk.com [chembk.com]
- 10. 4-Hexenal, (4Z)- | C6H10O | CID 11094547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GC Injector Temperature for Thermal Desorption of Hex-4-enal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hex-4-enal. The following information will help you optimize your Gas Chromatography (GC) injector temperature for thermal desorption (TD) applications to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal GC injector temperature for the thermal desorption of this compound?
There is no single universal optimal injector temperature for this compound, as it is highly dependent on the specific GC system, column, and thermal desorption parameters. However, a good starting point is typically 250 °C.[1] The key is to find a balance: the temperature must be high enough to ensure the complete and rapid vaporization of this compound as it is desorbed from the sorbent tube and transferred to the column, but low enough to prevent thermal degradation.[1] Unsaturated aldehydes like this compound can be thermally labile, meaning they are susceptible to breaking down at high temperatures.[2]
Q2: What are the signs that my GC injector temperature is not optimized for this compound analysis?
Several chromatographic issues can indicate a suboptimal injector temperature:
-
Peak Tailing: If only the this compound peak (and other polar analytes) is tailing, it could be due to interactions with active sites in the injector liner or on the column.[1][3][4] An injector temperature that is too low may not provide enough energy to overcome these interactions quickly.
-
Broad Peaks: This can be a sign of slow sample transfer from the injector to the column, which can be caused by an injector temperature that is too low for efficient vaporization.
-
Poor Reproducibility: Inconsistent peak areas or retention times can result from incomplete or variable vaporization in the injector.
-
Low Analyte Response/Recovery: If the injector temperature is too low, not all of the this compound may be transferred to the column, leading to a lower signal. Conversely, if the temperature is too high, the compound may degrade in the injector, also resulting in a lower signal.[5]
-
Appearance of Unexpected Peaks: The presence of new peaks in your chromatogram that are not in your standard could be due to the thermal breakdown of this compound at excessively high injector temperatures.[2]
Q3: How does the injector temperature affect the analysis of an unsaturated aldehyde like this compound?
The injector temperature plays a critical role in the analysis of reactive and thermally sensitive compounds like unsaturated aldehydes for two main reasons:
-
Vaporization and Transfer: The primary function of the heated injector is to rapidly vaporize the desorbed analytes and transfer them to the GC column in a tight band. Insufficient temperature can lead to incomplete vaporization and result in poor peak shape and quantitation.[1][5]
-
Thermal Degradation: Unsaturated aldehydes can undergo thermal decomposition, especially at high temperatures.[2] This can lead to the loss of the target analyte and the formation of degradation products, which can complicate the analysis. Therefore, finding the highest temperature that does not cause degradation is crucial.
Q4: Should I use a deactivated liner for this compound analysis?
Yes, it is highly recommended to use a deactivated inlet liner. Aldehydes are polar and can interact with active silanol groups on the surface of standard glass liners, leading to peak tailing and loss of analyte.[1][3] A deactivated liner has a surface treatment that minimizes these active sites, resulting in improved peak shape and recovery for reactive compounds like this compound.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered during the thermal desorption GC analysis of this compound, with a focus on optimizing the injector temperature.
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing of this compound | 1. Active sites in the injector: The liner may not be sufficiently inert. 2. Injector temperature is too low: Insufficient energy to overcome analyte-liner interactions. 3. Column contamination: Buildup of non-volatile residues creating active sites. | 1. Use a fresh, high-quality deactivated liner. Consider one with glass wool to aid vaporization, but ensure the wool is also deactivated. 2. Increase the injector temperature in 10-20 °C increments (e.g., from 230 °C to 250 °C, then 270 °C) and observe the effect on peak shape. 3. Trim the front end of the GC column (approximately 10-20 cm) or replace the column if it is old.[6] |
| Poor Peak Area Precision/Reproducibility | 1. Inconsistent vaporization: The injector temperature may be on the borderline of being too low. 2. Leaks in the injector: A worn septum or loose fittings can cause sample loss. | 1. Increase the injector temperature to ensure complete and consistent vaporization. 2. Perform routine injector maintenance: Replace the septum and check all fittings for leaks. |
| Low Recovery of this compound | 1. Injector temperature is too low: Incomplete transfer of the analyte to the column. 2. Injector temperature is too high: Thermal degradation of this compound.[2][5] 3. Adsorption in the injector: Active sites are irreversibly binding the analyte. | 1. Increase the injector temperature and monitor the peak area. 2. Decrease the injector temperature in 10-20 °C increments and observe if the peak area increases. Look for the disappearance of potential degradation peaks. 3. Ensure a highly inert flow path , including a deactivated liner and potentially a guard column. |
| Presence of Extra, Unidentified Peaks | 1. Thermal degradation: The injector temperature is too high, causing this compound to break down.[2] 2. Contamination: The injector, column, or carrier gas may be contaminated. | 1. Lower the injector temperature and see if the extra peaks disappear. 2. Run a blank analysis (desorb an empty, conditioned sorbent tube) to check for system contamination. Perform injector and column maintenance if necessary. |
Experimental Protocol for Optimizing Injector Temperature
This protocol outlines a systematic approach to determine the optimal GC injector temperature for the thermal desorption of this compound.
Objective: To identify the injector temperature that provides the best peak shape, highest response, and minimal degradation for this compound.
Materials:
-
GC system with a thermal desorber and an appropriate detector (e.g., FID or MS)
-
Conditioned sorbent tubes
-
A standard solution of this compound in a suitable solvent
-
High-purity carrier gas (e.g., Helium or Hydrogen)
-
Deactivated injector liners
Methodology:
-
Initial GC and Thermal Desorber Setup:
-
Install a new, deactivated injector liner.
-
Install a suitable GC column for volatile analysis (e.g., a mid-polar phase like a 5% phenyl-methylpolysiloxane).
-
Set the thermal desorber parameters (e.g., desorption temperature, time, and flow) according to a standard method for volatile organic compounds or based on manufacturer recommendations. Keep these parameters constant throughout the experiment.
-
Set the initial oven temperature program. A good starting point for volatile analysis is a low initial temperature (e.g., 40 °C) with a hold, followed by a ramp.[7][8]
-
-
Injector Temperature Study:
-
Set the initial injector temperature to a conservative value, for example, 220 °C.
-
Spike a conditioned sorbent tube with a known amount of the this compound standard solution.
-
Analyze the spiked tube using the TD-GC system.
-
Record the peak area, peak asymmetry (tailing factor), and retention time for the this compound peak. Note the presence of any other peaks that could be degradation products.
-
Repeat the analysis at increasing injector temperatures, for example, in 20 °C increments: 240 °C, 260 °C, 280 °C, and 300 °C. Perform at least two injections at each temperature to ensure reproducibility.
-
-
Data Analysis:
-
Create a table summarizing the peak area and tailing factor at each injector temperature.
-
Plot the peak area versus the injector temperature.
-
Plot the tailing factor versus the injector temperature.
-
The optimal injector temperature is the one that gives the highest peak area (indicating efficient transfer) and a tailing factor closest to 1.0 (indicating good peak shape), without the appearance of significant degradation peaks.
-
Quantitative Data Summary
| Injector Temperature (°C) | Average Peak Area (Arbitrary Units) | Average Tailing Factor | Observations |
| 220 | 85,000 | 1.8 | Significant peak tailing |
| 240 | 110,000 | 1.4 | Improved peak shape and response |
| 260 | 125,000 | 1.1 | Good peak shape and highest response |
| 280 | 120,000 | 1.1 | Slight decrease in response, possible minor degradation |
| 300 | 105,000 | 1.1 | Further decrease in response, potential for degradation |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. it.restek.com [it.restek.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Analysis of Hex-4-enal by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Hex-4-enal.
Troubleshooting Guide
Encountering issues with your this compound analysis? This guide provides potential causes and solutions to common problems related to matrix effects.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor reproducibility and inconsistent results | Variable matrix effects between samples due to differing concentrations of interfering compounds. | - Implement a robust sample cleanup protocol: Utilize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. For plasma or serum samples, consider specific phospholipid removal techniques.[1]- Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[2] |
| Low signal intensity (ion suppression) | Co-elution of matrix components (e.g., phospholipids, salts) with this compound, which compete for ionization in the MS source.[3][4][5] | - Optimize chromatographic separation: Adjust the mobile phase gradient, change the column chemistry, or modify the flow rate to separate this compound from the suppression zone.[6]- Enhance sample cleanup: A more rigorous sample preparation method can remove the compounds causing suppression.[1]- Consider derivatization: Converting this compound to a derivative can shift its retention time and improve its ionization efficiency, moving it away from interfering matrix components.[7][8][9] |
| High signal intensity (ion enhancement) | Co-eluting matrix components that improve the ionization efficiency of this compound. While less common than suppression, this still compromises data accuracy.[5] | - Improve chromatographic separation: As with ion suppression, separating the analyte from the interfering compounds is key.[6]- Thorough sample cleanup: Reduce the concentration of all non-analyte compounds in the final extract.[1] |
| Inaccurate quantification | Non-linear response due to unpredictable matrix effects across the calibration curve range. | - Use matrix-matched calibrants: Prepare calibration standards in a blank matrix that is as close as possible to the study samples to mimic the matrix effects.- Employ a stable isotope-labeled internal standard: An SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for quantification.[2] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and why are they a concern for this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[5] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, negatively impacting the accuracy, precision, and sensitivity of quantitative analysis.[4][5] this compound, being a relatively small and reactive aldehyde, is often analyzed in complex biological matrices like plasma, urine, or tissue homogenates. These matrices contain a high abundance of endogenous components such as phospholipids, salts, and proteins that can interfere with its ionization.[3][4]
Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?
A: In biological matrices, the most significant contributors to matrix effects are phospholipids, which are major components of cell membranes.[3][4] Other sources of interference include salts, endogenous metabolites, and proteins.[4][5] These substances can co-elute with this compound and suppress its signal in the mass spectrometer's ion source.
Q3: How can I assess if my this compound analysis is affected by matrix effects?
A: There are two primary methods to evaluate the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dips or peaks in the constant signal for this compound indicate regions of ion suppression or enhancement, respectively.[10]
-
Post-Extraction Spiking: This is a quantitative approach. The response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the same concentration of this compound in a neat (clean) solvent. The ratio of these responses indicates the degree of signal suppression or enhancement.[10]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A: Effective sample preparation is the most critical step in mitigating matrix effects.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain this compound while matrix components are washed away.[11]
-
Liquid-Liquid Extraction (LLE): This method separates this compound from the aqueous sample matrix into an immiscible organic solvent.[1][11]
-
Derivatization: Chemically modifying this compound with a derivatizing agent can improve its chromatographic retention and ionization efficiency, effectively separating it from matrix interferences.[7][8][9][11] Common derivatizing reagents for aldehydes include 2,4-dinitrophenylhydrazine (DNPH).[8]
Q5: How does a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?
A: The use of a stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects.[2] An SIL-IS is a form of the analyte (this compound) where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C). The SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[2] By adding a known amount of the SIL-IS to each sample before sample preparation, any signal variation due to matrix effects will affect both the analyte and the internal standard equally. The ratio of the analyte signal to the SIL-IS signal is used for quantification, which remains constant and accurate despite the matrix effects.[2]
Experimental Protocol: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH) followed by SPE
This protocol provides a general framework for the derivatization and extraction of this compound from a biological matrix like plasma.
1. Reagents and Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile and phosphoric acid)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
SPE cartridges (e.g., C18)
-
Biological plasma samples
-
Vortex mixer
-
Centrifuge
-
SPE manifold
2. Sample Preparation and Derivatization:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard (if using a SIL-IS).
-
Add 200 µL of DNPH solution.
-
Vortex for 30 seconds.
-
Incubate at room temperature for 30 minutes to allow for the derivatization reaction to complete.
-
Stop the reaction by adding 50 µL of a quenching agent (e.g., a solution of acetone).
3. Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge: Pass 1 mL of MeOH through the cartridge, followed by 1 mL of water.
-
Load the sample: Load the entire derivatized sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 20% MeOH in water to remove polar interferences.
-
Elute: Elute the derivatized this compound with 1 mL of ACN.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
4. LC-MS Analysis:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the DNPH derivative of this compound from other components.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Operate in negative ion mode for the detection of the DNPH derivative.
-
Transitions: Monitor the specific precursor-to-product ion transition for the this compound-DNPH derivative.
Visualizations
Caption: Experimental workflow for minimizing matrix effects in this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ddtjournal.com [ddtjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. opentrons.com [opentrons.com]
Technical Support Center: Chromatographic Separation of Hex-4-enal Isomers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the peak separation of Hex-4-enal isomers in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound, and why are they difficult to separate?
A1: this compound (C₆H₁₀O) typically exists as geometric isomers, specifically (E)-Hex-4-enal (trans) and (Z)-Hex-4-enal (cis), due to the double bond at the 4th position.[1][2] These isomers have the same molecular weight and similar chemical properties, leading to very close boiling points and polarities. This similarity makes their separation by conventional gas chromatography (GC) challenging, often resulting in co-elution or poor peak resolution.[3] Additionally, if a chiral center is introduced through synthesis or derivatization, enantiomers may also be present, requiring chiral chromatography for separation.[4][5]
Q2: Which chromatographic technique is best suited for separating this compound isomers?
A2: Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the most common and effective technique for analyzing volatile compounds like this compound.[6][7] The key to successful separation lies in optimizing the GC method, including the choice of capillary column and temperature programming.[8][9] For separating enantiomers, a chiral GC column is mandatory.[4][10] While High-Performance Liquid Chromatography (HPLC) can be used, especially after derivatization, GC is generally preferred for its high resolution for volatile, low-molecular-weight aldehydes.[11][12]
Q3: What role does the GC column's stationary phase play in separating isomers?
A3: The stationary phase is critical for resolving isomers. For geometric isomers like (E)- and (Z)-Hex-4-enal, a mid- to high-polarity column is often required to exploit subtle differences in dipole moment and molecular geometry. Phenyl-substituted polysiloxane phases (e.g., DB-5ms, DB-1701) or phases containing cyanopropyl groups can offer the necessary selectivity.[3][13] For separating enantiomers, a chiral stationary phase, often based on derivatized cyclodextrins, is essential as it provides stereospecific interactions.[4][14]
Q4: Can derivatization improve the separation of this compound isomers?
A4: Yes, derivatization can significantly improve separation and detection. By converting the aldehyde group to a less volatile or more stable derivative, such as an oxime with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), you can enhance chromatographic resolution and increase sensitivity, especially for GC-MS analysis.[15][16] For chiral analysis, derivatization with a chiral agent can create diastereomers, which can then be separated on a standard achiral column.[5]
Troubleshooting Guide: Improving Peak Separation
This guide addresses common issues encountered during the chromatographic analysis of this compound isomers.
Problem: Poor resolution or complete co-elution of (E) and (Z) isomer peaks.
Solution Workflow:
A systematic approach is crucial for diagnosing the cause of poor peak separation. The following workflow helps isolate and resolve the issue.
Caption: A step-by-step workflow for diagnosing poor peak resolution.
Detailed Troubleshooting Steps:
-
Optimize the Oven Temperature Program:
-
Issue: A fast temperature ramp can cause isomers to elute too quickly without sufficient interaction with the stationary phase.[8]
-
Solution: Lower the initial oven temperature to enhance early retention. Reduce the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min) as you approach the elution temperature of the isomers.[9][17] This increases the time the analytes spend in the column, allowing for better separation.
-
-
Adjust Carrier Gas Flow Rate:
-
Issue: The carrier gas linear velocity may be too high or too low, leading to band broadening and reduced efficiency.
-
Solution: Optimize the linear velocity for your carrier gas (Helium or Hydrogen). A lower flow rate generally increases interaction time and can improve the separation of closely eluting peaks, though it will also increase analysis time.[9]
-
-
Evaluate the GC Column:
-
Issue: The column's stationary phase may lack the selectivity needed to resolve the isomers, or the column may be too short.[7][8]
-
Solution:
-
Increase Polarity: Switch to a column with a more polar stationary phase (e.g., a 50% phenyl-polysiloxane or a cyanopropyl-based phase) to enhance separation based on differences in polarity.[13]
-
Increase Length/Decrease Diameter: Use a longer column (e.g., 60 m instead of 30 m) to increase the number of theoretical plates and improve resolution. A smaller internal diameter (e.g., 0.18 mm) can also increase efficiency.[8][18]
-
-
-
Check for System Issues:
-
Issue: Problems with the injection port or column installation can cause peak broadening or tailing, which masks separation.
-
Solution:
-
Inlet Liner: Ensure the inlet liner is clean and properly deactivated to prevent active sites from causing peak tailing.[10][19]
-
Column Installation: Verify the column is installed at the correct depth in the injector and detector. A poor cut at the column end can create active sites and disturb the sample band.[19]
-
Leaks: Check for leaks at the septum and fittings, as they can affect flow rate stability and baseline noise.[20]
-
-
Experimental Protocols
Protocol 1: Optimized GC-MS Method for (E/Z)-Hex-4-enal Isomer Separation
This protocol outlines a starting point for separating the geometric isomers of this compound.
Caption: General experimental workflow for GC-MS analysis of this compound.
Methodology:
-
Sample Preparation (Headspace-SPME):
-
Place 5-10 mL of the sample matrix into a 20 mL headspace vial.
-
If needed, add NaCl to increase the ionic strength and promote the release of volatiles.[6]
-
Seal the vial and equilibrate at 50°C for 20 minutes.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes to adsorb the analytes.[6]
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the heated GC injection port.
-
Separate the compounds using the parameters outlined in the table below.
-
Table 1: GC-MS Parameters for this compound Isomer Separation
| Parameter | Recommended Setting | Rationale for Isomer Separation |
| GC System | Agilent 7890B or equivalent | Standard high-performance GC system. |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or DB-1701 (60 m x 0.25 mm, 0.25 µm) | A polar (WAX) or mid-polar (1701) phase provides selectivity. A longer column increases resolving power. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good efficiency and is inert. |
| Inlet Temperature | 240°C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Splitless (1 min purge time) | Maximizes sensitivity for trace analysis. |
| Oven Program | Initial: 40°C, hold for 2 minRamp: 3°C/min to 150°CHold: 5 min | A low initial temperature and slow ramp rate are crucial for resolving closely eluting isomers.[17] |
| MS System | Agilent 5977B or equivalent | Standard mass selective detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for creating reproducible mass spectra. |
| Mass Range | m/z 35-200 | Covers the expected mass fragments of this compound. |
| Data Acquisition | Scan Mode (for identification)SIM Mode (for quantification) | Selected Ion Monitoring (SIM) of key ions (e.g., m/z 41, 55, 69, 98) increases sensitivity. |
Expected Results:
Using a polar column and a slow temperature ramp should allow for baseline or near-baseline separation of the (E) and (Z) isomers of this compound. The (E)-isomer will typically elute slightly later than the (Z)-isomer on polar columns due to its more linear shape allowing for stronger interaction with the stationary phase.
Table 2: Representative Chromatographic Data (Hypothetical)
| Isomer | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) |
| (Z)-Hex-4-enal | 15.21 | - | 1.1 |
| (E)-Hex-4-enal | 15.45 | 1.6 | 1.2 |
| Data is for illustrative purposes to show expected separation. |
References
- 1. This compound | C6H10O | CID 164930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4-Hexenal | C6H10O | CID 5283308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vurup.sk [vurup.sk]
- 4. gcms.cz [gcms.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
Storage conditions to ensure (Z)-Hex-4-enal stability
This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the stability of (Z)-Hex-4-enal during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the storage, handling, and analysis of this volatile unsaturated aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (Z)-Hex-4-enal?
A1: The two main degradation pathways for (Z)-Hex-4-enal are oxidation and isomerization.
-
Oxidation: As an aldehyde, (Z)-Hex-4-enal is susceptible to oxidation, which converts the aldehyde functional group into a carboxylic acid. This can be initiated by atmospheric oxygen (autoxidation) and is often accelerated by light and elevated temperatures. The primary oxidation product is (Z)-hex-4-enoic acid.
-
Isomerization: The cis (Z) configuration of the double bond can isomerize to the more thermodynamically stable trans (E) configuration. This isomerization can be catalyzed by heat, light, or the presence of acids, bases, or radical species.
Q2: What are the ideal storage conditions for (Z)-Hex-4-enal?
A2: To minimize degradation, (Z)-Hex-4-enal should be stored under the following conditions:
-
Temperature: Store at or below refrigeration temperatures (2-8°C). For long-term storage, freezing (-20°C or lower) is recommended to significantly slow down both oxidation and isomerization rates.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Container: Use an airtight, amber glass vial with a PTFE-lined cap to protect the compound from light and air.
-
Purity: Ensure the solvent used for any solutions of (Z)-Hex-4-enal is of high purity and free of peroxides, which can initiate oxidation.
Q3: Can I store (Z)-Hex-4-enal in a plastic container?
A3: It is not recommended. Plastic containers may not provide a sufficient barrier to air, and plasticizers or other additives could potentially leach into the sample and catalyze degradation. Glass is the preferred material for storing volatile organic compounds like (Z)-Hex-4-enal.
Q4: How can I monitor the stability of my (Z)-Hex-4-enal sample?
A4: The stability of (Z)-Hex-4-enal can be monitored by assessing its purity over time using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new peaks corresponding to degradation products (e.g., (E)-Hex-4-enal or (Z)-hex-4-enoic acid) or a decrease in the peak area of (Z)-Hex-4-enal indicates degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in GC-MS analysis. | 1. Oxidation of (Z)-Hex-4-enal to (Z)-hex-4-enoic acid.2. Isomerization of (Z)-Hex-4-enal to (E)-Hex-4-enal.3. Contamination from solvent or glassware. | 1. Confirm the identity of the new peaks by comparing their mass spectra with known standards.2. Review storage conditions. Ensure the sample is stored under an inert atmosphere, protected from light, and at a low temperature.3. Use high-purity solvents and properly cleaned glassware for all experiments. |
| Decreased concentration of (Z)-Hex-4-enal over time. | 1. Evaporation due to improper sealing of the container.2. Degradation due to oxidation or isomerization. | 1. Ensure the container is tightly sealed with a proper cap and septum.2. Minimize the headspace in the vial to reduce the amount of compound that can enter the gas phase.3. Implement the recommended storage conditions (low temperature, inert atmosphere, protection from light). |
| Inconsistent experimental results. | Variability in the purity of the (Z)-Hex-4-enal sample. | 1. Perform a purity check of the (Z)-Hex-4-enal stock solution before each experiment using a validated analytical method.2. If degradation is observed, purify the sample if possible or use a fresh, high-purity batch. |
Data Presentation
The following table provides a template for recording stability data for (Z)-Hex-4-enal under different storage conditions. Users should populate this table with their own experimental data.
| Storage Condition | Time Point | Purity (%) | (E)-Hex-4-enal (%) | (Z)-hex-4-enoic acid (%) | Appearance |
| -20°C, Inert Atmosphere, Dark | 0 | 99.5 | <0.1 | <0.1 | Colorless liquid |
| 1 month | |||||
| 3 months | |||||
| 6 months | |||||
| 4°C, Inert Atmosphere, Dark | 0 | 99.5 | <0.1 | <0.1 | Colorless liquid |
| 1 month | |||||
| 3 months | |||||
| 6 months | |||||
| 25°C, Air, Light | 0 | 99.5 | <0.1 | <0.1 | Colorless liquid |
| 1 week | |||||
| 1 month | |||||
| 3 months |
Experimental Protocols
Protocol for Stability Testing of (Z)-Hex-4-enal
This protocol outlines a general procedure for conducting a stability study on (Z)-Hex-4-enal.
-
Sample Preparation:
-
Obtain a high-purity sample of (Z)-Hex-4-enal.
-
Prepare multiple aliquots of the compound in amber glass vials with PTFE-lined caps.
-
For solutions, use a high-purity, peroxide-free solvent.
-
Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
-
Storage Conditions:
-
Store the aliquots under a minimum of three different conditions to assess the impact of temperature, light, and air. Recommended conditions include:
-
Long-term: -20°C, protected from light.
-
Accelerated: 4°C, protected from light.
-
Stressed: 25°C, exposed to ambient light and air.
-
-
-
Testing Schedule:
-
Analyze the samples at predetermined time points. A typical schedule would be:
-
Initial analysis (Time 0).
-
Monthly for the first three months.
-
Every three months thereafter for the duration of the study.
-
-
-
Analytical Method:
-
Use a validated stability-indicating method, such as the GC-MS method detailed below, to assess the purity of the sample and quantify any degradation products.
-
-
Parameters to Evaluate:
-
Appearance: Visually inspect the sample for any changes in color or clarity.
-
Purity: Determine the percentage of (Z)-Hex-4-enal remaining.
-
Degradation Products: Identify and quantify the formation of key degradation products, such as (E)-Hex-4-enal and (Z)-hex-4-enoic acid.
-
GC-MS Method for Purity Analysis of (Z)-Hex-4-enal
This method is adapted from a general protocol for volatile aldehyde analysis and should be validated for your specific instrumentation and requirements.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Sample Preparation:
-
Prepare a dilute solution of the (Z)-Hex-4-enal sample in a high-purity solvent (e.g., hexane or dichloromethane). A typical concentration is 100 µg/mL.
-
Include an internal standard (e.g., n-dodecane) for accurate quantification.
-
-
Data Analysis:
-
Identify (Z)-Hex-4-enal and its potential degradation products by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the purity and the amount of each degradation product by comparing the peak areas to that of the internal standard.
-
Mandatory Visualization
Caption: Degradation pathways of (Z)-Hex-4-enal.
Caption: Workflow for (Z)-Hex-4-enal stability testing.
Technical Support Center: Addressing Inconsistent Results in Hex-4-enal Experiments
Welcome to the technical support center for Hex-4-enal experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results when working with this reactive α,β-unsaturated aldehyde. The inherent reactivity of this compound, while central to its biological activity, can also be a significant source of experimental variability. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges.
Troubleshooting Guide: Inconsistent Results
Users frequently report variability in experimental outcomes with this compound. The following table outlines common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Biological Activity | Degradation of this compound: Instability due to improper storage (exposure to air, light, or incompatible materials), leading to oxidation or polymerization.[1] | Store this compound under an inert atmosphere (argon or nitrogen), protected from light, and at the recommended temperature (typically -20°C or lower). Prepare fresh dilutions for each experiment from a stock solution. |
| Reaction with Media Components: The aldehyde group can react with amines (e.g., in Tris buffer or amino acids in media) or sulfhydryl groups, reducing its effective concentration. | Use buffers free of primary amines. Consider the composition of your cell culture media and the potential for reactions with components like amino acids or serum proteins. | |
| High Variability Between Replicates | Inconsistent Handling: Differences in incubation times, temperature, or exposure to light during the experiment can lead to varying rates of degradation or reaction. | Standardize all experimental steps meticulously. Ensure uniform incubation conditions for all samples. Minimize the time that this compound solutions are exposed to ambient conditions. |
| Pipetting Errors: Inaccurate pipetting of the volatile and reactive compound. | Use calibrated pipettes and reverse pipetting techniques for viscous or volatile liquids to ensure accurate dispensing. | |
| Unexpected Cytotoxicity or Off-Target Effects | Formation of Reactive Byproducts: Degradation of this compound can produce other reactive species with different biological activities. | Use high-purity this compound and verify its integrity before use, if possible (e.g., by NMR or GC-MS). |
| Adduct Formation with Serum Proteins: In cell culture experiments, this compound can form adducts with proteins in the fetal bovine serum (FBS), altering its bioavailability and activity.[2][3] | Perform experiments in serum-free media or with reduced serum concentrations. If serum is necessary, consider a pre-incubation step of the media with this compound to allow for equilibration, though this may reduce the effective concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the shelf-life of this compound and how can I ensure its stability?
A1: The shelf-life of this compound is highly dependent on storage conditions. As an unsaturated aldehyde, it is susceptible to oxidation and polymerization.[1] To ensure stability, it should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C or below). It is recommended to use the compound shortly after purchase and to prepare fresh working solutions for each experiment from a recently opened ampule or a properly stored stock solution.
Q2: My IC50 value for this compound in a cytotoxicity assay is different from published values. Why?
A2: Variations in IC50 values are common for reactive compounds like this compound and can be attributed to several factors[4][5]:
-
Cell Line Specifics: Different cell lines have varying sensitivities and metabolic capacities.
-
Experimental Conditions: Factors such as cell density, incubation time, and the type and concentration of serum in the culture medium can significantly impact the apparent activity of this compound.[6][7][8]
-
Assay Method: The choice of cytotoxicity assay (e.g., MTT, LDH release) can influence the outcome. For instance, the MTT assay can be affected by compounds that interfere with cellular reductive processes.[6][7][8]
-
Compound Purity and Handling: The purity of the this compound used and how it was handled can lead to different effective concentrations.[4]
Q3: How does this compound interact with proteins, and how might this affect my experiments?
A3: this compound, being an α,β-unsaturated aldehyde, is a reactive electrophile that can form covalent adducts with nucleophilic residues on proteins, primarily cysteine, histidine, and lysine.[9] This adduction is a key mechanism of its biological activity but also a source of experimental inconsistency. In cell culture, this compound can react with proteins in the serum and on the cell surface, which can deplete the amount of free compound available to interact with intracellular targets. This can lead to an underestimation of its potency. When studying specific protein targets, it is crucial to consider that this compound may have a broad reactivity profile.
Q4: Can I detect the formation of this compound adducts with my protein of interest?
A4: Yes, detecting adduct formation is possible using mass spectrometry-based proteomics. A common approach involves incubating your protein with this compound, followed by enzymatic digestion (e.g., with trypsin) and analysis by LC-MS/MS. The mass of the adducted peptides will be increased by the molecular weight of this compound, allowing for their identification.[9][10][11][12]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Target cell line
-
Complete cell culture medium (with and without serum)
-
This compound
-
Anhydrous DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, perform serial dilutions in the appropriate cell culture medium (with or without serum, as required by the experimental design).
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After the incubation with MTT, add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Detection of this compound-Protein Adducts by Mass Spectrometry
This protocol outlines a general workflow for identifying protein adducts of this compound.
Materials:
-
Purified protein of interest or cell lysate
-
This compound
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 spin columns for desalting
-
LC-MS/MS instrument
Procedure:
-
Adduction Reaction: Incubate the protein sample with this compound at a desired molar ratio in the reaction buffer. The incubation time and temperature should be optimized. Include a control sample without this compound.
-
Reduction and Alkylation: Reduce disulfide bonds in the protein by adding DTT and incubating. Then, alkylate free cysteine residues by adding IAA and incubating in the dark.
-
Enzymatic Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin. Incubate overnight to digest the protein into peptides.
-
Sample Cleanup: Desalt the peptide mixture using C18 spin columns to remove salts and detergents that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment peptides and obtain sequence information.
-
Data Analysis: Use specialized software to search the acquired MS/MS data against a protein database. Specify a variable modification corresponding to the mass of this compound (98.0732 Da) on potential target residues (C, H, K).
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound and Related Aldehydes
α,β-unsaturated aldehydes, such as this compound, are known to modulate key signaling pathways involved in cellular stress responses and inflammation. Below are diagrams of the Nrf2 and NF-κB pathways, which are common targets.
Caption: Nrf2 activation pathway in response to this compound.
Caption: NF-κB activation pathway in response to this compound.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. NF-kappaB activation mechanism of 4-hydroxyhexenal via NIK/IKK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent adduction of human serum albumin by 4-hydroxy-2-nonenal: kinetic analysis of competing alkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based proteomics of oxidative stress: Identification of 4-hydroxy-2-nonenal (HNE) adducts of amino acids using lysozyme and bovine serum albumin as model proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing ionization efficiency of Hex-4-enal in mass spectrometry
Welcome to the Technical Support Center for enhancing the ionization efficiency of Hex-4-enal and other volatile aldehydes in mass spectrometry. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges in aldehyde analysis.
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments.
Q1: Why is my this compound signal consistently low or undetectable in LC-MS with ESI or APCI?
A1: Low signal intensity for this compound is a common issue stemming from its chemical properties. Small, volatile aldehydes like this compound are not efficiently ionized by soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1] The most effective solution is chemical derivatization, which involves reacting the aldehyde with a reagent to add a chemical moiety that is easily ionized, such as a permanently charged group.[2][3] This process can increase detection signals by hundreds or even thousands of times.[4]
Q2: What is the most effective strategy for analyzing this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?
A2: For GC-MS analysis, derivatization is crucial not only for enhancing ionization but also for improving the thermal stability and chromatographic performance of volatile aldehydes.[5] The most common and effective derivatizing agent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[6] This reagent reacts with this compound to form a stable oxime derivative that is less volatile and chromatographs well.[5] This derivative can then be readily analyzed by GC-MS, typically using Electron Ionization (EI). For enhanced sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended.[7][8]
Q3: Can I improve my signal in LC-MS without using derivatization?
A3: While derivatization offers the most significant signal enhancement, minor improvements can be achieved by optimizing the mobile phase. Adding volatile additives can help promote the protonation (in positive ion mode) or deprotonation (in negative ion mode) of the analyte.
-
For Positive Ion Mode (ESI+): Adding a small amount of a volatile acid like formic acid (typically 0.1%) or acetic acid to the mobile phase can improve the ionization of many compounds.[9]
-
Buffers: Volatile buffers such as ammonium formate or ammonium acetate can also be used to control pH and aid ionization.[10]
-
Caution: Avoid non-volatile buffers (e.g., phosphates) and strong ion-pairing agents like trifluoroacetic acid (TFA), as they can suppress the ESI signal and contaminate the mass spectrometer.[11]
Q4: My chromatogram shows significant peak tailing for my derivatized aldehyde. What are the likely causes?
A4: Peak tailing can be caused by issues in either the chromatographic system or the sample preparation.
-
Active Sites (GC-MS): In GC-MS, active sites in the injector liner or at the head of the column can interact with the analyte, causing tailing. Regular replacement of the liner and trimming the first few centimeters of the column can resolve this.
-
Column Degradation (LC-MS & GC-MS): The chromatographic column may be degraded or contaminated. Try flushing the column according to the manufacturer's instructions or replacing it if the problem persists.
-
pH Mismatch (LC-MS): Ensure the pH of your sample solvent is compatible with the mobile phase to avoid poor peak shape upon injection.
Troubleshooting Guide
Problem: Very Low or No Signal Intensity for this compound
Low signal is the most frequent challenge in aldehyde analysis. This troubleshooting workflow will help you diagnose and resolve the issue systematically.
Caption: Troubleshooting workflow for diagnosing and resolving low signal intensity.
Data Presentation: Derivatization Strategies
Chemical derivatization is the most effective method to enhance the ionization efficiency and overall detectability of this compound. The choice of reagent depends on the analytical technique employed.
Table 1: Comparison of Common Derivatization Reagents for Aldehyde Analysis
| Reagent Name | Target Technique | Principle of Enhancement | Typical Signal Enhancement / LODs |
| PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) | GC-MS | Forms a stable oxime derivative, improving thermal stability and chromatographic performance for GC analysis.[5] | LODs in the low nanomolar (nM) range (e.g., ~0.005 nM for hexanal).[6] |
| Girard's Reagent T (GirT) | LC-MS (ESI) | Reacts with the aldehyde to add a pre-charged quaternary ammonium group, significantly boosting ESI+ signal.[12] | Signal enhancement of ~20-fold or more compared to underivatized compound.[12] |
| HBP (1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide) | LC-MS/MS (ESI) | A Girard-type reagent that adds a charged tag, enabling sensitive detection and characteristic fragmentation.[4] | Signal increases of 21 to 2856 times; LODs of 2.5–7 nM.[4] |
Experimental Protocols
Protocol 1: Derivatization of this compound with PFBHA for GC-MS
This protocol uses Headspace Solid-Phase Microextraction (HS-SPME) with on-fiber derivatization, which is highly effective for volatile aldehydes in complex matrices.[7][8]
1. Materials:
-
SPME Fiber Assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).
-
Derivatization Reagent: 10 mg/mL PFBHA hydrochloride in high-purity water.
-
20 mL headspace vials with PTFE/silicone septa.
-
Heating block or agitator.
2. Procedure:
-
Sample Preparation: Place a precisely measured amount of your sample (e.g., 1-5 mL of liquid) into a 20 mL headspace vial.
-
On-Fiber Derivatization:
-
Expose the SPME fiber to the headspace of the PFBHA solution for 10 minutes at 60°C to load the reagent.
-
Immediately expose the PFBHA-loaded fiber to the headspace of the sample vial.
-
-
Extraction & Derivatization: Incubate the vial at 60°C for 30-60 minutes with agitation. During this time, volatile this compound partitions into the headspace and reacts with the PFBHA on the fiber to form a stable oxime derivative.[7]
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
3. Recommended GC-MS Parameters:
Table 2: Example GC-MS Conditions for PFBHA-Derivatized this compound
| Parameter | Setting |
| Injection Mode | Splitless (1-2 min) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Column | SLB™-5ms or equivalent (30 m x 0.25 mm I.D. x 0.25 µm df) |
| Oven Program | Initial 40°C (hold 2 min), ramp 10°C/min to 150°C, ramp 20°C/min to 250°C (hold 5 min).[8] |
| MS Transfer Line Temp | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) for identification. Selected Ion Monitoring (SIM) for quantification.[7] |
| Characteristic SIM Ion | m/z 181 (pentafluorobenzyl fragment) |
Protocol 2: Derivatization of this compound with Girard's Reagent T for LC-MS
This protocol is designed to add a permanent positive charge to this compound, making it ideal for sensitive analysis by LC-MS in positive electrospray ionization mode (ESI+).[12]
1. Materials:
-
Derivatization Reagent: Girard's Reagent T (GirT).
-
Reaction Buffer: Acetic acid in methanol (e.g., 5-10% solution).
-
Quenching Solution (optional): To stop the reaction if needed.
2. Procedure:
-
Sample Preparation: Prepare your sample extract in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Derivatization Reaction:
-
To your sample extract, add a fresh solution of GirT in the reaction buffer. A molar excess of the reagent is recommended.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 40-60°C) for 30-60 minutes. The optimal time and temperature should be determined empirically.
-
-
Analysis: After incubation, the sample can be directly diluted and injected into the LC-MS system.
3. Recommended LC-MS/MS Parameters:
Table 3: Example LC-MS/MS Conditions for GirT-Derivatized this compound
| Parameter | Setting |
| Column | C18 Reverse-Phase Column (e.g., 2.1 mm ID, 100 mm length, <3 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low %B, ramp up to elute the derivative, followed by a wash and re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. |
| MRM Transition | Precursor Ion: [M+GirT]⁺ (mass of this compound + GirT moiety). Product Ion: A characteristic fragment, often from the neutral loss of trimethylamine (59 Da) from the GirT tag.[13] |
Visualization of Enhancement Strategy
The decision to use a particular enhancement method can be simplified using a logical workflow.
Caption: Logical workflow for selecting a signal enhancement strategy.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purity Verification of Hex-4-enal Commercial Standards
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to verifying the purity of commercial standards of Hex-4-enal. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for determining the purity of this compound?
A1: The most common and reliable methods for determining the purity of this compound are Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. GC is well-suited for separating volatile compounds like this compound from its isomers and other volatile impurities. qNMR provides a direct and accurate measure of purity without the need for a reference standard of the analyte itself.
Q2: What are the typical impurities found in commercial this compound standards?
A2: Commercial standards of this compound may contain several impurities, including its geometric isomer ((Z)-4-hexenal in an (E)-4-hexenal standard, and vice-versa), other positional isomers (e.g., 2-hexenal, 3-hexenal), the corresponding alcohol (hex-4-en-1-ol), and the saturated aldehyde (hexanal). Oxidation and polymerization byproducts can also be present, especially in older samples.
Q3: How can I prevent the isomerization of this compound during analysis?
A3: Isomerization of the double bond in this compound can be promoted by heat, light, and acidic or basic conditions. To minimize this, it is crucial to store standards in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). During sample preparation, avoid high temperatures and exposure to strong acids or bases. When performing GC analysis, a lower injector temperature and a faster oven ramp rate can help minimize on-column isomerization.[1]
Q4: My GC chromatogram shows peak tailing for this compound. What could be the cause?
A4: Peak tailing for an aldehyde like this compound in GC analysis can be caused by several factors. These include active sites in the injector liner or on the column, which can interact with the polar aldehyde group. Other potential causes are column overloading, improper sample vaporization, or a contaminated sample.
Q5: Can I use Mass Spectrometry to confirm the identity of this compound?
A5: Yes, Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is an excellent technique for confirming the identity of this compound. The mass spectrum will show a molecular ion peak (m/z 98) and a characteristic fragmentation pattern that can be used to confirm the structure.
Experimental Protocols
Gas Chromatography (GC-FID) for Purity Analysis
This protocol outlines a standard method for the purity assessment of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: A polar column such as a DB-WAX or FFAP is recommended for good separation of aldehydes and related impurities (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector
GC Conditions:
| Parameter | Value |
| Injector Temperature | 200 °C |
| Oven Program | Initial temperature: 50 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Detector Temperature | 250 °C |
Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in a high-purity solvent such as dichloromethane or ethyl acetate.
Data Analysis: The purity of the this compound is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
Quantitative ¹H-NMR (qNMR) for Purity Determination
This protocol describes the use of quantitative ¹H-NMR to determine the absolute purity of a this compound standard using an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
High-precision analytical balance
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity
-
Internal Standard (e.g., Maleic Acid, 1,4-Dinitrobenzene) of certified high purity. The internal standard should have signals that do not overlap with the analyte signals.[2][3][4][5]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
¹H-NMR Acquisition Parameters:
| Parameter | Recommendation |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of both the analyte and internal standard protons (typically 30-60 seconds for accurate quantification) |
| Number of Scans | 16 or higher for good signal-to-noise |
Data Analysis:
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aldehyde proton around 9.7 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
This protocol is for the qualitative analysis and identification of this compound and its potential impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar column such as a DB-5ms is often suitable for general screening (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 220 °C |
| Oven Program | Initial temperature: 40 °C, hold for 2 minRamp: 15 °C/min to 240 °CHold: 5 min at 240 °C |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | m/z 35-350 |
Expected Mass Spectrum of this compound (MW: 98.14):
-
Molecular Ion (M⁺): m/z 98
-
Key Fragments: m/z 83, 69, 55, 41 (base peak), 29
Troubleshooting Guide
This section addresses common issues encountered during the purity verification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing in GC | 1. Active sites in the injector liner.2. Column contamination.3. Column overload. | 1. Use a deactivated liner or replace the liner.2. Condition the column or trim the first few centimeters.3. Dilute the sample. |
| Split Peaks in GC | 1. Improper column installation.2. Incompatible solvent with the stationary phase.3. Isomerization on the column. | 1. Re-install the column, ensuring a clean, square cut.2. Use a solvent that is compatible with the column's polarity.3. Use a lower injector temperature and a faster oven ramp. |
| Ghost Peaks in GC | 1. Contamination from the septum or previous injections.2. Impure solvent or carrier gas. | 1. Replace the septum. Run a blank gradient to clean the system.2. Use high-purity solvent and carrier gas with appropriate traps. |
| Inaccurate qNMR Results | 1. Incomplete relaxation of protons.2. Overlapping signals of analyte and internal standard.3. Inaccurate weighing. | 1. Increase the relaxation delay (d1) to at least 5 times the longest T₁.2. Choose an internal standard with signals in a clear region of the spectrum.3. Use a high-precision analytical balance and ensure accurate mass readings. |
| Presence of Isomer Peaks | 1. Isomerization of the standard over time.2. Isomerization during sample preparation or analysis. | 1. Store the standard properly (cool, dark, inert atmosphere).2. Avoid exposure to heat, light, and strong acids/bases. Use milder analytical conditions where possible.[1] |
Visualizations
Caption: Experimental workflow for the purity verification of this compound.
Caption: Logical flow for troubleshooting common analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Validation & Comparative
A Comparative Guide to Lipid Oxidation Markers: Hex-4-enal and Beyond
For Researchers, Scientists, and Drug Development Professionals
Lipid peroxidation, a key indicator of oxidative stress, generates a variety of reactive aldehydes that serve as crucial biomarkers in diagnostics and drug development. While malondialdehyde (MDA) has been a long-standing marker, more specific and sensitive molecules like 4-hydroxynonenal (4-HNE) have gained prominence. This guide provides a detailed comparison of Hex-4-enal, a significant yet less commonly referenced aldehyde, with other established lipid oxidation markers. Due to the close structural and functional similarity, and their co-formation from n-3 polyunsaturated fatty acids (PUFAs), 4-hydroxy-2-hexenal (4-HHE) will be used as a proxy for this compound in this comparison.
This guide will delve into the quantitative comparison of these markers, provide detailed experimental protocols for their measurement, and illustrate the key signaling pathways they modulate.
Quantitative Comparison of Lipid Oxidation Markers
The selection of an appropriate biomarker for lipid peroxidation is critical for the accuracy and relevance of research findings. The following table summarizes the key characteristics of 4-HHE (as a proxy for this compound), 4-HNE, and MDA.
| Feature | 4-Hydroxy-2-hexenal (4-HHE) | 4-Hydroxynonenal (4-HNE) | Malondialdehyde (MDA) |
| Precursor | n-3 Polyunsaturated Fatty Acids (e.g., DHA, EPA) | n-6 Polyunsaturated Fatty Acids (e.g., arachidonic acid, linoleic acid) | Polyunsaturated Fatty Acids |
| Specificity | High | High | Low (TBARS assay is prone to interferences)[1] |
| Sensitivity | High | High, considered a more sensitive marker for chronic oxidative damage than MDA[1] | Lower compared to 4-HNE and 4-HHE[1] |
| Reactivity | Highly reactive, forms adducts with proteins (cysteine, histidine, lysine) and DNA.[2] | Highly reactive, readily forms stable adducts with proteins, DNA, and phospholipids.[1] | Highly reactive, but its free form can be challenging to measure due to its propensity to react with various biomolecules.[1] |
| Biological Half-Life | Shorter than 4-HNE | Longer in vivo half-life (approx. 10 days in a rat model)[1] | Shorter in vivo half-life (approx. 1.5 days in a rat model)[1] |
| Primary Detection Methods | GC-MS, LC-MS/MS | ELISA, GC-MS, LC-MS/MS[1] | Thiobarbituric Acid Reactive Substances (TBARS) assay[1] |
| Typical Plasma Concentrations (Healthy) | ~37 nmol/L[3] | ~13 nmol/L[3] | Varies depending on the study and methodology |
| Fold Increase in Disease (e.g., CKD) | ~4.5-fold[3] | ~6.2-fold[3] | Variable |
Experimental Protocols
Accurate quantification of lipid aldehydes is paramount for reliable research. Below are detailed methodologies for the analysis of 4-HHE/4-HNE and MDA.
Quantification of 4-Hydroxy-2-hexenal (4-HHE) and 4-Hydroxynonenal (4-HNE) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for 4-HNE and can be applied for 4-HHE with appropriate standards.[4][5]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., d11-4-HNE for 4-HNE analysis; a deuterated 4-HHE standard should be used for accurate 4-HHE quantification).
-
Add 10 µL of butylated hydroxytoluene (BHT) solution (1 mg/mL in ethanol) to prevent auto-oxidation.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pentafluorobenzyl hydroxylamine (PFBHA) in a suitable solvent and incubate at 60°C for 60 minutes to form the PFB-oxime derivative.
-
Evaporate the solvent under nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of hexane.
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether.
3. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.
-
Monitor characteristic ions for the analyte and the internal standard. For example, for HNE-PFB-TMS, the ion at m/z 152 can be used for quantification.[5]
4. Quantification:
-
Construct a calibration curve using known concentrations of 4-HHE and 4-HNE standards.
-
Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.
Quantification of Malondialdehyde (MDA) by Thiobarbituric Acid Reactive Substances (TBARS) Assay
This colorimetric assay is a widely used, albeit less specific, method for MDA quantification.[1]
1. Sample Preparation:
-
Homogenize tissue samples or use plasma/serum directly.
-
Prepare a standard curve using a commercially available MDA standard.
2. Reaction:
-
To 100 µL of sample or standard, add 200 µL of the TBARS reagent (a solution of thiobarbituric acid in an acidic buffer).
-
Incubate the mixture at 95°C for 60 minutes. This allows the reaction between MDA and TBA to form a pink-colored adduct.
3. Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance of the solution at approximately 532 nm using a spectrophotometer.
4. Quantification:
-
Determine the concentration of MDA in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Biological Effects
Lipid aldehydes are not merely markers of damage; they are also potent signaling molecules that can modulate a variety of cellular processes.
4-Hydroxynonenal (4-HNE) Signaling
4-HNE is known to influence several key signaling pathways, primarily through the formation of covalent adducts with proteins, particularly on cysteine, histidine, and lysine residues.[1][6] This can lead to the activation or inhibition of various signaling cascades involved in inflammation, apoptosis, and cell proliferation.[7]
Caption: 4-HNE formation and its impact on key cellular signaling pathways.
4-Hydroxy-2-hexenal (4-HHE) Signaling
While less extensively studied than 4-HNE, 4-HHE is also a highly reactive aldehyde that forms adducts with proteins and is expected to modulate similar signaling pathways.[2] Its origin from n-3 PUFAs, which are often associated with anti-inflammatory effects, suggests a potentially distinct and complex role in cellular signaling that warrants further investigation.
Experimental Workflow for Lipid Aldehyde Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of lipid aldehydes from biological samples using mass spectrometry.
Caption: A generalized workflow for the analysis of lipid aldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of 4-hydroxynonenal in small volume blood plasma samples: modification of a gas chromatographic-mass spectrometric method for clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SPME and LLE for Hex-4-enal Extraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) for the extraction of Hex-4-enal, a volatile aldehyde of interest in various fields, including flavor chemistry and as a marker for lipid peroxidation. This document outlines detailed experimental protocols and presents a comparative analysis of their performance based on available data for similar volatile aldehydes.
Introduction
The accurate quantification of volatile organic compounds (VOCs) like this compound is crucial for quality control, flavor profiling, and biomarker discovery. The choice of extraction method is a critical step that significantly impacts the sensitivity, accuracy, and efficiency of the analysis. This guide focuses on two prevalent techniques: the solvent-less Solid-Phase Microextraction (SPME) and the conventional Liquid-Liquid Extraction (LLE). While SPME offers a rapid and sensitive approach, LLE is a well-established and robust method. The selection between these two techniques depends on the specific requirements of the study, including the sample matrix, desired detection limits, and available instrumentation.
Comparative Performance Data
While direct comparative studies for this compound are limited, the following table summarizes typical performance characteristics of SPME and LLE for the extraction of similar C6 volatile aldehydes, such as hexanal. This data provides a basis for inferring the potential performance for this compound.
| Parameter | Solid-Phase Microextraction (SPME) | Liquid-Liquid Extraction (LLE) |
| Principle | Adsorption/absorption of analytes onto a coated fiber. | Partitioning of analytes between two immiscible liquid phases. |
| Typical Fiber/Solvent | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Dichloromethane, Diethyl ether, Hexane |
| Limit of Detection (LOD) | 0.1 - 10 µg/L[1][2] | 0.5 - 50 µg/L[3] |
| Limit of Quantification (LOQ) | 0.2 - 30 µg/L[1] | 1.5 - 150 µg/L |
| Relative Standard Deviation (RSD) | 5 - 15% | 10 - 20% |
| Sample Volume | Small (mL range) | Large (mL to L range) |
| Solvent Consumption | None | High |
| Extraction Time | 15 - 60 minutes | 30 - 90 minutes |
| Automation Potential | High | Moderate |
Experimental Protocols
The following are detailed methodologies for the extraction of this compound using SPME and LLE, based on established protocols for volatile aldehydes.
Solid-Phase Microextraction (SPME) Protocol
This protocol outlines the headspace SPME (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
Materials:
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[4]
-
20 mL headspace vials with PTFE-faced silicone septa.
-
Heating block or water bath with a magnetic stirrer.
-
GC-MS system.
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial. For solid samples, add a small amount of purified water to facilitate the release of volatiles.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated this compound) to the vial.
-
Equilibration: Seal the vial and place it in the heating block or water bath set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature.
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption (e.g., at 250°C for 2 minutes).
-
Analysis: The desorbed analytes are separated on the GC column and detected by the mass spectrometer.
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a conventional LLE method for the extraction of this compound.
Materials:
-
Separatory funnel (appropriate volume).
-
Extraction solvent (e.g., Dichloromethane).[5]
-
Drying agent (e.g., anhydrous sodium sulfate).
-
Rotary evaporator.
-
GC-MS system.
Procedure:
-
Sample Preparation: Place a known amount of the aqueous sample into a separatory funnel.
-
Internal Standard: Add an appropriate internal standard.
-
Extraction: Add a specific volume of the extraction solvent (e.g., 50 mL of dichloromethane) to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the organic layer (bottom layer for dichloromethane) into a clean flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh solvent, combining the organic extracts.
-
Drying: Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and swirling.
-
Concentration: Filter the dried extract and concentrate it to a small volume (e.g., 1 mL) using a rotary evaporator under a gentle stream of nitrogen.
-
Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.
Method Comparison and Recommendations
SPME is a powerful technique for the analysis of volatile compounds like this compound, offering several advantages over LLE. Its solvent-free nature makes it a greener alternative and reduces the risk of solvent-related interferences. The high concentration factor of SPME often leads to lower detection limits. Furthermore, the ease of automation makes it suitable for high-throughput analysis. For trace-level analysis of this compound in complex matrices, SPME is often the preferred method.
LLE , on the other hand, is a robust and well-understood technique that does not require specialized equipment beyond standard laboratory glassware. It is particularly useful for larger sample volumes and when a high degree of sample cleanup is necessary. However, LLE is more labor-intensive, consumes significant amounts of organic solvents, and is more prone to analyte loss during the multi-step process.
Recommendations:
-
For high-sensitivity and high-throughput analysis of this compound, especially from small sample volumes, SPME is the recommended technique.
-
For preparative scale extractions or when analyzing samples with a high level of non-volatile interfering compounds, LLE may be a more suitable choice.
-
Method validation, including the determination of recovery, linearity, and precision, is essential for both techniques to ensure accurate and reliable results.
Workflow Diagrams
References
A Comparative Guide to Inter-Laboratory Quantification of Hex-4-enal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Hex-4-enal, a volatile organic compound of interest in various fields, including flavor chemistry and as a potential biomarker of oxidative stress. In the absence of formal inter-laboratory comparison studies specifically for this compound, this document synthesizes performance data from established methods for similar aldehydes to provide a realistic framework for researchers. The guide details prevalent analytical techniques, their performance characteristics, and comprehensive experimental protocols to aid in method selection and validation.
Data Presentation: Performance of Analytical Methods
The quantitative data presented below is compiled from studies on structurally similar aldehydes and serves as a benchmark for expected performance in an inter-laboratory setting. The primary methods for the quantification of volatile aldehydes like this compound are Gas Chromatography-Mass Spectrometry (GC-MS), often with a sample pre-concentration technique like Headspace Solid-Phase Microextraction (HS-SPME), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection following derivatization.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with HS-SPME
| Performance Metric | Typical Value | Comments |
| Limit of Detection (LOD) | 0.1 - 5 µg/L | Dependent on matrix and SPME fiber selection. |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/L | Generally 3-5 times the LOD. |
| Linearity (R²) | > 0.99 | High degree of linearity is typically achieved. |
| Precision (RSD) | < 15% | Good reproducibility for validated methods. |
| Recovery | 85% - 115% | Varies with sample matrix and extraction efficiency. |
Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following DNPH Derivatization
| Performance Metric | Typical Value | Comments |
| Limit of Detection (LOD) | 1 - 10 µg/L | Dependent on derivatization efficiency and matrix. |
| Limit of Quantification (LOQ) | 3 - 30 µg/L | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.99 | Excellent linearity is common for this method. |
| Precision (RSD) | < 10% | High precision is achievable with this robust method. |
| Recovery | 90% - 110% | Generally high and consistent with effective derivatization. |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the analysis of volatile compounds like this compound in liquid and solid samples.
a. Sample Preparation:
-
Place 1-5 g (or mL) of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., d8-Hexanal) for accurate quantification.
-
To enhance the release of volatiles, add a salt (e.g., NaCl) to increase the ionic strength of the sample.
-
Immediately seal the vial with a PTFE/silicone septum.
b. HS-SPME Procedure:
-
Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation.
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 20-40 minutes) to allow for the adsorption of volatile analytes.
c. GC-MS Analysis:
-
Injection: Transfer the SPME fiber to the heated injection port of the gas chromatograph for thermal desorption of the analytes.
-
Chromatographic Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: A typical program starts at 40°C, holds for 2 minutes, then ramps to 250°C at 10°C/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This method is a robust and widely used technique for the quantification of aldehydes and ketones.
a. Sample Preparation and Derivatization:
-
For liquid samples, deproteinize if necessary (e.g., with acetonitrile) and centrifuge.
-
Add an acidic solution of DNPH to the sample supernatant or extract.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a sufficient time (e.g., 1-2 hours) to ensure complete derivatization of this compound to its corresponding hydrazone.
-
Neutralize the reaction mixture.
-
The derivatized sample can be concentrated using solid-phase extraction (SPE) for improved sensitivity.
b. HPLC-UV Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
UV Detection: Monitor the eluent at a wavelength of approximately 360 nm, which is the characteristic absorbance maximum for DNPH-hydrazones.
-
Quantification: Identify the this compound-DNPH derivative peak based on its retention time compared to a standard. Construct a calibration curve by plotting the peak area of the standards against their known concentrations to quantify the analyte in the sample.
Mandatory Visualization
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate a general experimental workflow for this compound quantification and a hypothetical signaling pathway. The signaling pathway is based on the known mechanisms of other reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), due to the limited direct data available for this compound.[1][2][3]
References
- 1. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (Z)-Hex-4-enal and (E)-Hex-4-enal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the geometric isomers, (Z)-Hex-4-enal and (E)-Hex-4-enal. The stereochemistry of these unsaturated aldehydes significantly influences their behavior in various chemical reactions, impacting reaction rates, product distributions, and stereoselectivity. This analysis is supported by established theoretical principles and available experimental context for analogous systems.
Introduction to Stereoisomerism and Reactivity
(Z)-Hex-4-enal and (E)-Hex-4-enal are stereoisomers, differing in the spatial arrangement of substituents around the carbon-carbon double bond. The (Z)-isomer, also known as the cis-isomer, has the higher priority groups on the same side of the double bond, while the (E)-isomer, or trans-isomer, has them on opposite sides. This geometric difference leads to variations in steric hindrance and ground state energy, which in turn dictate their chemical reactivity.
The (Z)-isomer is generally less stable than the (E)-isomer due to steric strain between the alkyl groups on the same side of the double bond.[1] This inherent instability suggests that the (Z)-isomer has a higher ground state energy. Consequently, in reactions where this steric strain is relieved in the transition state, the (Z)-isomer may exhibit a lower activation energy and thus a faster reaction rate. Conversely, for reactions where the transition state is sterically hindered, the (E)-isomer is expected to be more reactive.
Furthermore, (Z)-Hex-4-enal is prone to isomerization to the more thermodynamically stable conjugated isomer, (E)-2-hexenal, especially in the presence of acid or heat.[2] This highlights the lower stability of the (Z)-isomer.
Theoretical Comparison of Reactivity in Key Chemical Reactions
While direct comparative experimental data for (Z)-Hex-4-enal and (E)-Hex-4-enal is scarce in the literature, we can predict their relative reactivity based on well-established principles of organic chemistry, drawing parallels from similar systems like (Z)- and (E)-1-Bromo-3-hexene.[3]
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Nucleophilic Addition (e.g., Grignard Reaction) | (E)-Hex-4-enal | The approach of a nucleophile to the carbonyl carbon is less sterically hindered in the (E)-isomer. The alkyl chain in the (Z)-isomer can shield the reaction center, leading to a slower reaction rate. |
| Reduction (e.g., with NaBH₄) | (E)-Hex-4-enal | Similar to nucleophilic addition, the delivery of the hydride to the carbonyl carbon is sterically less demanding for the (E)-isomer. |
| Wittig Reaction | (E)-Hex-4-enal | The formation of the oxaphosphetane intermediate is likely to be more favorable with the less sterically crowded (E)-isomer. |
| Cyclization Reactions (e.g., Phenylselenoetherification of corresponding alcohols) | Isomer-dependent | The geometry of the double bond dictates the stereochemical outcome of cyclization. For the corresponding hex-4-en-1-ols, the (Z)-isomer favors the formation of a five-membered tetrahydrofuran ring, while the (E)-isomer leads to a six-membered tetrahydropyran ring. This suggests that the stereochemistry of the hex-4-enal isomers will similarly influence the outcome of intramolecular reactions. |
| Reactions at the Double Bond (e.g., Electrophilic Addition) | (Z)-Hex-4-enal | Due to its higher ground state energy from steric strain, the (Z)-isomer may have a lower activation energy for reactions that proceed through a carbocation intermediate, as the initial strain is relieved. |
Experimental Protocols
Below are detailed methodologies for key reactions involving unsaturated aldehydes. While these protocols are generalized, they provide a framework for comparing the reactivity of (Z)-Hex-4-enal and (E)-Hex-4-enal. To obtain comparative data, these reactions should be run in parallel under identical conditions for both isomers.
1. Grignard Reaction with Methylmagnesium Bromide
-
Objective: To compare the rate and yield of the addition of a Grignard reagent to (Z)- and (E)-Hex-4-enal.
-
Materials: (Z)-Hex-4-enal, (E)-Hex-4-enal, Methylmagnesium bromide (3.0 M in diethyl ether), Anhydrous diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate, Glassware (flame-dried).
-
Procedure:
-
In two separate flame-dried round-bottom flasks under an inert atmosphere (e.g., argon), dissolve (Z)-Hex-4-enal (1.0 eq) and (E)-Hex-4-enal (1.0 eq) in anhydrous diethyl ether.
-
Cool both solutions to 0 °C in an ice bath.
-
To each flask, add methylmagnesium bromide (1.1 eq) dropwise over 15 minutes.
-
Monitor the reactions by Thin Layer Chromatography (TLC) at regular intervals to compare the rate of consumption of the starting material.
-
After completion, quench both reactions by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the products by flash column chromatography and compare the yields of the corresponding secondary alcohols.
-
2. Reduction with Sodium Borohydride
-
Objective: To compare the rate and yield of the reduction of (Z)- and (E)-Hex-4-enal.
-
Materials: (Z)-Hex-4-enal, (E)-Hex-4-enal, Sodium borohydride, Methanol, Dichloromethane, Deionized water.
-
Procedure:
-
In two separate flasks, dissolve (Z)-Hex-4-enal (1.0 eq) and (E)-Hex-4-enal (1.0 eq) in methanol.
-
Cool the solutions to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise to each flask.
-
Monitor the progress of both reactions by TLC.
-
Upon completion, quench the reactions by adding deionized water.
-
Extract the products with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
-
Analyze the crude products to compare the yields of (Z)- and (E)-hex-4-en-1-ol.
-
3. Wittig Reaction with a Stabilized Ylide
-
Objective: To compare the reactivity of (Z)- and (E)-Hex-4-enal in a Wittig olefination. Stabilized ylides are known to favor the formation of (E)-alkenes.[4]
-
Materials: (Z)-Hex-4-enal, (E)-Hex-4-enal, (Carbethoxymethylene)triphenylphosphorane, Anhydrous toluene, Glassware (flame-dried).
-
Procedure:
-
In two separate flame-dried flasks, dissolve (carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous toluene.
-
Add (Z)-Hex-4-enal (1.0 eq) to one flask and (E)-Hex-4-enal (1.0 eq) to the other.
-
Heat both reaction mixtures to reflux and monitor by TLC.
-
After completion, cool the reactions to room temperature and concentrate.
-
Purify the products by flash column chromatography and compare the yields and stereoselectivity of the resulting dienoates.
-
Visualizing Reaction Pathways and Concepts
Diagram 1: Steric Hindrance in Nucleophilic Addition
A simplified representation of nucleophilic attack on (Z)- and (E)-Hex-4-enal, highlighting the increased steric hindrance in the (Z)-isomer.
Diagram 2: Energy Profile of a Reaction
This diagram illustrates that the higher ground state energy of the (Z)-isomer could lead to a lower activation energy (ΔG‡) for certain reactions.
Conclusion
The stereochemistry of the double bond in (Z)- and (E)-Hex-4-enal is a critical determinant of their chemical reactivity. Theoretical considerations suggest that the (E)-isomer will generally be more reactive in nucleophilic addition reactions at the carbonyl group due to reduced steric hindrance. Conversely, the less stable (Z)-isomer, with its higher ground state energy, may exhibit enhanced reactivity in reactions involving the double bond, particularly those that proceed through a high-energy intermediate where the initial steric strain is relieved.
For researchers and professionals in drug development and chemical synthesis, understanding these differences is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing efficient synthetic pathways. The provided experimental protocols offer a starting point for the empirical determination and comparison of the reactivity of these two important isomers.
References
A Comparative Guide to the Accurate and Precise Quantification of Hex-4-enal in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Hex-4-enal, a volatile unsaturated aldehyde, in complex matrices is critical for a wide range of applications, from food science and flavor chemistry to biomedical research and drug development. This guide provides an objective comparison of the leading analytical methodologies for this compound quantification, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Methodologies
The primary methods for the quantification of this compound and other short-chain aldehydes include Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Headspace Solid-Phase Microextraction (HS-SPME), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, which typically requires a derivatization step.
Quantitative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the typical validation data for the most common techniques used for aldehyde quantification.
Table 1: Performance Characteristics of HS-SPME-GC-MS for Aldehyde Quantification
| Performance Characteristic | Typical Value | Matrix Examples |
| Linearity (r²) | ≥ 0.99 | Vegetable Oils, Butter |
| Limit of Detection (LOD) | Low ng/g to µg/g | Butter |
| Limit of Quantification (LOQ) | Low ng/g to µg/g | Butter |
| Precision (RSD%) | < 15% | Butter |
| Accuracy (Recovery %) | 80-120% | Vegetable Oils |
Table 2: Performance Characteristics of HPLC-UV with DNPH Derivatization for Aldehyde Quantification
| Performance Characteristic | Typical Value |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.005 µg/mL to 0.074 mg/L[1] |
| Limit of Quantification (LOQ) | 0.04 µg/mL to 0.5 mg/L[1] |
| Precision (RSD%) | < 5%[1] |
| Accuracy (Recovery %) | 90-110%[1] |
Table 3: Comparison of Alternative Derivatization Reagents for GC-MS Analysis of Aldehydes
| Derivatization Reagent | Target Analytes | Key Advantages |
| PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) | Aldehydes and Ketones | High sensitivity, especially with Electron Capture Detection (ECD).[2] |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Compounds with active hydrogens (e.g., alcohols, amines, carboxylic acids) | Creates more volatile and thermally stable derivatives. |
| DNPH (2,4-Dinitrophenylhydrazine) | Aldehydes and Ketones | Forms stable, UV-active hydrazones suitable for HPLC-UV analysis.[1] |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving accurate and reproducible results. Below are methodologies for the key experiments cited in this guide.
Protocol 1: Quantification of this compound using HS-SPME-GC-MS
This method is suitable for the analysis of volatile compounds like this compound in complex matrices such as food products.
1. Sample Preparation:
-
Accurately weigh a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.
-
For quantitative analysis, add a known amount of a suitable internal standard (e.g., deuterated this compound) to the sample.
-
Seal the vial tightly with a PTFE-lined septum.
2. HS-SPME Procedure:
-
Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set extraction time (e.g., 20-40 minutes) to adsorb the analytes.[3]
3. GC-MS Analysis:
-
Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) to thermally desorb the analytes onto the analytical column.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
Protocol 2: Quantification of this compound using HPLC-UV with DNPH Derivatization
This method is a robust alternative for aldehydes and is particularly useful when GC-MS is not available.
1. Derivatization:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile and phosphoric acid).
-
Mix a known volume of the sample extract with the DNPH solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 60 minutes) to form the stable hydrazone derivative.[1]
2. Sample Clean-up (if necessary):
-
Use solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) to remove interfering matrix components.
-
Elute the derivatized analytes with an appropriate solvent (e.g., acetonitrile).
3. HPLC-UV Analysis:
-
Chromatographic Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase gradient (e.g., acetonitrile and water) to separate the DNPH derivatives.
-
UV Detection: Monitor the eluent at the maximum absorbance wavelength of the hydrazone derivatives (typically around 360 nm).
-
Quantification: Create a calibration curve using derivatized this compound standards to quantify the analyte in the samples.
Visualizing the Biological Context: Fatty Aldehyde Metabolism
To understand the significance of this compound in biological systems, it is helpful to visualize its place within metabolic pathways. The following diagram illustrates the general metabolism of fatty aldehydes.
Caption: General metabolic pathway of fatty aldehydes.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the quantification of this compound using a derivatization-based chromatographic method.
Caption: Workflow for this compound quantification.
Conclusion
The choice between HS-SPME-GC-MS and HPLC-UV with derivatization for the quantification of this compound depends on the specific requirements of the study. HS-SPME-GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex volatile profiles. HPLC-UV with derivatization provides a robust and accessible alternative, particularly when dealing with less volatile aldehydes or when GC-MS instrumentation is unavailable. The provided protocols and performance data serve as a valuable resource for researchers to develop and validate their analytical methods for the accurate and precise quantification of this compound in various complex matrices.
References
A Comparative Guide to Method Validation for Hex-4-enal Analysis in Vegetable Oils
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of secondary lipid oxidation products in vegetable oils is crucial for quality control and safety assessment. Among these, (4E)-hex-4-enal, an α,β-unsaturated aldehyde, is a significant marker of oxidative degradation, particularly of omega-3 fatty acids. Its presence can contribute to off-flavors and has been linked to potential adverse health effects. This guide provides a comparative overview of validated analytical methodologies for the determination of Hex-4-enal and related aldehydes in vegetable oils, with a focus on providing supporting experimental data and detailed protocols for researchers in the field.
While direct method validation data for this compound is not abundantly available in single comparative studies, this guide draws parallels from the analysis of structurally similar and co-eluting aldehydes, such as 4-hydroxy-2-hexenal (HHE), to provide a robust comparative framework. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a derivatization step to enhance analyte volatility, stability, and detector response.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound analysis depends on factors such as required sensitivity, sample throughput, and available instrumentation. Both GC-MS and HPLC-based methods, when properly validated, offer reliable quantification.
| Method | Analyte(s) | Derivatization Reagent | Sample Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Reference |
| GC-MS | MDA, 4-HHE, 4-HNE, 2,4-decadienal | PFBHA | Coconut Oil | >0.99 | - | - | 79-101 | [1] |
| GC-MS | Aldehydes | PFBHA | Edible Oils | r²≥0.9974 | 0.05 or 0.10 µg·g⁻¹ | 0.15 or 0.3 µg·g⁻¹ | 95-110 | [2] |
| HPLC-UV | Aldehydes & Ketones | DNPH | General | >0.999 | - | - | - | [3] |
| UHPLC-MS/MS | MDA, HHE, HNE | DNPH | Food Products | >0.99 | HHE: 2.0 ng/g | HHE: 5.0 ng/g | 95.56-104.22 |
Note: Data for HHE and other aldehydes are used as a proxy for this compound due to structural similarity and common analytical approaches. LOD = Limit of Detection; LOQ = Limit of Quantification; MDA = Malondialdehyde; HNE = 4-hydroxy-2-nonenal; PFBHA = O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride; DNPH = 2,4-Dinitrophenylhydrazine.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for GC-MS and HPLC analysis of aldehydes in vegetable oils.
Method 1: GC-MS Analysis with PFBHA Derivatization
This method is highly sensitive and specific for the analysis of aldehydes. The derivatization with PFBHA converts the polar aldehydes into less polar, more volatile, and thermally stable oxime derivatives suitable for GC analysis.
1. Sample Preparation and Derivatization:
-
Weigh approximately 0.1 g of the vegetable oil sample into a headspace vial.
-
Add an appropriate internal standard solution (e.g., a deuterated analogue).
-
Add 1 mL of a 10 mg/mL solution of PFBHA in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Cap the vial tightly and heat at 60°C for 60 minutes to facilitate the derivatization reaction.
-
Cool the vial to room temperature.
2. Extraction:
-
Add 1 mL of hexane to the vial and vortex for 1 minute to extract the PFBHA-oxime derivatives.
-
Centrifuge to separate the layers.
-
Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for target aldehydes to enhance sensitivity.
Method 2: HPLC-UV Analysis with DNPH Derivatization
This method is a robust and widely used technique for the quantification of carbonyl compounds. Derivatization with DNPH yields stable hydrazone derivatives that can be readily detected by UV-Vis spectrophotometry.
1. Sample Preparation and Derivatization:
-
Dissolve a known amount of the oil sample in a suitable solvent (e.g., hexane or isooctane).
-
Add a solution of DNPH in an acidic medium (e.g., acetonitrile with a small amount of sulfuric acid).
-
Allow the reaction to proceed in the dark at room temperature for at least 1 hour.
-
The reaction can be quenched by adding a neutralizing agent like pyridine.
2. Solid Phase Extraction (SPE) Cleanup:
-
Pass the reaction mixture through a silica SPE cartridge to remove excess DNPH reagent and other interferences.
-
Elute the DNPH-hydrazone derivatives with a suitable solvent mixture (e.g., dichloromethane/acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
3. HPLC-UV Conditions:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set at 365 nm.
-
Injection Volume: 20 µL.
Workflow and Logical Relationships
The general workflow for the analysis of this compound and other aldehydes in vegetable oils involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical workflow for a derivatization-based chromatographic method.
References
Comparative Study of Hex-4-enal Formation in Different Food Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the formation of Hex-4-enal, a volatile organic compound, across various food systems. While quantitative data on this compound remains limited in scientific literature, this document synthesizes available qualitative information, outlines the primary formation pathways, and provides detailed experimental protocols for its analysis. The content is intended to support further research into the occurrence and significance of this compound in food science and related fields.
Data Presentation
Direct comparative studies quantifying this compound across different food matrices are scarce. However, qualitative data indicates its presence in certain plant-based foods. The formation of this compound is primarily linked to the enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids, a common process in many food systems during processing and storage.
Table 1: Qualitative Occurrence of this compound in Various Food Systems
| Food System Category | Specific Food Item | Presence of this compound | Quantitative Data | Key Precursors |
| Plant-Based | Onion (Allium cepa) | Detected[1][2][3] | Not widely reported[1][2][3] | Linolenic Acid |
| Welsh Onion (Allium fistulosum) | Detected[2][3] | Not widely reported[2][3] | Linolenic Acid | |
| Watermelon (Citrullus lanatus) | Detected[3] | Not widely reported[3] | Linolenic Acid | |
| Dairy Products | Milk and Milk Powders | Not specifically reported, but formation of other aldehydes like hexanal from lipid oxidation is well-documented.[4][5][6][7][8] | Not Available | Polyunsaturated Fatty Acids |
| Meat Products | Cured and Uncured Meats | Not specifically reported, but formation of other aldehydes like hexanal is a known indicator of lipid oxidation.[9] | Not Available | Polyunsaturated Fatty Acids |
Note: The lack of quantitative data highlights a significant research gap in understanding the prevalence and concentration of this compound in the human diet. The formation of other aldehydes, such as hexanal, through lipid oxidation is extensively studied and can serve as an indicator of similar chemical processes that lead to the formation of this compound.
Experimental Protocols
The analysis of this compound and other volatile aldehydes in food systems typically involves sensitive analytical techniques capable of detecting trace amounts of these compounds. The following is a detailed methodology for the extraction, identification, and quantification of volatile aldehydes from a food matrix.
Protocol: Analysis of Volatile Aldehydes in Food by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.
-
For liquid samples, pipette 1-5 mL into the vial.
-
Add a known amount of an appropriate internal standard (e.g., d12-hexanal) for quantification.
-
To enhance the release of volatiles, add 1-2 grams of sodium chloride to the vial.
-
Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap.
2. HS-SPME Extraction:
-
Place the vial in a temperature-controlled autosampler or water bath set to 40-60°C.
-
Equilibrate the sample for 15-30 minutes with gentle agitation to facilitate the partitioning of volatile compounds into the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 20-40 minutes at the same temperature to adsorb the analytes.
3. GC-MS Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the heated GC inlet (240-260°C) for 3-5 minutes to desorb the trapped volatile compounds.
-
Gas Chromatography:
- Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Program: Start at 40°C for 2 minutes, then ramp to 240°C at a rate of 5-10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometry:
- Ionization: Electron Impact (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 350.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
4. Data Analysis and Quantification:
-
Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The NIST library can be used for tentative identification.
-
Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
Mandatory Visualization
Formation Pathway of this compound
The primary route for the formation of this compound in food systems is through the lipoxygenase (LOX) pathway, which involves the oxidation of polyunsaturated fatty acids, particularly linolenic acid.
Caption: General lipoxygenase pathway for C6-aldehyde formation.
Experimental Workflow for this compound Analysis
The following diagram illustrates the logical flow of the analytical protocol for determining the concentration of this compound in a food sample.
Caption: Workflow for this compound analysis in food samples.
References
- 1. Showing Compound (Z)-4-Hexenal (FDB019989) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for (Z)-4-Hexenal (HMDB0040271) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of hexanal as an index of lipid oxidation in human milk and association with antioxidant components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [dr.lib.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Hexanal as a Predictor of Development of Oxidation Flavor in Cured and Uncured Deli Meat Products as Affected by Natura… [ouci.dntb.gov.ua]
A Comparative Sensory Analysis of Hex-4-enal and Other Key Flavor Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the sensory properties of Hex-4-enal against other significant flavor aldehydes, namely trans-2-hexenal and nonanal. The information presented herein is supported by experimental data and established methodologies to assist in flavor research and development.
Introduction to Flavor Aldehydes
Aldehydes are a class of organic compounds that are pivotal to the aroma profiles of a vast array of foods and beverages. Their sensory characteristics can range from fresh, green, and fruity to fatty and pungent, depending on their molecular structure. This guide focuses on this compound and provides a comparative sensory context with trans-2-hexenal, a well-known "green" note aldehyde, and nonanal, a key contributor to citrus and floral aromas.
Comparative Sensory Profile
The distinct sensory characteristics of these aldehydes are crucial for their application in the flavor and fragrance industry. A summary of their sensory profiles is presented below.
| Aldehyde | CAS Number | Molecular Formula | Molar Mass | Sensory Profile |
| This compound (cis and trans) | 4634-89-3 (cis) | C6H10O | 98.14 g/mol | Green, vegetable, savory[1][2] |
| trans-2-Hexenal | 6728-26-3 | C6H10O | 98.14 g/mol | Fresh, green, fruity, apple, leafy, herbal[3][4][5][6] |
| Nonanal | 124-19-6 | C9H18O | 142.24 g/mol | Citrus, fatty, floral, aldehydic, rose-orange, dry hay-like, band-aid-like[7][8][9][10][11] |
Quantitative Sensory Data
Odor and flavor thresholds are critical metrics for determining the impact of a flavor compound. These thresholds represent the minimum concentration at which a substance can be detected. While a direct comparison in a single matrix is ideal, the available data provides valuable insights.
| Aldehyde | Odor Threshold | Matrix |
| This compound | Not available in cited literature[1] | - |
| trans-2-Hexenal | 17 ppb | Air |
| Nonanal | Powerful, but specific threshold varies significantly with matrix[9] | - |
Note: The lack of a standardized matrix for threshold determination makes direct comparisons challenging. The perceived intensity of an aroma compound can be significantly influenced by the medium in which it is present[12].
Olfactory Signaling Pathway
The perception of aldehydes, like other odorants, is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.
Experimental Protocols
To conduct a comprehensive sensory analysis comparing these aldehydes, a combination of instrumental and sensory evaluation techniques is recommended.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Objective: To identify and characterize the aroma-active compounds.
Methodology:
-
Sample Preparation: Prepare solutions of this compound, trans-2-hexenal, and nonanal in a suitable solvent (e.g., deodorized water or a specific food matrix) at concentrations above their expected odor thresholds.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column suitable for flavor analysis (e.g., DB-WAX or DB-5). The GC oven temperature is programmed to separate the volatile compounds over time.
-
Olfactory Detection: The effluent from the GC column is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a sniffing port. Trained sensory panelists sniff the effluent at the port and record the time, intensity, and description of each odor perceived.
-
Data Analysis: The olfactometry data is aligned with the chromatogram from the conventional detector to identify the compounds responsible for specific aromas.
Sensory Evaluation
Sensory evaluation provides direct feedback on how these aldehydes are perceived by humans.
5.2.1. Descriptive Analysis
Objective: To generate a detailed sensory profile of each aldehyde.
Methodology:
-
Panelist Training: A panel of 8-12 trained individuals is familiarized with the aroma and flavor of the aldehydes and develops a consensus vocabulary to describe the sensory attributes.
-
Sample Preparation: Prepare solutions of each aldehyde in a neutral medium at the same concentration.
-
Evaluation: Panelists evaluate the samples in a controlled environment (e.g., sensory booths with controlled lighting and temperature). They rate the intensity of each sensory attribute on a linear scale (e.g., from 0 to 10).
-
Data Analysis: The data is statistically analyzed to generate a sensory profile for each aldehyde.
5.2.2. Difference Testing (Triangle Test)
Objective: To determine if a perceptible difference exists between two samples.
Methodology:
-
Sample Presentation: Panelists are presented with three coded samples, two of which are identical and one is different.
-
Task: Panelists are asked to identify the odd sample.
-
Data Analysis: The number of correct identifications is compared to the number expected by chance to determine if a significant difference exists.
Conclusion
This compound, trans-2-hexenal, and nonanal each possess distinct sensory profiles that contribute uniquely to the overall flavor of a product. While trans-2-hexenal is characterized by its fresh, green, and fruity notes, and nonanal by its citrusy and floral aroma, this compound offers a green and vegetable-like, savory character. The lack of comprehensive quantitative data for this compound highlights an area for future research. The experimental protocols outlined in this guide provide a framework for conducting rigorous sensory analysis to further elucidate the specific contributions of these and other flavor aldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound (E)-4-Hexenal (FDB011613) - FooDB [foodb.ca]
- 3. nbinno.com [nbinno.com]
- 4. trans-2-Hexenal - Wikipedia [en.wikipedia.org]
- 5. ScenTree - (E)-2-Hexenal (CAS N° 6728-26-3) [scentree.co]
- 6. (E)-2-hexenal, 6728-26-3 [thegoodscentscompany.com]
- 7. Showing Compound Nonanal (FDB003303) - FooDB [foodb.ca]
- 8. Nonanal | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nonanal Flavour Standard | Sensory Training Tool [flavoractiv.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Hex-4-enal: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Hex-4-enal in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical.
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[1][2] Adherence to these guidelines is critical for personal safety and environmental protection.
Immediate Safety and Handling
Before beginning any procedure involving this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in good condition. A risk assessment should be conducted to determine the specific PPE required for the scale of work being performed.
Personal Protective Equipment (PPE) Selection:
| Protection Type | Recommended Equipment | Suitability and Notes |
| Hand Protection | Nitrile Rubber Gloves | Provides fair to good protection for incidental splash contact.[1] |
| Neoprene Gloves | May offer limited protection; consult the manufacturer's chemical resistance data.[1] | |
| Latex Gloves | Generally not recommended for handling aldehydes without specific compatibility data due to variable resistance.[1] | |
| Eye/Face Protection | Safety Goggles with Side-Shields | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin and Body Protection | Flame-Retardant Lab Coat | To be worn over personal clothing. |
| Impervious Clothing | As needed for larger quantities or splash potential. | |
| Respiratory Protection | Chemical Fume Hood | Always handle this compound in a certified chemical fume hood.[1] |
| Respirator with Organic Vapor Cartridge | Required if handling outside of a fume hood is unavoidable, based on a risk assessment. |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations.[1] The following steps provide a general guideline for its disposal as a hazardous chemical waste.
Step 1: Waste Collection and Segregation
-
Aqueous vs. Solvent Waste: Keep aqueous waste containing this compound separate from solvent-based waste.
-
Halogenated vs. Non-Halogenated: Do not mix with chlorinated solvents.[3]
-
Container: Use a designated, compatible, and properly sealed waste container.[3] The original container can be reused for waste collection if it is in good condition. All waste containers must have tightly fitting caps and be kept closed except when adding waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.
Step 2: Handling of Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as absorbent pads, gloves, and disposable lab coats, must be disposed of as solid chemical waste.[1] Place these items in a designated and labeled container for hazardous waste.
-
Sharps: Chemically contaminated sharps, such as needles or pipette tips, must be collected in a labeled, puncture-proof container.
-
Empty Containers: The first rinse of an empty this compound container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.
Step 3: Storage of Chemical Waste
-
Store waste containers in a cool, dry, and well-ventilated area designated for flammable liquids.[4]
-
Ensure secondary containment is used for liquid waste to prevent spills.
-
Do not store incompatible waste types together. For example, keep flammable liquids away from oxidizers.
Step 4: Disposal
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.[1]
Experimental Protocol: Aldehyde Neutralization (General Procedure)
Some commercial products are available to neutralize aldehyde waste, which may render it non-hazardous.[1] This can be a viable option depending on the waste stream and local regulations. The following is a general procedure and may need to be adapted. Always verify the effectiveness of the neutralization for this compound, as these products are often validated for formaldehyde and glutaraldehyde.
Objective: To chemically treat a spent aldehyde solution to reduce its toxicity.
Materials:
-
Spent this compound solution
-
Commercial aldehyde neutralizing agent (e.g., Aldex® or similar)
-
Appropriate PPE
-
Stir bar and stir plate
-
pH meter or pH paper
-
Designated and labeled reaction vessel
Methodology:
-
Preparation: In a certified chemical fume hood, place the spent this compound solution in the reaction vessel.
-
Neutralization: Slowly add the neutralizing agent to the aldehyde solution according to the manufacturer's instructions. For example, some products require a 1:15 ratio of neutralizer to aldehyde solution.
-
Reaction: Stir the mixture for the duration specified by the manufacturer to ensure the reaction goes to completion.
-
Verification: After the recommended reaction time, check the pH of the solution to ensure the reaction is complete, as indicated by the manufacturer's guidelines. Laboratory analysis of the treated waste may be necessary to confirm that it no longer meets the definition of hazardous waste.
-
Disposal of Treated Waste: If the treatment is effective and approved by local authorities, the neutralized solution may be eligible for sewer disposal. Always obtain written authorization from the local sewer authority before discharging any treated chemical waste. Untreated or ineffectively treated waste must be disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Handling Guide for (Z)-Hex-4-enal
This guide provides critical safety protocols for laboratory personnel, researchers, and drug development professionals handling (Z)-Hex-4-enal. Adherence to these guidelines is essential for ensuring personal safety and proper disposal of hazardous materials. (Z)-Hex-4-enal is a flammable liquid and vapor that can cause skin and eye irritation.[1] It is also a volatile organic compound (VOC) with a pungent odor, necessitating handling in a well-ventilated area.[1][2]
Hazard Identification and Classification
(Z)-Hex-4-enal is classified as a hazardous substance. The primary hazards are summarized below:
-
Causes skin irritation: H315
-
Causes serious eye irritation: H319
-
Toxic to aquatic life: H401
Always consult the Safety Data Sheet (SDS) for the most detailed hazard information before handling.[5]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the specific PPE required for the scale and nature of the work.[1] The following provides guidance on selecting appropriate protection.
Hand Protection
| Glove Material | Recommendation for Aldehydes | Considerations |
| Butyl Rubber | Excellent | Recommended for prolonged contact. Offers good resistance to a wide variety of chemicals, including aldehydes.[1] |
| Nitrile Rubber | Fair to Good (Short-term) | Suitable for incidental splash protection. Resistance can vary significantly.[1] |
| Neoprene | Fair | May provide limited protection. Consult manufacturer's data.[1] |
| Latex | Poor to Good | Resistance varies greatly. Not generally recommended without specific compatibility data.[1] |
Respiratory Protection
As a volatile organic compound, respiratory protection is crucial, especially when handling outside of a certified chemical fume hood or in poorly ventilated areas.[1]
| Protection Level | Respirator Type | When to Use |
| Low Vapor Concentrations | Air-Purifying Respirator (APR) - Full Facepiece with Organic Vapor (OV) Cartridge | For concentrations up to 50 times the Permissible Exposure Limit (PEL) and when eye protection is also required.[1] |
| Higher Vapor Concentrations | Powered Air-Purifying Respirator (PAPR) - Full Facepiece with OV Cartridge and HEPA filter | Offers a high level of respiratory protection for situations with high vapor concentrations.[1] |
| Unknown/High Concentrations | Supplied-Air Respirator (SAR) | For very high concentrations, oxygen-deficient environments, or when the contaminant concentration is unknown.[1] |
Eye and Body Protection
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a higher risk of splashing.[1]
-
Protective Clothing: A laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemically resistant aprons or coveralls should be used.[1]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[1]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as determined by your risk assessment.
-
Have an emergency plan in place, including the location of eyewash stations and safety showers.
-
Ensure proper fire extinguishing media (water spray, alcohol-resistant foam, dry chemical, or carbon dioxide) is accessible.[3]
-
-
Handling:
-
Always handle (Z)-Hex-4-enal within a chemical fume hood to minimize inhalation exposure.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][3]
-
Avoid contact with skin and eyes.[1]
-
Keep the container tightly closed when not in use.[3]
-
Wash hands thoroughly after handling.[1]
-
-
Storage:
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]
Waste Segregation and Collection
-
Unused/Surplus (Z)-Hex-4-enal: Dispose of as hazardous waste. Do not pour down the drain.[5]
-
Contaminated Materials: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.[1]
-
Contaminated PPE: Used gloves, lab coats, and other contaminated solid materials should be disposed of as solid chemical waste in a designated, labeled container for hazardous waste pickup.[1]
Spill Management
-
Evacuate: Immediately evacuate the area in case of a spill.[1]
-
Control Ignition Sources: Remove all sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material to contain the spill.[1]
-
Collect: Place the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[1]
Quantitative Data
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Appearance | Colorless liquid[4] |
| Boiling Point | 125.0 to 129.0 °C @ 760.00 mm Hg[4] |
| Density | 0.958-0.971 g/cm³[4] |
| Flash Point | 17.8 °C (64.0 °F)[6] |
| Solubility | Slightly soluble in water; soluble in ethanol and most fixed oils[4] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
